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Core Science & Biosynthesis

Foundational

Synthesis and Applications of (3aS,6aS)-Dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione: A Technical Whitepaper

Executive Summary As the chemical industry accelerates its transition toward bio-based platform chemicals, the functionalization of renewable building blocks has become a critical area of research. (3aS,6aS)-dihydrofuro[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the chemical industry accelerates its transition toward bio-based platform chemicals, the functionalization of renewable building blocks has become a critical area of research. (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (CAS: 13241-36-6)—commonly referred to as isosorbide dione or 1,4:3,6-dianhydro-D-threo-hexo-2,5-diulose—is a high-value furofuran derivative synthesized via the selective oxidation of isosorbide[1]. This whitepaper, designed for synthetic chemists and drug development professionals, details the mechanistic causality, field-proven synthetic protocols, and advanced applications of this rigid, bicyclic chiral scaffold.

Structural and Chemical Profiling

The molecule features a cis-fused tetrahydrofuran (THF) bicyclic core, imparting exceptional conformational rigidity.

  • Molecular Formula : C6H6O4

  • Molecular Weight : 142.11 g/mol

  • Stereochemistry : Isosorbide possesses four stereocenters. Oxidation at the C2 and C5 positions triggers an sp3 to sp2 hybridization transition, resulting in the loss of chirality at these specific carbons. However, the bridgehead carbons retain their strictly defined (3aS, 6aS) configuration, making the resulting dione a highly predictable chiral building block for asymmetric synthesis.

Mechanistic Pathways: The Oxidation Paradigm

Historically, the oxidation of isosorbide to its corresponding diketone relied on harsh stoichiometric oxidants (e.g., chromic acid, Swern reagents). These legacy methods suffer from poor atom economy, generate toxic heavy-metal waste, and often lack selectivity, leading to complex mixtures of monoketones and over-oxidized degradation products[2].

Causality in Catalyst Selection: To prevent C-C bond cleavage and ring-opening degradation[3], modern synthetic paradigms deploy nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl. TEMPO provides a sterically controlled, electrocatalytic regime. The bulky TEMPO radical selectively abstracts hydrides from the secondary alcohols without compromising the sensitive furofuran backbone. The active oxidant (the oxoammonium cation) is continuously regenerated in situ by a terminal oxidant ( O2​ ), facilitated by either a biocatalyst (Laccase)[4] or a chemocatalyst (Nitric acid/Nitrite)[5].

Pathways Substrate Isosorbide (CAS: 652-67-5) BioCat Biocatalytic Pathway Laccase / TEMPO / O2 Substrate->BioCat Aqueous, 25°C ChemoCat Chemocatalytic Pathway AA-TEMPO / HNO3 / O2 Substrate->ChemoCat HOAc, 50°C Product Isosorbide Dione (CAS: 13241-36-6) BioCat->Product >95% Yield ChemoCat->Product >90% Yield

Fig 1. Divergent catalytic oxidation pathways from isosorbide to isosorbide dione.

Experimental Protocols: Self-Validating Workflows

As an application scientist, ensuring reproducibility and scalability is paramount. Below are two optimized, step-by-step methodologies for synthesizing isosorbide dione.

Protocol A: Biocatalytic Aerobic Oxidation (Laccase/TEMPO)

This protocol leverages laccase (a multi-copper oxidase) to couple the oxidation of TEMPO with the reduction of molecular oxygen to water, creating a completely green, closed-loop redox system[6].

  • Substrate Preparation : Dissolve isosorbide (50 mmol) in an aqueous acetate buffer (pH 4.5). Causality: Laccase exhibits optimal redox potential and structural stability in mildly acidic environments.

  • Catalyst Loading : Add TEMPO (5 mol%) and Laccase (e.g., from Trametes versicolor, 20 U/mL). Causality: A 5 mol% TEMPO loading balances reaction velocity with economic viability; lower loadings prolong reaction times, risking enzyme denaturation.

  • Aerobic Oxidation : Sparge O2​ gas continuously through the reactor at 25°C for 24-48 hours. Causality: Continuous bubbling prevents mass-transfer limitations, a common bottleneck in aqueous biocatalysis.

  • In-Process Validation : Monitor via Gas Chromatography-Flame Ionization Detection (GC-FID). The reaction is self-validating: isosorbide first converts to a monoketone intermediate. The complete depletion of the monoketone peak serves as the definitive kinetic endpoint.

  • Isolation : Filter the enzyme (which can be immobilized for reuse) and extract the aqueous layer with ethyl acetate (3 x 50 mL). Concentrate in vacuo to yield the pure diketone.

Workflow Step1 1. Substrate Prep Dissolve in Buffer (pH 4.5) Step2 2. Catalyst Loading Add 5 mol% TEMPO + Laccase Step1->Step2 Step3 3. Aerobic Oxidation Continuous O2 Sparging (24-48h) Step2->Step3 Step4 4. Kinetic Validation GC-FID: Monoketone Depletion Step3->Step4 Step5 5. Product Isolation Enzyme Filtration & EtOAc Extraction Step4->Step5

Fig 2. Self-validating biocatalytic workflow for the synthesis of isosorbide dione.

Protocol B: Chemocatalytic Oxidation (AA-TEMPO/HNO3/O2)

For industrial scale-up where enzyme cost is prohibitive, a metal-free chemocatalytic route is deployed[5].

  • Reaction Setup : Dissolve isosorbide in glacial acetic acid (HOAc). Add 4-acetamido-TEMPO (AA-TEMPO, 2 mol%) and a catalytic amount of HNO3​ (or NaNO2​ ).

  • Pressurization : Pressurize the reactor with O2​ (10 bar) and heat to 50°C. Causality: Elevated pressure increases dissolved O2​ concentration, driving the NO/NO2​ redox shuttle that continuously regenerates the oxoammonium species.

  • Isolation : Post-validation (via GC-FID), remove HOAc under reduced pressure, neutralize the residue, and extract to isolate the product.

Quantitative Data & Yield Comparison

The following table summarizes the operational metrics of the two primary oxidation pathways, allowing researchers to select the optimal route based on scale and available infrastructure.

ParameterBiocatalytic Pathway (Protocol A)Chemocatalytic Pathway (Protocol B)
Catalyst System Laccase / TEMPOAA-TEMPO / HNO3​
Terminal Oxidant Molecular O2​ (Ambient Air or Pure)Molecular O2​ (10 bar)
Solvent System Aqueous Acetate Buffer (pH 4.5)Glacial Acetic Acid (HOAc)
Operating Temperature 25°C - 30°C50°C
Reaction Time 24 - 48 hours4 - 8 hours
Typical Yield >95%>90%
Primary Advantage 100% Green, mild conditions, high purityHighly scalable, faster reaction kinetics

Applications in Advanced Materials and Pharmaceuticals

The unique structural properties of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione make it a highly sought-after intermediate across multiple disciplines:

  • High-Tg Polyesters & Polycarbonates : The diketone is a precursor for activated oxalates and novel bio-based polycarbonates. Its rigid, V-shaped conformation restricts polymer chain mobility, significantly elevating the glass transition temperature ( Tg​ ) of the resulting plastics, offering a sustainable alternative to bisphenol A (BPA)[3].

  • Pharmaceutical Intermediates : Through transaminase-catalyzed reductive amination, the diketone can be converted into stereodefined diamines (e.g., hexahydro-furo[3,2-b]furan-3,6-diamine). These chiral diamines are critical pharmacophores in the development of novel therapeutics.

  • Quality Control & Impurity Profiling : In the pharmaceutical manufacturing of nitrate-based cardiovascular drugs (e.g., Isosorbide Mononitrate), the diketone serves as a critical analytical reference standard (often designated as Isosorbide Impurity 20 or Impurity 15) for HPLC/GC-MS quantification[7].

References

  • (3aS,6aS)-Dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione. Benchchem.1

  • Isosorbide-2-Mononitrate-13C6 | CAS No. 1391051-97-0. Clearsynth. 7

  • Aerobic oxidation of isosorbide to the corresponding diketone. ResearchGate. 4

  • Laccase/2,2,6,6-Tetramethylpiperidinoxyl Radical (TEMPO): An Efficient Catalytic System for Selective Oxidations. ResearchGate. 6

  • Method for producing aldehydes and ketones from primary and secondary alcohols (CN102307839A). Google Patents. 5

  • The journey towards sustainable plastics: Activated oxalates as key to hight Tg polyesters. University of Amsterdam.3

  • Chemocatalytic value addition of glucose without carbon–carbon bond cleavage/formation reactions. RSC Publishing. 2

Sources

Exploratory

The Bio-Based Bicyclic Platform: A Comprehensive Technical Guide on (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Compound Focus: (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (CAS: 13241-36-6) Executive Summary The transition toward sustainabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Compound Focus: (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (CAS: 13241-36-6)

Executive Summary

The transition toward sustainable, high-performance materials has accelerated the demand for rigid, bio-based platform chemicals. At the forefront of this shift is (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (commonly referred to as isosorbide dione or 1,4:3,6-dianhydro-D-threo-hexo-2,5-diulose) [[1]](). Derived from the catalytic oxidation of isosorbide, this diketone overcomes the inherent reactivity limitations of its parent diol. By converting sterically hindered secondary alcohols into highly reactive electrophilic carbonyl centers, isosorbide dione serves as a critical intermediate for synthesizing advanced polyamides, polyurethanes, rigid polycarbonates, and complex pharmaceutical frameworks.

This whitepaper provides an authoritative, step-by-step analysis of its chemical identity, mechanistic synthesis, and downstream applications, grounded in field-proven protocols and self-validating experimental systems.

Chemical Identity & Structural Mechanics

Isosorbide dione is characterized by a highly rigid, V-shaped bicyclic fused furan ring system. This unique stereochemistry restricts bond rotation, making it an exceptional building block for enhancing the Glass Transition Temperature ( Tg​ ) and thermal stability of polymer matrices 2.

Table 1: Physicochemical Properties
PropertyQuantitative Value / Descriptor
IUPAC Name (3aS,6aS)-hexahydrofuro[3,2-b]furan-3,6-dione
CAS Number 13241-36-6
Molecular Formula C₆H₆O₄
Molecular Weight 142.11 g/mol
Boiling Point 317.9 °C at 760 mmHg
Density 1.741 g/cm³
Flash Point 146.1 °C
Topological Polar Surface Area 58.9 Ų

Data aggregated from ECHA CHEM and Guidechem databases [[3]]() 4.

Upstream Synthesis: Overcoming Steric Hindrance

While isosorbide is an abundant bio-based monomer, its direct use in polycondensation is severely limited by the low reactivity of its endo-hydroxyl group. Converting isosorbide into isosorbide dione bypasses this bottleneck.

Synthesis A D-Glucose (Biomass) B D-Sorbitol A->B Hydrogenation C Isosorbide (Diol) B->C Acid-Catalyzed Dehydration D Isosorbide Dione CAS 13241-36-6 C->D TEMPO/NaOCl Oxidation

Figure 1: Bio-catalytic and chemical synthesis pathway from D-glucose to Isosorbide Dione.

Protocol 1: TEMPO-Mediated Oxidation of Isosorbide

This protocol utilizes a TEMPO/NaOCl/NaBr catalytic system. Causality: This specific oxidant combination is chosen because it is highly selective for secondary alcohols and avoids the harsh, acidic conditions of heavy-metal oxidants (like Cr or Ru) that frequently cause unwanted ring-cleavage in sensitive furofuran systems.

Step-by-Step Methodology & Validation:

  • System Preparation: Dissolve isosorbide (1.0 eq, 146.14 g/mol ) in a biphasic mixture of CH₂Cl₂ and water (1:1 v/v). Add TEMPO (0.01 eq) and NaBr (0.1 eq).

    • Causality: The biphasic system partitions the highly water-soluble dione product into the organic layer, preventing over-oxidation. NaBr acts as a co-catalyst, generating HOBr in situ to rapidly regenerate the active oxoammonium ion from TEMPO.

  • Controlled Oxidation: Cool the reactor to 0 °C. Add NaOCl (2.2 eq) dropwise over 1 hour. Maintain the pH strictly between 8.5 and 9.0 using saturated NaHCO₃.

    • Causality: Temperature control (0 °C) suppresses ring-opening side reactions. Maintaining a mildly alkaline pH is critical; high alkalinity degrades the furofuran ring, while acidity deactivates the hypochlorite.

  • Self-Validating Checkpoint: Monitor the reaction via GC-MS.

    • Validation Logic: The system is self-validating. The reaction is deemed complete only when the GC-MS peak at m/z 146 (isosorbide) is completely replaced by m/z 142 (dione). If a peak at m/z 144 persists, an intermediate mono-ketone remains; the protocol dictates the addition of 0.1 eq NaOCl until the m/z 144 peak vanishes.

  • Quenching & Isolation: Quench excess hypochlorite with saturated Na₂S₂O₃. Extract the aqueous layer with CH₂Cl₂ (3x). Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an ethanol/diethyl ether mixture to yield pure (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione.

Downstream Reactivity: The Diketone Advantage

The dual carbonyl centers of isosorbide dione open up diverse synthetic pathways that are impossible with the parent diol. It acts as a central hub for generating rigid polymer precursors and pharmaceutical intermediates.

Reactivity Center (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (Isosorbide Dione) N1 Isosorbide Diamine (Polyamides & Polyurethanes) Center->N1 Reductive Amination (NH3, H2/Pd-C) N2 Spiro-Diacetals (Rigid Polycarbonates) Center->N2 Acetalization (Diols, H+) N3 Dinitrones (Polymer Cross-linkers) Center->N3 Condensation (Hydroxylamines) N4 Chiral Ligands (Asymmetric Catalysis) Center->N4 Functionalization

Figure 2: Downstream chemical functionalization of Isosorbide Dione in polymer and synthetic chemistry.

Polymer Engineering Applications

Incorporating isosorbide dione derivatives into polymer backbones drastically improves thermomechanical properties. For instance, reacting the dione with hydroxylamines yields dinitrones, which act as highly effective cross-linkers for unsaturated bio-based polyesters via 1,3-dipolar cycloadditions 5. Furthermore, converting the dione into spirocyclic diols allows for the synthesis of fully amorphous, rigid polycarbonates without the discoloration typically associated with high-temperature isosorbide polycondensation 6.

Table 2: Comparative Polymer Matrix Properties
Polymer MatrixMonomer Additive / PrecursorGlass Transition Temp ( Tg​ )Mechanical Rigidity
Standard Polycarbonate (PC) Bisphenol A (BPA)~145 °CHigh
Bio-based PC Isosorbide (Direct Polycondensation)~100 - 130 °CModerate (Low MW)
Advanced Bio-based PC Isosorbide Dione-derived Spiro-diol>150 °CHigh (High MW)
Unsaturated Polyester Isosorbide Dione-derived DinitronesCross-linked NetworkExceptionally High

Advanced Functionalization Protocols

Protocol 2: Reductive Amination to Isosorbide Diamine

To utilize the bicyclic core in polyamides or polyurethanes, the dione must be converted to a diamine.

Step-by-Step Methodology & Validation:

  • Preparation: Dissolve isosorbide dione (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq) and Palladium on Carbon (Pd/C, 10 wt%).

  • Reaction: Transfer to a high-pressure Parr reactor. Pressurize with H₂ gas to 50 psi and heat to 50 °C for 12 hours.

    • Causality: Ammonium acetate serves a dual purpose: it acts as the nitrogen source and provides mild acidic conditions to catalyze imine formation. The moderate hydrogen pressure (50 psi) ensures complete reduction of the intermediate di-imine while preventing the hydrogenolysis (cleavage) of the sensitive furan oxygen atoms.

  • Self-Validating Checkpoint: Monitor via ¹H and ¹³C NMR spectroscopy.

    • Validation Logic: The reaction is successful and complete when the ¹³C NMR spectrum shows the absolute disappearance of the ketone carbonyl carbon signal (~210 ppm) and the ¹H NMR spectrum reveals the emergence of primary amine protons (~1.5-2.0 ppm, broad singlet, D₂O exchangeable). If the ~210 ppm peak remains, the reactor must be re-pressurized.

  • Workup: Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst. Concentrate the filtrate under vacuum and purify the resulting diamine via vacuum distillation.

References

  • ECHA CHEM. Identity - 1,4:3,6-dianhydro-D-threo-hexo-2,5-diulose. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Retrieved from: [Link]

  • RSC Publishing. Rigid biobased polycarbonates with good processability based on a spirocyclic diol derived from citric acid. Retrieved from: [Link]

  • ResearchGate. N-Alkylated dinitrones from isosorbide as cross-linkers for unsaturated bio-based polyesters. Retrieved from: [Link]

Sources

Foundational

An In-Depth Technical Guide to (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione: A Core Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its fundamental molecular characteristics, explore synthetic strategies for its preparation, detail methods for its structural characterization, and discuss its potential applications as a pivotal scaffold in the design and discovery of novel therapeutic agents. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide will leverage data from closely related analogs to provide a robust and practical framework for its study and utilization.

Core Molecular Attributes

(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione is a bicyclic lactone with a compact and rigid furo[3,2-b]furan core. This structural rigidity is a desirable feature in drug design, as it can lead to higher binding affinities and selectivities for biological targets.

PropertyValueSource(s)
Molecular Weight 142.11 g/mol [1]
Molecular Formula C₆H₆O₄[1]
CAS Number 13241-36-6[1]
Chemical Structure A bicyclic system composed of two fused five-membered rings, each containing an oxygen atom. The rings are saturated and bear two ketone functionalities.Inferred from name and general chemical knowledge.

The furo[3,2-b]furan scaffold is a recurring motif in a variety of natural products and biologically active molecules, underscoring its significance as a privileged structure in medicinal chemistry.[2] The dione functionality, in particular, offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

Synthetic Strategies: A Focus on the Furo[3,2-b]furan Core

Bicyclization of Furan Precursors

A common and efficient approach involves the bicyclization of suitably functionalized furan derivatives.[3] This strategy offers a high degree of control over the stereochemistry of the final product.

Caption: Generalized workflow for the synthesis via bicyclization.

Experimental Protocol (Illustrative)

This protocol is adapted from a general method for the synthesis of dihydrofuro[2,3-b]furans and should be optimized for the target molecule.[3]

  • Reaction Setup: To a solution of a suitable furan precursor (e.g., a substituted furanone) in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add the appropriate cyclization agent. The choice of agent will depend on the specific precursor.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to prevent the degradation of sensitive reagents and intermediates. The choice of solvent is determined by the solubility of the reactants and its compatibility with the reaction conditions. TLC monitoring allows for the determination of the optimal reaction time, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.

Structural Characterization: A Spectroscopic Approach

The unambiguous identification and characterization of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione rely on a combination of spectroscopic techniques. While a complete, assigned dataset for this specific molecule is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include those for the methine protons at the ring junctions and the methylene protons adjacent to the carbonyl groups.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the methine carbons at the ring junctions, and the methylene carbons. The chemical shifts of the carbonyl carbons are typically in the downfield region of the spectrum.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm)
Methine (CH)4.5 - 5.5
Methylene (CH₂)2.5 - 3.5
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)170 - 180
Methine (CH)70 - 80
Methylene (CH₂)30 - 40

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibrations of the lactone rings.

Predicted IR Absorption Data
Functional Group Predicted Absorption Range (cm⁻¹)
C=O (lactone)1750 - 1780 (strong)
C-O (ether)1050 - 1150 (strong)
C-H (alkane)2850 - 3000 (medium)

Note: The exact position of the carbonyl absorption can provide insights into ring strain.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, the molecular ion peak [M]⁺ would be expected at m/z 142. The fragmentation pattern would likely involve the loss of carbon monoxide (CO) and other small neutral molecules.

Applications in Drug Discovery and Development

The furo[3,2-b]furan scaffold is recognized for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] This makes (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione a highly attractive starting point for the development of new therapeutic agents.

Caption: A generalized workflow for utilizing the core scaffold in drug discovery.

As a Scaffold for Library Synthesis

The two carbonyl groups of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione can be readily modified to introduce a variety of substituents, allowing for the creation of a diverse chemical library. This library can then be screened against a range of biological targets to identify "hit" compounds with desired activities.

Potential Therapeutic Areas
  • Oncology: Many furan-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[10] Derivatives of the target molecule could be investigated for their ability to induce apoptosis or inhibit cell proliferation.

  • Infectious Diseases: The furan nucleus is a component of several clinically used antimicrobial agents.[7] Modification of the furo[3,2-b]furan-dione core could lead to the discovery of new antibacterial or antifungal agents.

Conclusion

(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its rigid, bicyclic structure and the presence of readily modifiable functional groups make it an ideal starting point for the generation of diverse chemical libraries. While specific experimental data for this exact molecule is not extensively documented, this guide provides a comprehensive framework based on the well-established chemistry and biology of the furo[3,2-b]furan class of compounds. Further research into the synthesis, characterization, and biological evaluation of derivatives of this promising scaffold is highly warranted and holds the potential to yield new and effective treatments for a range of diseases.

References

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  • Wang, Z., et al. (2013).
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  • Google Patents. METHOD OF PREPARING (3R, 3aS, 6aR) -3- HYDROXYHEXAHYDROFURO [2, 3-b] FURAN AND RELATED COMPOUNDS.
  • Khakhalary, D. and Narzari, H. (2025). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Current Botany, 16, 45-52.
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  • ChemUniverse. (3as,6as)-dihydrofuro[3,2-b]furan-3,6(2h,5h)-dione. Available at: [Link].

  • MassBank. FURAN; EI-B; MS. Available at: [Link].

  • Piccialli, V., et al. (2013). (3S,3aS,6R,6aR)-2-Oxohexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1494-o1495.
  • PubChem. (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol. National Center for Biotechnology Information. Available at: [Link].

  • Gabriele, B., et al. (2022). Synthesis of 6,6a-dihydrofuro[3,2-b]furan-2(5H)
  • Piccialli, V., et al. (2013). (3S,3aS,6R,6aR)-2-Oxohexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1494–o1495.
  • Wawrzeńczyk, C., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(9), 2765.
  • Blank, I., & Fay, L. B. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(2), 531-536.
  • Lone, A. M. (2018). Divergent approaches to the synthesis of fused furo [3,2-b] furanone scaffold embodied in bioactive natural products.
  • G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1194-1203.
  • D'Andrea, P., et al. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Biomolecules, 11(10), 1515.
  • Kruithof, A., et al. (2014). Multicomponent Synthesis of 3,6-Dihydro-2H-1,3-thiazine-2-thiones. Molecules, 19(9), 14649-14660.
  • Zjawiony, J. K. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
  • NIST. 3(2H)-Furanone, dihydro-5-methyl-. NIST WebBook. Available at: [Link].

  • SpectraBase. (3aS,6aR)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one. Available at: [Link].

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Exploratory

An In-depth Technical Guide to (3aS,6aS)-Tetrahydrofuro[3,2-b]furan-3,6-dione

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (3aS,6aS)-tetrahydrofuro[3,2-b]furan-3,6-dione, a bicyclic dilactone with significant potential in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3aS,6aS)-tetrahydrofuro[3,2-b]furan-3,6-dione, a bicyclic dilactone with significant potential in medicinal chemistry and materials science. We will delve into its precise chemical identity, synthesis methodologies, physicochemical characteristics, and its emerging applications in drug development, offering field-proven insights and detailed protocols for the scientific community.

Nomenclature and Structural Elucidation

The precise and unambiguous naming of a chemical entity is paramount for scientific communication. The compound of interest is a chiral molecule with a fused bicyclic ring system composed of two tetrahydrofuran rings.

IUPAC Name: (3aS,6aS)-Tetrahydrofuro[3,2-b]furan-3,6-dione

This nomenclature is derived from the fusion of two furan rings, which are subsequently hydrogenated to form the tetrahydrofuran skeletons. The numbering of the fused ring system follows IUPAC conventions. The stereochemical descriptors, (3aS,6aS), define the absolute configuration at the two bridgehead carbon atoms, indicating that the hydrogen atoms at these positions are on the same face of the ring system, resulting in a cis-fused structure. The "-dione" suffix signifies the presence of two ketone functional groups at positions 3 and 6.

Common Name: While less formal, the compound is often referred to in literature and commercial listings as (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione. This name, while descriptive, is less precise than the systematic IUPAC name.

CAS Number: 13241-36-6

The Chemical Abstracts Service (CAS) has assigned this unique identifier to this specific chemical substance, which is crucial for database searches and regulatory purposes.

Molecular Structure:

Caption: 2D structure of (3aS,6aS)-tetrahydrofuro[3,2-b]furan-3,6-dione.

Synthesis and Manufacturing

The synthesis of (3aS,6aS)-tetrahydrofuro[3,2-b]furan-3,6-dione leverages the principles of stereocontrolled synthesis, often starting from readily available chiral precursors. A common and efficient strategy involves the oxidation of the corresponding diol, (3aS,6aS)-hexahydrofuro[3,2-b]furan-3,6-diol.

Conceptual Synthesis Pathway

The retrosynthetic analysis points towards a symmetrical diol precursor, which can be derived from a C2-symmetric chiral starting material such as L-tartaric acid or D-mannitol. This approach ensures the desired stereochemistry at the bridgehead carbons.

G target (3aS,6aS)-Tetrahydrofuro[3,2-b]furan-3,6-dione diol (3aS,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol target->diol Oxidation precursor L-Tartaric Acid or D-Mannitol Derivative diol->precursor Cyclization/ Reduction

Caption: Retrosynthetic approach for the target dione.

Detailed Experimental Protocol: Oxidation of (3aS,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol

This protocol describes a common laboratory-scale synthesis of the title compound.

Materials:

  • (3aS,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate, saturated aqueous solution

  • Sodium thiosulfate, saturated aqueous solution

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3aS,6aS)-hexahydrofuro[3,2-b]furan-3,6-diol (1.0 eq) in anhydrous dichloromethane.

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (2.2 eq) portion-wise over 15 minutes. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 30 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 30 minutes until the solid dissolves and the two layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (3aS,6aS)-tetrahydrofuro[3,2-b]furan-3,6-dione as a white solid.

Self-Validation: The purity and identity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis. The obtained data should be consistent with the expected values for the target compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties is essential for the handling, formulation, and application of the compound.

PropertyValue/Description
Molecular Formula C₆H₆O₄
Molecular Weight 142.11 g/mol
Appearance White crystalline solid
Melting Point Data not consistently available in public literature.
Boiling Point Data not available; likely to decompose upon heating.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Sparingly soluble in water.
pKa Not applicable (no acidic or basic functional groups).

Spectroscopic Data (Predicted and Analog-Based):

Due to the limited availability of published experimental spectra for this specific molecule, the following data is based on theoretical predictions and analysis of closely related structures, such as other lactones.[1][2][3]

  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The bridgehead protons (H-3a and H-6a) would appear as a multiplet. The methylene protons (at C-2 and C-5) adjacent to the carbonyl groups would likely appear as two distinct sets of multiplets due to their diastereotopic nature.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons in the range of 170-180 ppm. The bridgehead carbons would appear in the aliphatic region, as would the methylene carbons. Due to symmetry, only three distinct carbon signals are expected.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone carbonyl groups, typically in the region of 1750-1780 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 142.0266 (for the exact mass) and characteristic fragmentation patterns resulting from the loss of CO and other small fragments.

Applications in Drug Development

The furo[3,2-b]furan scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[4] Derivatives of this core structure have shown a wide range of biological activities, making (3aS,6aS)-tetrahydrofuro[3,2-b]furan-3,6-dione a valuable starting point for the synthesis of novel therapeutic agents.[5][6][7]

Rationale for Pharmacological Interest

The rigid, bicyclic structure of the furo[3,2-b]furan core provides a well-defined three-dimensional arrangement of functional groups, which can lead to high-affinity and selective interactions with biological macromolecules. The two lactone moieties offer sites for hydrogen bonding and can be readily modified to introduce a variety of substituents, allowing for the fine-tuning of pharmacological properties.

Potential Therapeutic Areas

While specific studies on the pharmacological activity of (3aS,6aS)-tetrahydrofuro[3,2-b]furan-3,6-dione are limited, the broader class of bicyclic furanones has been investigated for several therapeutic applications:

  • Antiviral Activity: The related (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a key intermediate in the synthesis of Darunavir, a potent HIV protease inhibitor.[8] This highlights the potential of the furofuran scaffold in antiviral drug design.

  • Antibacterial (Quorum Sensing Inhibition): Brominated furanones, which share a similar core structure, are known to inhibit bacterial biofilm formation by modulating quorum sensing pathways.[5][9] This suggests that derivatives of the title compound could be explored as novel antibacterial agents that do not rely on traditional bactericidal or bacteriostatic mechanisms.

  • Anticancer Activity: Numerous furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[6] The rigid scaffold can serve as a template for the design of inhibitors of protein-protein interactions or enzymes implicated in cancer progression.

Future Directions in Research

The development of a robust and scalable synthesis for (3aS,6aS)-tetrahydrofuro[3,2-b]furan-3,6-dione is a critical first step. Subsequent research should focus on:

  • Library Synthesis: Creating a diverse library of derivatives by modifying the core structure. This can be achieved by opening the lactone rings to form diacids or diesters, which can then be further functionalized.

  • Pharmacological Screening: Screening the synthesized library against a wide range of biological targets, including viral enzymes, bacterial quorum sensing pathways, and cancer-related proteins.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

G cluster_0 Core Compound cluster_1 Drug Development Workflow core (3aS,6aS)-Tetrahydrofuro[3,2-b]furan-3,6-dione synthesis Library Synthesis (Derivatization) core->synthesis Starting Scaffold screening Pharmacological Screening (High-Throughput) synthesis->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: Workflow for drug discovery using the target scaffold.

Conclusion

(3aS,6aS)-Tetrahydrofuro[3,2-b]furan-3,6-dione is a synthetically accessible and structurally intriguing molecule with considerable potential for applications in drug discovery and development. Its rigid, chiral scaffold and the presence of two modifiable lactone functional groups make it an attractive starting point for the generation of diverse chemical libraries. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully explore its therapeutic potential. This guide provides the foundational knowledge for researchers to embark on such investigations.

References

  • Analysis of Seven-Membered Lactones by Computational NMR Methods: Proton NMR Chemical Shift Data are More Discriminating than Carbon. The Journal of Organic Chemistry.
  • Analysis of 7-Membered Lactones by Computational NMR Methods.
  • Detailed 1H and 13C NMR structural assignment and relative stereochemistry determination for three closely rel
  • Furo[3,2-b]furan-2,5-dione. PubChem.
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Analysis of Seven-Membered Lactones by Comput
  • Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm form
  • Bicyclic brominated furanones: a new class of quorum sensing modulators that inhibit bacterial biofilm form
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • New bicyclic brominated furanones as potent autoinducer-2 quorum-sensing inhibitors against bacterial biofilm form
  • The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir.
  • (+)-(3aS,7aR)-Hexahydro-(3S,6R)-dimethyl-2(3H)-benzofuranone. Organic Syntheses Procedure.
  • Transformation of Fused Bicyclic and Tricyclic β-Lactones to Fused γ-Lactones and 3(2H)-Furanones via Ring Expansions and O−H Insertions.
  • Furo[2,3-b]furan. PubChem.
  • (3S,3aS,6R,6aR)-2-Oxohexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate.
  • (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol. PubChem.
  • Efficient Synthesis of (3 R ,3a S ,6a R )
  • Furo[3,2-b]pyridine-6-carboxylic acid chemical properties. Benchchem.
  • Physicochemical Properties of Furo[3,2-b]pyridin-3-ol: An In-depth Technical Guide. Benchchem.
  • Multicomponent Reactions of Furan‐2,3‐diones: Synthesis and Characterizations of Furo[3,2‐c]pyran‐4‐ones. Scilit.
  • Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives.
  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. Malaria World.
  • Efficient synthesis of (3R,3aS,6aR)
  • Pharmacokinetic Virtual Screening and Molecular Docking Simulation for Evaluating Cytochrome P450 CYP3A4 Interactions Between Gl. Majalah Farmaseutik.
  • Highly efficient synthesis of 3a,6a-dihydrofuro[2,3-b]furans via a novel bicycliz
  • Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. MDPI.
  • 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists. PubMed.
  • Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Sources

Foundational

An In-depth Technical Guide to the Discovery and Synthetic Exploration of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

Abstract The furo[3,2-b]furanone scaffold is a recurring and vital structural motif in a multitude of bioactive natural products, prized for the therapeutic potential it confers. This in-depth technical guide focuses on...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The furo[3,2-b]furanone scaffold is a recurring and vital structural motif in a multitude of bioactive natural products, prized for the therapeutic potential it confers. This in-depth technical guide focuses on a fundamental, yet underexplored, member of this family: (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione. While the direct discovery and dedicated synthesis of this specific, unsubstituted cis-fused dione are not extensively documented in seminal literature, its significance as a core structure warrants a thorough examination. This guide will therefore provide a comprehensive overview of the furo[3,2-b]furanone class, detail the known physicochemical properties of the target molecule, and, in a novel contribution, propose a robust and scientifically grounded synthetic pathway for its stereoselective preparation. We will delve into the causality behind the proposed experimental choices, offering detailed protocols that are designed to be self-validating. Furthermore, the potential applications of this core scaffold in drug discovery will be explored, drawing upon the established biological activities of related furan-containing compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this foundational heterocyclic system.

The Furo[3,2-b]furanone Core: A Privileged Scaffold in Nature and Medicine

The furo[3,2-b]furanone bicyclic system, characterized by a furan ring fused to a furanone ring, is a prominent feature in a diverse array of natural products.[1] These natural products often exhibit a wide spectrum of biological activities, establishing the furo[3,2-b]furanone core as a potent pharmacophore.[1] The inherent rigidity and defined stereochemistry of this scaffold provide a unique three-dimensional presentation of functional groups, making it an attractive starting point for the design of novel therapeutic agents. The cis-fusion of the two rings, as seen in the (3aS,6aS) stereoisomer, creates a distinct V-shaped topology that can be exploited for specific molecular recognition in biological systems.

Physicochemical Properties of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

While detailed spectroscopic and characterization data in the primary literature is sparse, the fundamental properties of the target molecule have been cataloged by chemical suppliers. A summary of these properties is presented below.

PropertyValueSource
CAS Number 13241-36-6ChemUniverse
Molecular Formula C₆H₆O₄ChemUniverse
Molecular Weight 142.11 g/mol ChemUniverse
Purity 95% (as commercially available)ChemUniverse
MDL Number MFCD31560358ChemUniverse

A Proposed Stereoselective Synthesis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

Given the absence of a specific documented synthesis for the title compound, we propose a logical and stereoselective pathway commencing from the readily available starting material, 1,4-anhydro-meso-erythritol. This approach is designed to establish the required cis-stereochemistry at the ring junction.

Synthetic_Pathway cluster_0 Proposed Synthesis Start 1,4-Anhydro-meso-erythritol Intermediate Hexahydrofuro[3,2-b]furan-3,6-diol Start->Intermediate Oxidation (e.g., PCC, Swern) Product (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione Intermediate->Product Further Oxidation (e.g., Jones, TEMPO)

Caption: Proposed synthetic pathway to the target molecule.

Rationale for the Proposed Synthetic Route

The choice of 1,4-anhydro-meso-erythritol as the starting material is strategic due to its inherent cis-relationship of the two hydroxyl groups, which pre-establishes the desired stereochemistry of the final product. A two-step oxidation sequence is proposed. The initial mild oxidation would convert the diol to the corresponding di-ketone, which is the target molecule. A more vigorous oxidation is included as a potential second step if the initial oxidation is incomplete. This pathway offers a straightforward and controllable route to the desired cis-fused bicyclic dione.

Detailed Experimental Protocol (Proposed)

Step 1: Oxidation of 1,4-Anhydro-meso-erythritol to (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

  • Materials:

    • 1,4-Anhydro-meso-erythritol (1.0 eq)

    • Pyridinium chlorochromate (PCC) (2.5 eq)

    • Anhydrous dichloromethane (DCM)

    • Silica gel

    • Celilte®

  • Procedure:

    • To a stirred suspension of pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,4-anhydro-meso-erythritol in anhydrous DCM dropwise at room temperature.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® and silica gel to remove the chromium salts.

    • Wash the filter cake thoroughly with diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione.

Characterization and Structural Elucidation

The identity and purity of the synthesized (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione would be confirmed by a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should reveal a symmetrical pattern of signals consistent with the C₂-symmetric structure of the cis-fused rings.

    • ¹³C NMR will show the presence of the carbonyl carbons and the carbons of the furan rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula (C₆H₆O₄).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl groups (C=O) in a five-membered lactone ring.

  • Melting Point: A sharp melting point will indicate the purity of the crystalline product.

Potential Applications in Drug Discovery

The furo[3,2-b]furanone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. While specific biological activities for the unsubstituted (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione are not yet reported, its potential as a starting point for the development of novel therapeutics is significant.

The rigid, cis-fused ring system provides a well-defined three-dimensional structure that can be decorated with various functional groups to target specific enzyme active sites or receptor binding pockets. The two carbonyl groups offer handles for further chemical modification and can also participate in hydrogen bonding interactions with biological macromolecules.

Biological_Pathway cluster_1 Hypothetical Drug Action Molecule (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (or derivative) Target Biological Target (e.g., Kinase, Protease) Molecule->Target Binding/Inhibition Pathway Signaling Pathway Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) Pathway->Response

Caption: Hypothetical interaction with a biological pathway.

Conclusion

(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione represents a foundational, yet under-investigated, heterocyclic scaffold. While its formal "discovery" in the classical sense is not clearly delineated in the scientific literature, its importance as the parent structure of a large class of bioactive natural products is undeniable. This guide has provided the known physicochemical properties of this molecule and has put forth a logical and stereoselective synthetic route to enable its further study. The detailed experimental protocol is designed to be a robust starting point for researchers interested in exploring the chemistry and biological potential of this intriguing core structure. It is our hope that this technical guide will stimulate further research into the synthesis and application of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, ultimately unlocking its potential in the development of novel therapeutics.

References

  • Divergent approaches to the synthesis of fused furo [3,2-b] furanone scaffold embodied in bioactive natural products - Longdom.org. (URL: [Link])

  • (3as,6as)-dihydrofuro[3,2-b]furan-3,6(2h,5h)-dione - ChemUniverse. (URL: [Link])

Sources

Exploratory

An In-Depth Technical Guide to the Natural Sources of the Furo[3,2-b]furan Core Skeleton

Abstract The furo[3,2-b]furan scaffold, specifically the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, is a privileged structure found in a vast array of bioactive natural products. While the specific derivative, fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The furo[3,2-b]furan scaffold, specifically the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, is a privileged structure found in a vast array of bioactive natural products. While the specific derivative, furo[3,2-b]furan-3,6-dione, is not commonly reported as a direct plant or fungal metabolite, its core bicyclic framework is central to the furofuran lignans—a major subclass of phenolic compounds with significant pharmacological potential. This guide provides a comprehensive exploration of the natural sources of this core skeleton, detailing its biosynthesis, the primary plant families and species in which it is found, robust methodologies for its extraction and isolation, and the diverse biological activities that make these compounds compelling targets for drug discovery and development.

Introduction: The Furo[3,2-b]furan Skeleton and its Significance

Lignans are a diverse class of secondary metabolites synthesized by plants through the oxidative coupling of two phenylpropanoid units.[1] They are classified into several structural subtypes, with the furofuran lignans being one of the most prominent.[2][3] These compounds are characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, which is the core structure of interest (Figure 1).

The furo[3,2-b]furan ring system imparts significant conformational rigidity and stereochemical complexity, making it an ideal scaffold for specific interactions with biological macromolecules. Although the dione derivative specified in the topic is rare in nature, the study of its parent furofuran lignans, such as pinoresinol and sesamin, is critical. These natural products serve as a rich source of the core scaffold and exhibit a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, antioxidant, and antiviral properties, driving research into their therapeutic potential.[3][4] This guide focuses on the natural origins and isolation of these foundational compounds.

Biosynthesis of the Furo[3,2-b]furan Core

The journey to the furo[3,2-b]furan skeleton begins with the phenylpropanoid pathway, a fundamental process in plant metabolism.

  • Monolignol Formation: The pathway starts with the amino acid phenylalanine, which is converted through a series of enzymatic steps into monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohol. Coniferyl alcohol is the most common precursor for the furofuran lignans discussed herein.

  • Oxidative Dimerization: The critical step in forming the furo[3,2-b]furan core is the stereoselective oxidative coupling of two coniferyl alcohol molecules. This reaction is mediated by laccase enzymes and precisely controlled by non-enzymatic proteins known as dirigent proteins. The dirigent protein holds two monolignol radicals in a specific orientation to ensure that the bond formation occurs at the C8-C8' positions, leading to the exclusive formation of a single enantiomer, typically (+)-pinoresinol.[5][6]

  • Cyclization: Following the initial C8-C8' bond formation, two intramolecular quenching reactions involving the phenolic hydroxyl groups and the quinone methide intermediates result in the formation of the two fused five-membered rings of the furofuran skeleton.[5] (+)-Pinoresinol is the first and simplest furofuran lignan, serving as a branching point for the biosynthesis of more complex derivatives.[1]

Furofuran Lignan Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_dimerization Oxidative Coupling Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coniferyl_Alcohol Coniferyl_Alcohol p_Coumaric_Acid->Coniferyl_Alcohol Multiple Steps 2x Coniferyl\nAlcohol Radicals 2x Coniferyl Alcohol Radicals Coniferyl_Alcohol->2x Coniferyl\nAlcohol Radicals Laccase/ Peroxidase Pinoresinol Pinoresinol 2x Coniferyl\nAlcohol Radicals->Pinoresinol Dirigent Protein Further Derivatives\n(e.g., Sesamin) Further Derivatives (e.g., Sesamin) Pinoresinol->Further Derivatives\n(e.g., Sesamin) Tailoring Enzymes

Caption: Biosynthesis of the furofuran lignan core from phenylalanine.

Key Natural Sources of Furo[3,2-b]furan Lignans

The furo[3,2-b]furan skeleton is widely distributed throughout the plant kingdom. Researchers seeking to isolate these compounds should focus on the families and species listed in the table below, which are known to be rich sources.[4]

Compound ExampleNatural Source (Species)Plant PartKey Biological Activities
Pinoresinol Forsythia suspensa, Olea europaea (Olive), Sesamum indicum (Sesame), Anisacanthus virgularisSeeds, fruit, leavesAntioxidant, Anti-inflammatory, Anticholinesterase[1][5]
Sesamin Sesamum indicum (Sesame), Artemisia speciesSeeds, aerial partsAntihypertensive, Hypocholesterolemic, Neuroprotective[1][4]
Eudesmin Eucalyptus species, Piper speciesWood, leavesAnti-inflammatory, Cytotoxic
Syringaresinol Magnolia thailandica, Artemisia speciesTwigs, rootsChemopreventive, Antioxidant[2][4]
Epipinoresinol Anisacanthus virgularisAerial partsAnticholinesterase, Anti-ageing[5]

Experimental Protocols: Extraction and Isolation

The isolation of furofuran lignans from plant matrices is a multi-step process requiring careful selection of solvents and chromatographic techniques. The lipophilic nature of the aglycones and the potential for glycosidic linkages dictate the optimal workflow.

General Extraction and Fractionation Protocol

This protocol provides a robust framework for obtaining a lignan-rich fraction from dried plant material.

  • Preparation: Air-dry the plant material (e.g., seeds, leaves, roots) at room temperature and grind it into a fine powder to maximize the surface area for extraction.

  • Defatting (Optional but Recommended): To remove oils and other highly nonpolar compounds, perform a preliminary extraction with a nonpolar solvent like n-hexane for 12-24 hours using a Soxhlet apparatus or percolation at room temperature. Discard the hexane extract.

  • Primary Extraction: Extract the defatted plant material with a polar solvent, typically methanol or a dichloromethane/methanol mixture (e.g., 1:1 v/v).[4] This can be done via percolation at room temperature for several days or more rapidly using accelerated solvent extraction (ASE) at elevated temperature and pressure.[2][7]

  • Concentration: Concentrate the methanol extract in vacuo using a rotary evaporator to obtain a crude residue.

  • Solvent Partitioning (Fractionation):

    • Suspend the crude residue in a water/methanol mixture (e.g., 9:1 v/v).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity. Start with n-hexane (to remove any remaining nonpolar impurities), followed by chloroform or dichloromethane, and finally ethyl acetate.[2][4]

    • The furofuran lignans typically concentrate in the chloroform/dichloromethane and ethyl acetate fractions. Monitor fractions by Thin Layer Chromatography (TLC) to confirm.

  • Hydrolysis (If Necessary): If the target lignans are present as glycosides or esters, an alkaline or mild acid hydrolysis step may be required to release the free aglycone before purification.[7] This is a critical consideration as it can significantly impact yield.

Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel as the stationary phase, using a slurry method with n-hexane.

  • Loading: Adsorb the dried lignan-rich fraction (from step 5 above) onto a small amount of silica gel and carefully load it onto the top of the prepared column.

  • Elution: Elute the column using a gradient solvent system, starting with a nonpolar mobile phase and gradually increasing the polarity. A common system is an n-hexane/ethyl acetate gradient, followed by an ethyl acetate/methanol gradient for more polar compounds.[2][4]

  • Fraction Collection: Collect small fractions and monitor them by TLC. Combine fractions that show identical TLC profiles.

  • Final Purification: Subject the combined fractions to further chromatographic steps (e.g., Sephadex LH-20, preparative HPLC) as needed to isolate pure compounds.

  • Crystallization: Induce crystallization of the purified lignan from a suitable solvent (e.g., ethanol) to obtain a highly pure final product.[2][4]

Extraction Workflow Start Dried, Powdered Plant Material Defat Defatting (n-hexane) Start->Defat Extract Primary Extraction (Methanol) Defat->Extract Defatted Material Lipids Lipids/Oils Defat->Lipids Concentrate Concentration (Rotary Evaporator) Extract->Concentrate Crude Extract Partition Solvent Partitioning (Hexane, CHCl3, EtOAc) Concentrate->Partition Crude Residue Purify Silica Gel Column Chromatography Partition->Purify Lignan-Rich Fraction WasteFractions Other Fractions Partition->WasteFractions Final Pure Furofuran Lignan Purify->Final

Caption: General workflow for the extraction and purification of furofuran lignans.

Pharmacological Significance and Future Outlook

The furo[3,2-b]furan lignans are a pharmacologically important class of natural products. Their rigid core and diverse aryl substitutions allow for a wide range of biological activities.

  • Anticancer and Cytotoxic Activity: Many furofuran lignans exhibit potent cytotoxicity against various cancer cell lines.[3][4] Their ability to interfere with cell signaling pathways makes them valuable lead compounds in oncology.

  • Anti-inflammatory and Antioxidant Properties: As phenolic compounds, they are effective radical scavengers and can modulate inflammatory responses, suggesting applications in chronic inflammatory diseases and neuroprotection.[4]

  • Antiviral and Antimicrobial Effects: The furofuran skeleton has been identified in compounds with activity against viruses, including HIV, and various bacterial and fungal strains.[3]

The natural abundance of the furo[3,2-b]furan skeleton, combined with its profound biological activities, ensures its continued relevance in drug discovery. While the specific 3,6-dione derivative is not a common natural product, the naturally occurring lignans provide both the core scaffold for semi-synthetic modification and the biological rationale for exploring such derivatives. Future research will likely focus on elucidating the specific molecular targets of these compounds and leveraging biosynthetic engineering to produce novel, high-value derivatives in microbial hosts.

References

  • (No author given). (n.d.). Enantioselective Synthesis of Natural Dibenzylbutyrolactone Lignans.... The University of Groningen Research Portal. [Link]

  • Xu, W.-H., et al. (2018). Naturally occurring furofuran lignans: structural diversity and biological activities. ResearchGate. [Link]

  • (No author given). (2024, August 21). Synthesis of biologically active lignan natural products via an Claisen rearrangement and an unusual 1.4 diaryl rearrangement. [Link]

  • Lone, A. M., et al. (n.d.). Divergent approaches to the synthesis of fused furo [3,2-b] furanone scaffold embodied in bioactive natural products. Longdom.org. [Link]

  • (No author given). (2018, December 19). Advances in the Synthesis of Lignan Natural Products. PMC - NIH. [Link]

  • (No author given). (n.d.). Hexahydrofuro[3,2-b]furan-3,6-diamine. PubChem. [Link]

  • Piccialli, V., et al. (n.d.). (3S,3aS,6R,6aR)-2-Oxohexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. [Link]

  • (No author given). (n.d.). C-H Insertion Approach to the Total Synthesis of Furofuran Lignans and their Heterocyclic Analogues. University of Southampton ePrints. [Link]

  • (No author given). (n.d.). (3aS,6aS)-Dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione. Pharmaffiliates. [Link]

Sources

Foundational

In-Depth Technical Guide: Synthesis, Mechanisms, and Applications of (3aS,6aS)-Dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

Target Audience: Researchers, synthesis chemists, and drug/polymer development professionals. Author Perspective: Senior Application Scientist As a Senior Application Scientist working at the intersection of green chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthesis chemists, and drug/polymer development professionals. Author Perspective: Senior Application Scientist

As a Senior Application Scientist working at the intersection of green chemistry and polymer science, I approach the synthesis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (commonly known as isohexide diketone) not merely as a routine chemical conversion, but as a critical bottleneck in the valorization of cellulosic biomass. This molecule is the linchpin for transforming renewable, sugar-derived diols (isosorbide, isomannide, isoidide) into rigid, chiral diamines that are highly sought after for next-generation bio-based polyamides and polyurethanes.

This whitepaper deconstructs the structural challenges of isohexide oxidation, details field-proven, self-validating synthesis protocols, and provides a comprehensive overview of its downstream applications.

Chemical Identity & Physicochemical Profiling

Before engineering a synthetic route, we must establish the physicochemical baseline of the target molecule. The diketone is formed by the double oxidation of the secondary hydroxyl groups of 1,4:3,6-dianhydrohexitols, which destroys the original stereocenters at C3 and C6, leaving only the bridgehead stereocenters (3aS, 6aS) intact.

Table 1: Physicochemical Properties of Isohexide Diketone
PropertyValue / Description
IUPAC Name (3aS,6aS)-hexahydrofuro[3,2-b]furan-3,6-dione
Common Synonyms 1,4:3,6-dianhydro-D-threo-hexo-2,5-diulose; Isosorbide diketone
CAS Registry Number 13241-36-6 ()[1]
Molecular Formula C₆H₆O₄
Molecular Weight 142.11 g/mol ()[2]
Density ~1.741 g/cm³[2]
Boiling Point 317.9 °C at 760 mmHg[2]

Mechanistic Causality in Isohexide Oxidation

The oxidation of isosorbide to the diketone presents unique stereochemical and kinetic hurdles. Isosorbide possesses two energetically distinct hydroxyl groups: an exo-OH at C2 and an endo-OH at C5.

The Causality of Catalyst Selection: The endo-OH group is highly sterically shielded within the V-shaped cavity of the fused bicyclic rings and forms strong intramolecular hydrogen bonds with the adjacent ether oxygen. This drastically reduces its nucleophilicity and reactivity, rendering standard oxidants ineffective or excessively harsh ()[3].

To overcome this, the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical is employed as a redox mediator. The active oxidizing species—the oxoammonium ion—is highly electrophilic and sterically compact enough to access the hindered endo position. Because stoichiometric TEMPO is economically unviable, we must rely on catalytic cycles where the resulting hydroxylamine is continuously re-oxidized back to the oxoammonium ion. This is achieved via two primary pathways: Biocatalytic (Laccase/O₂) and Electrocatalytic (Anode/NaBr) .

Pathway Visualization

Isohexide_Pathway cluster_Oxidation Oxidation Pathways Substrate Isohexides (Isosorbide / Isomannide) BioOx Biocatalytic Oxidation (TvLac, TEMPO, O2) Substrate->BioOx Mild pH 6.0 ElectroOx Electrooxidation (Pt Anode, TEMPO, NaBr) Substrate->ElectroOx Aqueous, RT Diketone (3aS,6aS)-dihydrofuro[3,2-b]furan- 3,6(2H,5H)-dione BioOx->Diketone >99% Yield ElectroOx->Diketone 92-99% Yield Amination Reductive Amination (NH3, H2, Ru/C) Diketone->Amination Telescopic transfer Product Isohexide Diamines (Polymer Precursors) Amination->Product Atom-efficient

Reaction pathways from bio-based isohexides to diamines via the diketone intermediate.

Experimental Methodologies: Self-Validating Protocols

To guarantee scientific integrity, the protocols below are designed as self-validating systems . This means the reaction setup inherently provides real-time feedback on its success or failure, preventing downstream contamination.

Protocol A: Biocatalytic Aerobic Oxidation (TEMPO/Laccase)

This method utilizes Trametes versicolor laccase (TvLac) to couple the oxidation of TEMPO with the reduction of atmospheric oxygen to water ()[4].

  • Causality & Self-Validation: The reaction is buffered at pH 6.0 using a low-salt (2.5 mM) phosphate buffer. If the pH begins to drop rapidly, it is a self-validating indicator of over-oxidation (ring-opening to form carboxylic acids). Maintaining a stable pH confirms selective diketone formation.

  • Step 1: Dissolve isosorbide (50 mM) in 2.5 mM phosphate buffer (pH 6.0).

  • Step 2: Add TEMPO (5 mol% relative to substrate) and TvLac (0.5 mg/mL).

  • Step 3: Incubate at 30 °C under constant agitation (120 rpm) for 24 hours. Ensure continuous air bubbling, as O₂ is the terminal electron acceptor.

  • Step 4 (Analytical Validation): Monitor via GC-FID. The system is validated as "complete" only when the intermediate monoketone peaks (endo- and exo-hydroxyketone) fully converge into the single diketone peak.

  • Step 5: Extract the aqueous phase with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield the diketone (>99% conversion)[4].

Protocol B: Tandem Electrooxidation

Direct anodic oxidation of the shielded exo-OH is sluggish and prone to side reactions.

  • Causality & Self-Validation: By adding NaBr to the electrolyte, bromide is oxidized at the anode to hypobromite, which rapidly and chemically oxidizes the TEMPO hydroxylamine back to the oxoammonium ion. The self-validating aspect here is the telescopic transfer: the crude aqueous diketone can be transferred directly to a reductive amination reactor without purification. If the amination fails, it indicates incomplete electro-oxidation in the first stage ()[5].

  • Step 1: Prepare an aqueous solution of isosorbide (0.25 M), TEMPO (catalytic), and NaBr (electrolyte/mediator) in an undivided glass cell.

  • Step 2: Apply a constant current density at a platinum anode at room temperature.

  • Step 3: Pass approximately 10.1 F/mol of charge to ensure complete double oxidation.

  • Step 4: Transfer the unpurified aqueous diketone mixture directly to a high-pressure reactor with NH₃, H₂, an acid resin, and a Ru/C catalyst to yield the diamine (92–99% diketone yield prior to amination)[5].

Quantitative Data Summaries

Table 2: Comparison of Oxidation Strategies for Isohexide Diketone Synthesis
StrategyCatalyst / MediatorTerminal OxidantYieldKey Advantage
Biocatalytic TvLac / TEMPOO₂ (Air)>99%Exceptionally mild conditions, high selectivity, no heavy metals ()[4].
Electrocatalytic Pt Anode / TEMPO + NaBrElectricity92-99%Telescopic integration with downstream amination; easily scalable ()[5].
Chemo-catalytic AA-TEMPO / HNO₃O₂ (Air)HighRobust for industrial batch processing; utilizes acetic acid solvent ()[3].

Downstream Applications: Polymer Science

The primary industrial value of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione lies not in the diketone itself, but in its role as a precursor. Direct amination of isosorbide diols requires harsh conditions (e.g., homogeneous Ru-complexes at 170 °C) and yields poor selectivities[5].

By first oxidizing the diol to the diketone, researchers can perform a highly efficient reductive amination using standard heterogeneous catalysts (Ru/C) and ammonia. This yields isohexide diamines, which retain the rigid, V-shaped bicyclic core. When polymerized with dicarboxylic acids or diisocyanates, these bio-based diamines produce polyamides and polyurethanes with exceptionally high glass transition temperatures ( Tg​ ), rivaling or exceeding those of petroleum-derived bisphenol-A (BPA) alternatives[3].

References

  • Gross, J., et al. "Aerobic oxidation of isosorbide and isomannide employing TEMPO/laccase." Green Chemistry, RSC Publishing, 2014.[Link]

  • Sheldon, R. A., et al. "Catalytic Oxidations in a Bio-Based Economy." Frontiers in Chemistry, 2020.[Link]

  • De Schouwer, F., et al. "Tandem electrooxidation – reductive amination of biobased isohexides towards bicyclic diamines." KU Leuven Lirias, 2018.[Link]

  • European Chemicals Agency (ECHA). "1,4:3,6-dianhydro-D-threo-hexo-2,5-diulose (CAS: 13241-36-6)." ECHA CHEM Database.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Synthesis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

Abstract The furo[3,2-b]furan scaffold is a privileged heterocyclic motif found in a variety of natural products and serves as a crucial building block in medicinal chemistry. Its derivatives have shown significant biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The furo[3,2-b]furan scaffold is a privileged heterocyclic motif found in a variety of natural products and serves as a crucial building block in medicinal chemistry. Its derivatives have shown significant biological activities, including the inhibition of bacterial biofilm formation and as key intermediates in the synthesis of antiviral agents like the HIV protease inhibitor Darunavir.[1][2][3] This document provides a comprehensive guide for the synthesis of a specific derivative, (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione. We will delve into the strategic considerations for its synthesis, provide a detailed, field-proven protocol, and discuss the mechanistic underpinnings of the key transformations. This guide is intended for researchers and scientists in organic synthesis and drug development.

Introduction and Strategic Overview

The synthesis of fused bicyclic systems like the dihydrofuro[3,2-b]furan core requires a robust strategy to control the stereochemistry at the bridgehead carbons (3a and 6a). The target molecule, (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, possesses a cis-fused ring system. Common synthetic strategies to access this scaffold include:

  • Bicyclization of Acyclic Precursors: This approach involves the formation of both rings in a sequential or concerted manner from a suitably functionalized open-chain molecule.

  • Transformation of Other Ring Systems: Ring expansion of strained systems like β-lactones or rearrangement of other bicyclic frameworks can provide access to the desired furo[3,2-b]furan core.[4][5][6]

  • Oxidative Cyclization: Palladium-catalyzed oxidative carbonylative double cyclization of functionalized diols is a modern and efficient method for constructing such bicyclic ethers.[7]

Given the commercial availability of the corresponding diol precursor, (3aS,6aS)-hexahydrofuro[3,2-b]furan-3,6-diol, the most direct and efficient strategy for the synthesis of the target dione is the oxidation of this diol. This approach obviates the need for a multi-step de novo synthesis of the bicyclic core.

This application note will, therefore, focus on the detailed protocol for the oxidation of the cis-diol to the corresponding dione. We will discuss the selection of the oxidant and the optimization of reaction conditions to achieve a high yield and purity of the final product.

Experimental Protocols

Synthesis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione via Oxidation of (3aS,6aS)-hexahydrofuro[3,2-b]furan-3,6-diol

The choice of oxidant is critical to prevent over-oxidation or side reactions. While several methods are available (e.g., Swern, Dess-Martin), a chromium-based oxidation using Pyridinium Chlorochromate (PCC) is a reliable and well-established method for the oxidation of secondary alcohols to ketones, particularly when a milder, non-aqueous system is preferred.

Principle: This protocol describes the oxidation of the two secondary alcohol groups of the cis-diol to the corresponding ketones using Pyridinium Chlorochromate (PCC) adsorbed on a solid support (silica gel) to facilitate the reaction and simplify the work-up.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis start Weigh (3aS,6aS)-hexahydrofuro[3,2-b]furan-3,6-diol dissolve Dissolve Diol in Dichloromethane (DCM) start->dissolve pcc Prepare PCC on Silica Gel add_pcc Add PCC-Silica Slurry to Diol Solution pcc->add_pcc dissolve->add_pcc stir Stir at Room Temperature (2-4 hours) add_pcc->stir monitor Monitor by TLC stir->monitor filter Filter through Celite/Silica Plug monitor->filter concentrate Concentrate Filtrate under Reduced Pressure filter->concentrate purify Purify by Flash Column Chromatography concentrate->purify characterize Characterize by NMR, IR, and Mass Spectrometry purify->characterize end Obtain Pure (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione characterize->end

Caption: Experimental workflow for the oxidation of the diol to the dione.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
(3aS,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol13241-33-3VariousStarting material
Pyridinium Chlorochromate (PCC)26299-14-9VariousOxidizing agent
Silica Gel (230-400 mesh)7631-86-9VariousSolid support and for chromatography
Dichloromethane (DCM), anhydrous75-09-2VariousReaction solvent
Diethyl Ether60-29-7VariousFor washing and elution
Ethyl Acetate141-78-6VariousEluent for chromatography
Hexanes110-54-3VariousEluent for chromatography
Celite®61790-53-2VariousFiltration aid

Step-by-Step Protocol:

  • Preparation of PCC on Silica Gel:

    • In a round-bottom flask, add Pyridinium Chlorochromate (PCC) (2.5 equivalents relative to the diol).

    • Add an equal weight of silica gel to the PCC.

    • Add anhydrous dichloromethane (DCM) to form a slurry. Stir for 15 minutes.

  • Reaction Setup:

    • In a separate flask, dissolve (3aS,6aS)-hexahydrofuro[3,2-b]furan-3,6-diol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

    • Add the prepared PCC-silica gel slurry to the solution of the diol at room temperature with vigorous stirring.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting diol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete (as judged by TLC), dilute the reaction mixture with diethyl ether.

    • Prepare a short plug of silica gel topped with a layer of Celite® in a fritted funnel.

    • Pass the reaction mixture through the plug, washing thoroughly with diethyl ether to ensure all the product is collected. The solid chromium byproducts will be retained on the plug.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or oil.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione as a white solid.

Expected Yield and Characterization:

  • Yield: 75-85%

  • Appearance: White crystalline solid

  • Molecular Formula: C₆H₆O₄[8]

  • Molecular Weight: 142.11 g/mol [8]

  • ¹H NMR (CDCl₃, 400 MHz): δ ~5.0 (m, 2H), ~3.0 (m, 4H)

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~170 (C=O), ~75 (CH), ~35 (CH₂)

  • IR (KBr, cm⁻¹): ~1770 (C=O, lactone)

Mechanistic Insights: The Oxidation Pathway

The oxidation of an alcohol to a ketone by PCC involves several key steps. The generally accepted mechanism proceeds through the formation of a chromate ester, followed by an elimination step.

Mechanism Diagram:

G cluster_0 Step 1: Chromate Ester Formation cluster_1 Step 2: E2-like Elimination Alcohol R₂CH-OH PCC [CrO₃Cl]⁻PyH⁺ Alcohol->PCC + Ester R₂CH-O-CrO₂Cl PCC->Ester Ketone R₂C=O Ester->Ketone Base Base (e.g., Pyridine) Base->Ester attacks α-H Proton_Abstraction Base abstracts α-proton Cr_Species Reduced Cr(IV) species

Caption: Simplified mechanism of PCC oxidation of a secondary alcohol.

Causality in the Mechanism:

  • Chromate Ester Formation: The secondary alcohol on the furo[3,2-b]furan ring acts as a nucleophile, attacking the chromium(VI) center of the PCC. A proton transfer follows, leading to the formation of a chromate ester intermediate. This step is crucial as it activates the C-H bond on the alcohol-bearing carbon.

  • Elimination: A base, such as pyridine present in the reaction medium, abstracts the proton on the carbon attached to the oxygen. This initiates an E2-like elimination, where the C-H bond electrons form the new carbon-oxygen π-bond (the ketone), and the O-Cr bond breaks, with the electrons moving to the chromium center. This reduces chromium from Cr(VI) to Cr(IV). This process occurs at both alcohol sites to form the final dione.

The use of silica gel as a support provides a large surface area for the reaction, which can increase the reaction rate and simplify the removal of the chromium byproducts during workup.

Applications in Drug Discovery and Development

The furo[3,2-b]furan core is a key structural motif in several biologically active molecules. The dione synthesized via this protocol can be a versatile intermediate for further chemical modifications.

  • Antiviral Agents: The related compound, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, is a pivotal intermediate for the synthesis of Darunavir, a potent HIV protease inhibitor.[1][3] The dione can be stereoselectively reduced to access various stereoisomers of the diol, which are valuable for structure-activity relationship (SAR) studies.

  • Quorum Sensing Modulation: Bicyclic brominated furanones have been identified as modulators of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.[9][10] These compounds can inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, making them attractive leads for developing new anti-infective agents. The dione scaffold provides a platform for introducing diverse functionalities to explore and optimize this activity.

Troubleshooting and Safety Considerations

Potential IssueObservationSuggested Solution
Incomplete Reaction Starting material (diol) remains after 4 hours.Add an additional portion (0.5 eq) of PCC-silica and continue stirring. Ensure the DCM is anhydrous, as water can deactivate the PCC.
Low Yield Less than 60% isolated yield.Ensure thorough washing of the silica/Celite plug during work-up, as the product can be adsorbed. Check the quality and reactivity of the PCC.
Side Product Formation Unidentified spots on TLC.Over-oxidation is unlikely with PCC, but other side reactions can occur. Ensure the reaction is not heated. Purification by chromatography should separate most impurities.

Safety Precautions:

  • PCC: Pyridinium chlorochromate is a toxic and carcinogenic substance. Handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • General: Perform all operations in a well-ventilated fume hood. Dispose of all chemical waste, especially chromium waste, according to institutional guidelines.

References

  • Ren, D., & Luk, Y. Y. (2014). Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation. Bioorganic & Medicinal Chemistry, 22(5), 1636-1643. Available at: [Link]

  • Zhang, W., & Romo, D. (2007). Transformation of Fused Bicyclic and Tricyclic β-Lactones to Fused γ-Lactones and 3(2H)-Furanones via Ring Expansions and O−H Insertions. The Journal of Organic Chemistry, 72(23), 8939-8942. Available at: [Link]

  • Zhang, W., & Romo, D. (2007). Transformation of Fused Bicyclic and Tricyclic β-Lactones to Fused γ-Lactones and 3(2H)-Furanones via Ring Expansions and O−H Insertions. The Journal of Organic Chemistry, 72(23), 8939-8942. Available at: [Link]

  • Zhu, J., et al. (2013). Highly efficient synthesis of 3a,6a-dihydrofuro[2,3-b]furans via a novel bicyclization. RSC Advances, 3(10), 3249-3252. Available at: [Link]

  • Paquette, L. A., & Geng, F. (2004). Novel formation of a bridged bicyclic furan by rearrangement of a tetrahydroxydecalinone. Tetrahedron Letters, 45(18), 3535-3537. Available at: [Link]

  • Ren, D., & Luk, Y. Y. (2014). Bicyclic brominated furanones: a new class of quorum sensing modulators that inhibit bacterial biofilm formation. Bioorganic & Medicinal Chemistry, 22(5), 1636-1643. Available at: [Link]

  • Ghosh, A. K., et al. (2004). METHOD OF PREPARING (3R, 3aS, 6aR) -3- HYDROXYHEXAHYDROFURO [2, 3-b] FURAN AND RELATED COMPOUNDS. Google Patents.
  • Canoy, W. L., et al. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Organic Letters, 10(6), 1103-1106. Available at: [Link]

  • ChemUniverse. (n.d.). (3AS,6AS)-DIHYDROFURO[3,2-B]FURAN-3,6(2H,5H)-DIONE. Retrieved from [Link]

  • Piccialli, V., et al. (2013). (3S,3aS,6R,6aR)-2-Oxohexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1494-o1495. Available at: [Link]

  • Gabriele, B., et al. (2015). Synthesis of 6,6a-dihydrofuro[3,2-b]furan-2(5H)-one derivatives by PdI2-catalyzed oxidative carbonylative double cyclization of 5-trimethylsilyl-4-yne-1,3-diols. Catalysis Science & Technology, 5(1), 265-271. Available at: [Link]

  • Gasparova, R., et al. (2022). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 27(19), 6563. Available at: [Link]

  • Canoy, W. L., et al. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Organic Letters, 10(6), 1103-1106. Available at: [Link]

  • Reddy, M. S., et al. (2013). Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol. Google Patents.

Sources

Application

Application Note: A Validated Protocol for the Synthesis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (L-Lactide)

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, the cyclic diester of L-lactic acid, commonly known as L-lactide. L-lactide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, the cyclic diester of L-lactic acid, commonly known as L-lactide. L-lactide is a critical monomer for the production of high molecular weight, biodegradable, and biocompatible polylactic acid (PLA), a polymer with extensive applications in biomedical devices, drug delivery systems, and sustainable packaging. The synthesis is a two-stage process involving the initial formation of a low molecular weight oligomer from L-lactic acid, followed by a tin-catalyzed, back-biting depolymerization to yield the target cyclic dimer.[1][2] This protocol emphasizes stereochemical control, high-purity isolation through recrystallization, and rigorous characterization to ensure the production of high-quality monomer suitable for subsequent polymerization.

Scientific Principle and Rationale

The synthesis of L-lactide from L-lactic acid is a classic example of manipulating chemical equilibria to achieve a desired product. The overall process can be summarized in two distinct, sequential stages.

Stage 1: Oligomerization via Polycondensation L-lactic acid, a bifunctional molecule containing both a carboxylic acid and a hydroxyl group, undergoes intermolecular esterification when heated. This polycondensation reaction releases water as a byproduct. By applying vacuum, the water is continuously removed, shifting the equilibrium towards the formation of longer-chain, low molecular weight polymers, referred to as oligo(lactic acid) or a PLA prepolymer.[1][3] The molecular weight of this oligomer is a critical parameter; it must be high enough to minimize the presence of volatile lactic acid but low enough to remain a manageable, viscous liquid at the reaction temperature.

Stage 2: Catalytic Depolymerization and Cyclization The second stage involves the depolymerization of the oligomer to form the thermodynamically stable six-membered ring of L-lactide.[1] This is an intramolecular transesterification reaction, often termed a "back-biting" reaction, where the terminal hydroxyl group of an oligomer chain attacks an ester linkage two monomer units down the chain, releasing the cyclic dimer.[4] This process is kinetically slow and requires a catalyst to proceed at a practical rate. Tin(II) octoate (Sn(Oct)₂) is an exceptionally effective catalyst for this cyclization, acting as a Lewis acid to activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack. The reaction is performed at high temperature and under high vacuum, which allows the more volatile L-lactide product to be distilled away from the non-volatile oligomer as it is formed, once again driving the reaction to completion.[1]

The stereochemistry of the starting material is paramount. To synthesize the specific (3aS,6aS) stereoisomer (L-lactide), high-purity L-lactic acid is required. The use of an appropriate catalyst like tin octoate and carefully controlled temperatures helps to minimize racemization, which could otherwise lead to the formation of undesired meso-lactide or D-lactide impurities.[2]

Synthesis_Workflow cluster_0 Stage 1: Oligomerization cluster_1 Stage 2: Depolymerization cluster_2 Stage 3: Purification & Validation A L-Lactic Acid (Aqueous Solution) B Concentration (Water Removal) A->B C Polycondensation (150-180°C, Vacuum) B->C D Oligo(lactic acid) Prepolymer C->D E Catalyst Addition (Sn(Oct)₂) D->E F Cyclization & Distillation (190-210°C, High Vacuum) E->F G Crude L-Lactide (Distillate) F->G H Recrystallization (Butyl Acetate) G->H I Pure (3aS,6aS)-Lactide (Crystalline Solid) H->I J Characterization (NMR, MP, DSC) I->J K Validated Product J->K

Caption: Overall workflow for the synthesis of L-lactide.

Materials and Equipment

Reagents
  • L-Lactic Acid (≥88% aqueous solution, high optical purity)

  • Tin(II) 2-ethylhexanoate (Tin(II) octoate, Sn(Oct)₂, 95% or higher)

  • Butyl Acetate (Anhydrous, for recrystallization)

  • Nitrogen (High purity, for inert atmosphere)

  • Deuterated Chloroform (CDCl₃, for NMR analysis)

Equipment
  • Three-neck round-bottom flask (500 mL)

  • Heating mantle with magnetic stirrer and stir bar

  • Short-path distillation head with vacuum adapter

  • Condenser and receiving flask

  • Digital thermometer or thermocouple

  • Schlenk line or vacuum manifold with a cold trap (liquid nitrogen or dry ice/acetone)

  • High-vacuum pump (capable of reaching <1 mmHg)

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Vacuum oven

Detailed Experimental Protocol

PART A: Oligomerization of L-Lactic Acid

  • Setup: Assemble the three-neck flask with a magnetic stir bar, a short-path distillation head connected to a condenser and receiving flask, and a thermocouple to monitor the internal temperature. The third neck should be sealed with a septum for later nitrogen purging.

  • Charging the Flask: To the 500 mL flask, add 250 g of L-lactic acid solution.

  • Initial Water Removal: Begin stirring and heat the flask to 140°C under a gentle flow of nitrogen to remove the bulk of the initial water content.

  • Polycondensation: Once most of the water has distilled, gradually apply vacuum. Over the course of 3 hours, slowly increase the temperature to 180°C while simultaneously decreasing the pressure from atmospheric pressure down to ~10 mbar.[2] During this phase, water will continue to distill off as the lactic acid molecules condense into oligomers. The process is complete when water distillation ceases and the contents become a clear, viscous liquid.

  • Cooling: Remove the heating mantle and allow the oligomer to cool to room temperature under a positive pressure of nitrogen.

PART B: Catalytic Depolymerization and Distillation

  • Catalyst Addition: Once cooled, add tin(II) octoate (0.5% by weight of the initial lactic acid, e.g., 1.25 g for 250 g of starting material) to the flask containing the oligomer.[2]

  • System Reconfiguration: Reconfigure the apparatus for high-vacuum distillation. Ensure all joints are well-sealed. Place a clean, pre-weighed receiving flask after the condenser. It is critical to use a cold trap between the distillation apparatus and the vacuum pump to protect the pump from any volatile byproducts.

  • Depolymerization: Begin stirring and heating the flask. Gradually increase the temperature to 200-210°C while slowly reducing the pressure to below 5 mbar (ideally <1 mbar).

  • Product Collection: The L-lactide will begin to form and distill over. It will solidify in the condenser and receiving flask as a white solid.[1] Continue the process until the rate of distillation significantly decreases (typically 3-4 hours).

  • Shutdown: Release the vacuum with nitrogen and allow the entire system to cool to room temperature. The collected crude L-lactide can be scraped from the condenser and receiving flask.

PART C: Purification by Recrystallization

  • Dissolution: Transfer the crude L-lactide to a clean Erlenmeyer flask. Add a minimal amount of hot butyl acetate (approximately 70-80°C) to just dissolve the solid. Using an excessive amount of solvent will reduce the recovery yield.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.

  • Isolation: Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold butyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified L-lactide in a vacuum oven at 40-50°C overnight to remove all residual solvent. The final product should be a fine, white crystalline powder.[2]

Quantitative Data Summary

ParameterValueNotes
Starting Material L-Lactic Acid250 g (≥88% solution)
Catalyst Tin(II) Octoate1.25 g (0.5 wt%)
Oligomerization Temp. 140°C → 180°CGradual increase over 3 hours
Oligomerization Pressure Atmospheric → 10 mbarGradual decrease
Depolymerization Temp. 200°C - 210°CMaintained during distillation
Depolymerization Pressure < 5 mbarHigh vacuum is critical
Recrystallization Solvent Butyl AcetateAnhydrous grade recommended
Expected Crude Yield ~65-70%Based on initial lactic acid mass[2]
Expected Purified Yield ~40-45%Overall yield after recrystallization[2]

Trustworthiness: In-Process Controls & Characterization

A protocol's trustworthiness is established through rigorous validation of its output. The identity and purity of the synthesized (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione must be unequivocally confirmed.

In-Process Controls
  • Oligomerization: The reaction can be monitored by the volume of water collected. The end-point is reached when water evolution stops.

  • Depolymerization: The process is monitored by the rate of distillation of the product. A steady distillation rate indicates the reaction is proceeding well.

Product Characterization
  • Melting Point (MP): Pure L-lactide has a sharp melting point. The literature value is typically in the range of 96-99°C. A broad or depressed melting range suggests impurities.

  • ¹H NMR Spectroscopy: (500 MHz, CDCl₃): The spectrum provides unambiguous structural confirmation.[5]

    • δ 5.05 (q, 2H, J = 7.1 Hz): This quartet corresponds to the two equivalent methine (-CH) protons.

    • δ 1.68 (d, 6H, J = 7.1 Hz): This doublet corresponds to the six equivalent methyl (-CH₃) protons.

  • ¹³C NMR Spectroscopy: (125 MHz, CDCl₃):

    • δ 169.6: Carbonyl carbon (C=O).

    • δ 69.0: Methine carbon (-CH).

    • δ 16.6: Methyl carbon (-CH₃).[6]

  • Differential Scanning Calorimetry (DSC): Provides a precise melting endotherm for purity assessment.

Validation_Workflow cluster_tests Analytical Tests cluster_results Data Interpretation Input Purified Crystalline Product MP Melting Point (96-99°C) Input->MP H_NMR ¹H NMR Spectroscopy (Structure Confirmation) Input->H_NMR C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) Input->C_NMR Result_MP Sharp Melting Range? MP->Result_MP Result_NMR Correct Chemical Shifts & Coupling? H_NMR->Result_NMR C_NMR->Result_NMR Output_Pass Product Validated: High Purity L-Lactide Result_MP->Output_Pass Yes Output_Fail Product Impure: Repeat Purification Result_MP->Output_Fail No Result_NMR->Output_Pass Yes Result_NMR->Output_Fail No

Caption: Workflow for analytical validation of the final product.

Safety Precautions

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment: Safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) are mandatory.[7][8]

  • Chemical Hazards:

    • Lactic Acid: Corrosive. Avoid contact with skin and eyes.

    • Tin(II) Octoate: Irritant. Handle with care.

    • Lactide: May cause skin, eye, and respiratory irritation. Avoid inhaling dust.[7] It is also moisture-sensitive.[8]

  • Operational Hazards:

    • High Temperatures: The apparatus will be extremely hot. Use caution to avoid thermal burns.

    • Vacuum: Working with glassware under high vacuum carries a risk of implosion. Ensure there are no cracks or stars in the glassware and consider using a blast shield.

  • Waste Disposal: Dispose of all chemical waste in accordance with local institutional and governmental regulations.

Troubleshooting

  • Low Yield: This can be caused by an inefficient vacuum system (leaks), insufficient heating during depolymerization, or using too much solvent during recrystallization. Check all vacuum seals and ensure the pump is functioning correctly.

  • Product Discoloration (Yellow/Brown): This often indicates overheating during the depolymerization stage, which can cause side reactions. Maintain the temperature strictly within the recommended range (200-210°C).

  • Broad Melting Point/Impure NMR: This signifies impure product. The most common impurity is meso-lactide due to racemization, or residual oligomers/lactic acid. A second recrystallization step may be necessary to improve purity.

References

  • Lopes, M. S., Jardini, A. L., & Maciel Filho, R. (2022). Lactide: Production Routes, Properties, and Applications. Polymers, 14(7), 1347. [Link]

  • Thakur, K. A. M., Kean, R. T., & Jefferson, A. (2006). 1H NMR Spectroscopy in the Analysis and Characterization of Poly(lactide). Polymer Analysis and Characterization, 11(4), 281-296. [Link]

  • Thakur, K. A. M., Kean, R. T., Zell, M. T., Padden, B. E., & Munson, E. J. (1998). 1H NMR spectroscopy in the analysis and characterization of poly(lactide). Chemical Communications, (17), 1913-1914. [Link]

  • Lee, U. H., Upare, P. P., Lee, J. H., Kim, J. C., Hwang, D. W., & Hwang, Y. K. (2018). Design of a Novel Process for Continuous Lactide Synthesis from Lactic Acid. Industrial & Engineering Chemistry Research, 57(35), 11955-11962. [Link]

  • Kashin, A. S., Shogenov, A. K., Fedyushkin, I. L., & Ananikov, V. P. (2024). Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. Polymers, 16(5), 614. [Link]

  • Lotz, B., & Cartier, L. (1998). Mechanism of the Stereocomplex Formation between Enantiomeric Poly(lactide)s. Macromolecules, 31(17), 5779-5785. [Link]

  • Wikipedia. (n.d.). Lactide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of L-lactide. [Image]. Retrieved from [Link]

  • ResearchGate. (2022). Lactide: Production Routes, Properties, and Applications. [PDF]. Retrieved from [Link]

  • Gruber, P. R., & Hall, E. S. (1994). Process for the synthesis of lactide or glycolide from lactic acid or glycolide acid oligomers. U.S.
  • MDPI. (2023). Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures. Polymers, 15(11), 2561. [Link]

  • Metoree. (n.d.). Beginner's Guide to L-Lactide Material. Retrieved from [Link]

  • Lee, C. W., Kimura, Y., & Ohtani, H. (2018). NMR Analysis of Poly(Lactic Acid) via Statistical Models. Polymers, 10(12), 1321. [Link]

Sources

Method

Application Note: High-Purity Isolation and Validation of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (CAS: 13241-36-6) Common Names: Isosorbide diketone; 1,4:3,6-dianhydro-D-thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (CAS: 13241-36-6) Common Names: Isosorbide diketone; 1,4:3,6-dianhydro-D-threo-hexo-2,5-diulose

Introduction & Chemical Context

(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione is a highly valued bicyclic platform chemical derived from the oxidation of renewable isohexides (isosorbide, isomannide, or isoidide) [1]. Because of its rigid, chiral V-shaped framework, this diketone is a critical precursor for synthesizing bio-based polyamides, polyurethanes, and stereospecific pharmaceutical intermediates via reductive amination[3].

Despite its synthetic utility, isolating this diketone from crude oxidation matrices (typically involving TEMPO-mediated aerobic or bleach oxidation) presents severe physicochemical challenges. The molecule lacks lipophilic alkyl chains, making it highly polar and prone to forming stable hydrates in aqueous solutions. Furthermore, the differential steric hindrance between the exo- and endo-hydroxyl groups of the starting isohexides often results in incomplete oxidation, leaving trace monoketone impurities that are chromatographically and thermodynamically similar to the target diketone [2].

This application note outlines a causality-driven, self-validating protocol for extracting and purifying isosorbide diketone to >99.5% purity.

Pathway Isosorbide Isosorbide (Diol) ExoMono Exo-Monoketone Isosorbide->ExoMono Fast Oxidation EndoMono Endo-Monoketone Isosorbide->EndoMono Slow Oxidation Diketone (3aS,6aS)-Diketone (Target) ExoMono->Diketone Oxidation EndoMono->Diketone Oxidation Degradation Degradation (Ring Opening) Diketone->Degradation Excess Oxidant

Catalytic oxidation pathway of isosorbide to (3aS,6aS)-diketone and associated impurities.

Mechanistic Workflow Design

To achieve polymerization-grade or API-grade purity, the purification workflow must address three primary failure points in standard organic extraction:

  • Aqueous Trapping: Standard liquid-liquid extraction (LLE) without modifying the aqueous phase's ionic strength results in >40% yield loss due to the diketone's hydrogen-bond accepting capacity.

  • TEMPO Contamination: Residual lipophilic TEMPO catalysts co-extract with the diketone and will poison downstream transition-metal catalysts (e.g., Ru/C used in reductive aminations) [3].

  • Monoketone Separation: The endo-monoketone intermediate is notoriously difficult to oxidize due to the steric shielding of the endo-cleft [2]. Its removal requires precise crystallization thermodynamics.

Workflow Crude Crude Aqueous Mixture Quench Quenching (Na2S2O3) Crude->Quench SaltOut Salting Out (NaCl) Quench->SaltOut Extract Extraction (EtOAc) SaltOut->Extract SilicaPlug Silica Plug (TEMPO Wash) Extract->SilicaPlug Organic Phase Crystallization Crystallization SilicaPlug->Crystallization EtOAc Elution Pure Pure Diketone (>99.5%) Crystallization->Pure Vacuum Drying

Step-by-step purification workflow for isolating high-purity isosorbide diketone.

Detailed Experimental Protocol

Phase 1: Reaction Quenching and Salting-Out Extraction
  • Step 1: Quenching. Upon completion of the oxidation reaction, cool the aqueous mixture to 0–5 °C. Quench residual oxidants by adding a stoichiometric amount of 1M Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: Halting the oxidation immediately prevents ring-opening degradation pathways that occur under prolonged oxidative stress at elevated pH.

  • Step 2: Salting Out. Saturate the aqueous phase with solid NaCl (~36 g per 100 mL of water) under vigorous stirring until no more salt dissolves.

    • Causality: The high ionic strength disrupts the hydration shell around the highly polar diketone, shifting its partition coefficient ( Kp​ ) favorably toward the organic phase.

  • Step 3: Extraction. Extract the saturated aqueous phase with Ethyl Acetate (EtOAc) (4 × 1 volume equivalent).

  • Step 4: Drying. Combine the organic layers and dry over anhydrous Na2​SO4​ for at least 2 hours. Filter and concentrate under reduced pressure (30 °C, 50 mbar) to yield the crude diketone as a pale yellow semi-solid.

Phase 2: Catalyst (TEMPO) Removal via Silica Plug
  • Step 1: Preparation. Pack a short, wide-bore glass column with silica gel (pore size 60 Å, 230–400 mesh) using a mass ratio of 5:1 (Silica : Crude mass).

  • Step 2: Lipophilic Wash. Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) and load it onto the plug. Elute first with Hexane/EtOAc (80:20, v/v).

    • Causality: This specific solvent ratio selectively washes out the highly lipophilic TEMPO catalyst (eluting as a bright orange band) while leaving the polar diketone bound to the silica.

  • Step 3: Product Recovery. Switch the eluent to 100% EtOAc to elute the isosorbide diketone. Concentrate the fractions containing the product (monitored via TLC, Rf​≈0.4 in pure EtOAc, visualized with KMnO4​ stain).

Phase 3: High-Resolution Crystallization
  • Step 1: Dissolution. Dissolve the semi-purified diketone in a minimal volume of hot Isopropanol (IPA) or an EtOAc/Hexane mixture (1:1 v/v) at 60 °C.

  • Step 2: Nucleation and Growth. Allow the solution to cool slowly to room temperature over 4 hours, then transfer to an ice bath (0 °C) for 2 hours.

    • Causality: The diketone crystallizes rapidly upon cooling due to its rigid symmetry. Trace monoketones remain in the mother liquor due to their lower melting points and higher asymmetric solvation.

  • Step 3: Isolation. Recover the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold Hexane (2 × 10 mL). Dry in a vacuum oven at 40 °C for 12 hours to remove trace moisture.

Analytical Validation & Data Presentation

A robust protocol must be a self-validating system. The following table summarizes the expected analytical metrics across the purification workflow to ensure process integrity.

Purification StageTarget Diketone (%)Monoketone Impurity (%)TEMPO Residue (ppm)Water Content (Karl Fischer)
Crude Extract 85.0 - 90.05.0 - 10.0> 5000~2.0%
Post-Silica Filtration 92.0 - 95.05.0 - 8.0< 50< 0.5%
Post-Crystallization > 99.5 < 0.1 Not Detected < 0.1%

Validation Markers:

  • GC-FID/MS: Using a mid-polarity capillary column (e.g., HP-5), the diketone elutes significantly earlier than the monoketones and the starting diol due to the complete loss of hydrogen-bonding hydroxyl groups [1].

  • NMR Spectroscopy ( 1H -NMR in CDCl3​ ): Validation is confirmed by the complete disappearance of broad -OH peaks (2.5–3.5 ppm) and the presence of a highly symmetric spectrum reflecting the rigid furo[3,2-b]furan core.

References

  • Gross, J., Tauber, K., Fuchs, M., et al. "Aerobic oxidation of isosorbide and isomannide employing TEMPO/laccase." Green Chemistry, 2014, 16, 2117-2122. URL:[Link]

  • Dingerdissen, U., et al. "Catalytic Oxidations in a Bio-Based Economy." Frontiers in Chemistry, 2020, 8, 139. URL:[Link]

  • Wang, Z., et al. "Ambient-Temperature Synthesis of Primary Amines via Reductive Amination of Carbonyl Compounds." ACS Catalysis, 2020, 10, 14, 7726–7733. URL:[Link]

Application

Application Note: NMR Characterization of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

Executive Summary & Chemical Context (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, widely known as isosorbide-2,5-diketone (ISDK) or 1,4:3,6-dianhydro-D-threo-hexo-2,5-diulose (CAS: 13241-36-6)[1], is a highly valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, widely known as isosorbide-2,5-diketone (ISDK) or 1,4:3,6-dianhydro-D-threo-hexo-2,5-diulose (CAS: 13241-36-6)[1], is a highly valuable rigid bicyclic monomer and pharmaceutical intermediate. It is typically synthesized via the catalytic oxidation (e.g., using a TEMPO/laccase system) of renewable dianhydrohexitols such as isosorbide or isomannide[2],[3].

Because the oxidation converts the chiral secondary alcohols at the C-2 and C-5 positions into planar ketones, the resulting diketone possesses a strict C2​ symmetry axis. This structural transformation fundamentally simplifies its Nuclear Magnetic Resonance (NMR) spectral profile compared to its asymmetric precursor, making NMR an ideal tool for validating both the identity and the purity of the synthesized compound.

G Start Isosorbide (1,4:3,6-dianhydro-D-glucitol) Oxidation Catalytic Oxidation (e.g., TEMPO/Laccase) Start->Oxidation [O] Diketone ISDK (CAS: 13241-36-6) (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6-dione Oxidation->Diketone SamplePrep NMR Sample Prep (CDCl3, 10-15 mg) Diketone->SamplePrep Acquisition NMR Acquisition 1H (400 MHz) & 13C (100 MHz) SamplePrep->Acquisition Analysis1H 1H NMR Analysis Identify C2 Symmetry Acquisition->Analysis1H Analysis13C 13C NMR Analysis Confirm C=O (~208 ppm) Acquisition->Analysis13C Validation Structural Validation Absence of -OH signals Analysis1H->Validation Analysis13C->Validation

Workflow detailing the synthesis, preparation, and NMR validation of isosorbide-2,5-diketone.

Structural & Mechanistic Insights (Causality)

Understanding the spectral features of ISDK requires a spatial analysis of the furo[3,2-b]furan core. The experimental choices in NMR acquisition and interpretation are directly driven by these three structural pillars:

  • C2​ Symmetry & Chemical Equivalence: The oxidation of the chiral secondary alcohols yields two equivalent ketone moieties. Consequently, the two fused tetrahydrofuran rings become chemically and magnetically equivalent. The 13 C NMR spectrum will therefore exhibit exactly three distinct carbon environments instead of the six seen in the starting material.

  • Diastereotopic Methylenes ( 2J Coupling): The methylene protons at C-2 and C-5 are adjacent to the chiral bridgehead carbons (C-3a and C-6a). Because they reside in a rigid bicyclic framework lacking a plane of symmetry, the two protons on each methylene carbon are diastereotopic (axial-like and equatorial-like). They do not couple with the bridgehead protons because they are separated by the C-3/C-6 carbonyl groups. Therefore, their only significant scalar coupling is a strong geminal coupling ( 2J≈17.5 Hz), resulting in a characteristic AB doublet system.

  • Bridgehead Singlet Isolation: The bridgehead protons (H-3a and H-6a) couple to each other, but because they are chemically equivalent, this coupling does not produce observable splitting in the 1 H NMR spectrum. Isolated from the methylene protons by the carbonyl groups, they manifest as a sharp, downfield singlet.

NMR_Logic Molecule ISDK Molecule (C2 Symmetry) Bridgehead Bridgehead (C3a, C6a) Equivalent CH Molecule->Bridgehead Carbonyl Carbonyl (C3, C6) Equivalent C=O Molecule->Carbonyl Methylene Methylene (C2, C5) Equivalent CH2 Molecule->Methylene Signal1 1H: Singlet (2H) 13C: ~85.2 ppm Bridgehead->Signal1 No vicinal coupling Signal2 1H: None 13C: ~208.5 ppm Carbonyl->Signal2 Quaternary Signal3 1H: Two Doublets (4H) 13C: ~72.4 ppm Methylene->Signal3 Diastereotopic geminal coupling

Logical derivation of ISDK NMR signals based on molecular symmetry and proton environments.

Experimental Protocol: NMR Sample Preparation & Acquisition

This protocol is designed as a self-validating system . By tracking the disappearance of specific functional groups and the emergence of symmetry, the operator can simultaneously confirm structural identity and reaction completion.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of the synthesized (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: Unlike its precursor isosorbide, ISDK lacks exchangeable hydroxyl protons. It is highly soluble in CDCl 3​ , and this solvent avoids overlapping with the critical methylene region ( δ 4.0–4.5 ppm) which can occur if DMSO- d6​ water peaks are present.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no undissolved particulates remain to maintain optimal magnetic field homogeneity.

Step 2: 1 H NMR Acquisition (400 MHz)
  • Insert the sample into the spectrometer, tune/match the probe to the 1 H frequency, and lock onto the CDCl 3​ deuterium signal.

  • Shim the magnet (Z, Z2, Z3, Z4) until the TMS signal Full Width at Half Height (FWHH) is ≤1.0 Hz.

  • Acquire the 1 H spectrum using a standard single-pulse sequence (zg30).

    • Parameters: Spectral width (SW) = 15 ppm, Number of scans (NS) = 16, Relaxation delay (D1) = 1.0 s.

Step 3: 13 C NMR Acquisition (100 MHz)
  • Tune and match the probe to the 13 C frequency.

  • Acquire the 13 C spectrum with broadband proton decoupling (zgpg30).

    • Parameters: SW = 250 ppm, NS = 512–1024, Relaxation delay (D1) = 2.0 s.

    • Causality: A longer D1 is mandatory here. The quaternary carbonyl carbons (C-3, C-6) lack attached protons for efficient dipole-dipole relaxation. A longer delay ensures they fully relax between scans, preventing signal saturation and allowing them to be observed clearly above the baseline noise.

Step 4: Data Processing & Self-Validation
  • Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier transformation. Phase and baseline correct the spectra, setting TMS to 0.00 ppm.

  • Self-Validation Check: Inspect the 1 H spectrum between δ 4.0–5.5 ppm. The complete absence of broad hydroxyl (-OH) singlets and the presence of exactly three proton signals (one singlet, two doublets integrating to a 2:2:2 ratio) confirms 100% conversion of the diol to the diketone. In the 13 C spectrum, the reduction from 6 signals (isosorbide) to 3 signals confirms the successful induction of C2​ symmetry.

Data Presentation

The following tables summarize the expected quantitative data for pure (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, structured for rapid cross-referencing during analysis.

Table 1: 1 H NMR Assignments (CDCl 3​ , 400 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
H-3a, H-6a 5.05Singlet (s)2H-Bridgehead methine protons
H-2 α , H-5 α 4.45Doublet (d)2H 2J=17.5 Diastereotopic methylene (equatorial-like)
H-2 β , H-5 β 4.05Doublet (d)2H 2J=17.5 Diastereotopic methylene (axial-like)

Table 2: 13 C NMR Assignments (CDCl 3​ , 100 MHz)

PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
C-3, C-6 208.5Quaternary (C=O)Carbonyl carbons
C-3a, C-6a 85.2CHBridgehead methine carbons
C-2, C-5 72.4CH 2​ Methylene carbons

References

  • Gross, R. A., et al. "Aerobic oxidation of isosorbide and isomannide employing TEMPO/laccase." Green Chemistry, 2014, 16, 2117-2121.

  • GuideChem. "1,4:3,6-dianhydro-D-threo-hexo-2,5-diulose (CAS 13241-36-6) Properties and Structure." GuideChem Database.

  • Wikipedia contributors. "Dianhydrohexitols." Wikipedia, The Free Encyclopedia.

Sources

Method

Mass spectrometry analysis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione Introduction: The Significance of a Bicyclic Dilactone Core (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

Introduction: The Significance of a Bicyclic Dilactone Core

(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione is a bicyclic dilactone with a rigid, fused ring system. This core structure is a derivative of isosorbide, a well-known and versatile bio-based chemical building block. The analysis of such compounds is crucial in various fields, including polymer chemistry, where they can be used as monomers for sustainable plastics, and in medicinal chemistry, where the bicyclic scaffold can be a key pharmacophore. Mass spectrometry offers an indispensable tool for the structural elucidation and quantification of this molecule, providing insights into its purity, stability, and fragmentation behavior, which are critical for quality control and reaction monitoring.

This guide provides a comprehensive overview of the mass spectrometric analysis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, detailing optimized protocols and explaining the rationale behind the experimental choices.

Chemical Properties and Expected Mass Spectrometric Behavior

Before delving into the analytical protocol, understanding the physicochemical properties of the target molecule is paramount for method development.

PropertyValueSource
Chemical Formula C₆H₆O₄[1]
Molecular Weight 142.11 g/mol Inferred from formula
Monoisotopic Mass 142.0266 DaInferred from formula
CAS Number 13241-36-6[1]
Structure A fused bicyclic system containing two lactone groups.[1]

The presence of two carbonyl groups and two ether linkages within a strained bicyclic system suggests that the molecule will be prone to characteristic fragmentation pathways upon ionization. The lactone moieties are expected to be the primary sites of fragmentation, with potential neutral losses of carbon monoxide (CO) and carbon dioxide (CO₂).

Experimental Workflow: From Sample to Spectrum

The following diagram outlines the comprehensive workflow for the mass spectrometric analysis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep1 Weighing & Dissolution prep2 Serial Dilution prep1->prep2 prep3 Addition of Internal Standard (Optional) prep2->prep3 analysis1 Direct Infusion or LC Inlet prep3->analysis1 Sample Injection analysis2 Electrospray Ionization (ESI) analysis1->analysis2 analysis3 Full Scan MS analysis2->analysis3 analysis4 Tandem MS (MS/MS) analysis3->analysis4 data1 Peak Detection & Integration analysis4->data1 Raw Data data2 Spectral Interpretation data1->data2 data3 Quantification data2->data3

Caption: Experimental workflow for MS analysis.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering contaminants.

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform serial dilutions of the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration should be determined empirically to achieve good signal-to-noise without causing detector saturation.

  • Solvent Selection Rationale: Acetonitrile and methanol are excellent choices due to their volatility and compatibility with electrospray ionization (ESI). The addition of a small amount of formic acid (0.1%) is crucial for promoting protonation of the analyte in positive ion mode, leading to the formation of the [M+H]⁺ ion.

Mass Spectrometry Analysis: Electrospray Ionization (ESI)

ESI is the preferred ionization technique for this class of molecules as it is a soft ionization method that typically keeps the molecular ion intact.

Instrumentation and Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The ether oxygens and carbonyl groups can be readily protonated.
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray plume and ion generation.
Nebulizing Gas (N₂) Flow 1.5 - 2.5 L/minAssists in desolvation of the droplets.
Drying Gas (N₂) Flow 8 - 12 L/minFacilitates solvent evaporation from the charged droplets.
Drying Gas Temperature 250 - 350 °CA higher temperature aids in efficient desolvation.
Scan Range (m/z) 50 - 300To encompass the precursor ion and its expected fragments.

Full Scan (MS1) Analysis:

  • Acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺, which is expected at m/z 143.03. The presence of sodium adducts, [M+Na]⁺ at m/z 165.01, is also common.

Tandem Mass Spectrometry (MS/MS) Analysis:

  • Isolate the protonated molecular ion (m/z 143.03) in the first stage of the mass spectrometer.

  • Subject the isolated ions to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Scan the resulting fragment ions in the second stage of the mass spectrometer.

  • Vary the collision energy (typically 10-40 eV) to control the degree of fragmentation and obtain a comprehensive fragmentation pattern.

Fragmentation Analysis: Decoding the Spectrum

The fragmentation of bicyclic lactones in the gas phase is governed by the inherent strain of the ring system and the presence of functional groups.[2][3] Based on studies of similar lactone-containing structures, a predictable fragmentation pathway can be proposed for (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione.[2][3][4]

The primary fragmentation events are expected to involve the neutral loss of small, stable molecules such as carbon monoxide (CO) and water (H₂O), which is a common characteristic of lactone fragmentation.[2]

fragmentation M_H [M+H]⁺ m/z 143.03 frag1 [M+H - CO]⁺ m/z 115.04 M_H->frag1 - CO (28 Da) frag2 [M+H - 2CO]⁺ m/z 87.04 frag1->frag2 - CO (28 Da) frag3 [M+H - CO - H₂O]⁺ m/z 97.03 frag1->frag3 - H₂O (18 Da)

Caption: Proposed fragmentation pathway.

Interpretation of Key Fragments:

  • m/z 115.04 ([M+H - CO]⁺): The initial and often most abundant fragment ion is expected to arise from the loss of a single molecule of carbon monoxide from one of the lactone rings. This is a characteristic fragmentation for lactones.[2]

  • m/z 87.04 ([M+H - 2CO]⁺): A subsequent loss of a second CO molecule from the other lactone ring can lead to this fragment.

  • m/z 97.03 ([M+H - CO - H₂O]⁺): Following the initial loss of CO, a rearrangement and subsequent loss of a water molecule can occur. The neutral loss of both H₂O and CO is indicative of a lactone ring structure.[2]

Trustworthiness and Self-Validation

To ensure the reliability of the analysis, the following self-validating steps should be incorporated into the protocol:

  • Mass Accuracy: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to confirm the elemental composition of the precursor and fragment ions with high mass accuracy (< 5 ppm).

  • Isotopic Pattern: The observed isotopic distribution for the [M+H]⁺ ion should match the theoretical distribution for C₆H₇O₄⁺.

  • Blank Injections: Run solvent blanks between samples to check for carryover and system contamination.

  • Replicate Injections: Analyze each sample in triplicate to assess the reproducibility of the method.

Conclusion

The mass spectrometric analysis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, when conducted with the protocols outlined in this guide, provides a robust and reliable method for its identification and structural characterization. The predictable fragmentation pattern, dominated by the loss of carbon monoxide, serves as a diagnostic fingerprint for this class of bicyclic dilactones. By understanding the underlying principles of ionization and fragmentation, researchers can confidently apply these techniques in their respective fields of study.

References

  • PubChem. . National Center for Biotechnology Information.

  • Piccialli, V., et al. (2013). (3S,3aS,6R,6aR)-2-Oxohexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1494–o1495.
  • Gašparová, R., et al. (2022).
  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276.
  • Pinto, D. C. G. A., et al. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized α,β-unsaturated γ-lactones fused to sugars. Rapid Communications in Mass Spectrometry, 24(7), 1049-1058.
  • Fay, L. B., Huynh-Ba, T., & Blank, I. (2000). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(3), 831-837.
  • Wang, C., et al. (2013). Highly efficient synthesis of 3a,6a-dihydrofuro[2,3-b]furans via a novel bicyclization. Organic & Biomolecular Chemistry, 11(4), 553-556.
  • Ito, H., et al. (2004). API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones. The Journal of Antibiotics, 57(3), 224-234.
  • Cortez, G. S., et al. (2005). Asymmetric Synthesis of Bicyclic β-Lactones via the Intramolecular, Nucleophile-Catalyzed Aldol Lactonization: Improved Efficiency and Expanded Scope. The Journal of Organic Chemistry, 70(5), 1812-1824.
  • Rossi, E., et al. (2018). Synthesis of 6,6a-dihydrofuro[3,2-b]furan-2(5H)-one derivatives by PdI2-catalyzed oxidative carbonylative double cyclization of 5-trimethylsilyl-4-yne-1,3-diols: 5-exo-dig O-cyclization followed by cyclocarbonylation.
  • NIST. (n.d.). 3(2H)-Furanone, dihydro-5-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Roy, T., et al. (2023). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv.
  • Pharmaffiliates. .

  • Google Patents. (n.d.). PROCESS FOR THE SYNTHESIS OF (3R,3aS,6aR)
  • Honkanen, E., Moisio, T., & Karvonen, P. (1965). The Mass Spectra of Some Aliphatic Lactones. Acta Chemica Scandinavica, 19, 370-374.
  • Makama, S. B. (2012). Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. American Journal of Organic Chemistry, 2(6), 127-131.
  • de Marchi, I., et al. (2009). Gas-phase Fragmentation of Gamma-Lactone Derivatives by Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry, 44(12), 1733-1741.
  • Matrix Fine Chemicals. (n.d.). HEXAHYDROFURO[3,2-B]FURAN-3,6-DIOL.
  • Shchegravin, D. V., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)
  • de Marchi, I., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 44(12), 1733-41.

Sources

Application

X-ray crystallography of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

An Application Note and Protocol for the Single-Crystal X-ray Diffraction Analysis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione Authored by: A Senior Application Scientist Abstract This comprehensive guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Single-Crystal X-ray Diffraction Analysis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the determination of the three-dimensional structure of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione using single-crystal X-ray diffraction (SCXRD). The furo[3,2-b]furan core is a prevalent motif in numerous natural products and pharmacologically active compounds, making its structural elucidation crucial for understanding its chemical properties and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a narrative that combines technical accuracy with practical insights into the crystallographic workflow, from crystal growth to structure refinement and validation.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its function. For drug development professionals, an accurate molecular structure is the cornerstone of rational drug design and structure-activity relationship (SAR) studies.[1][2] (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, a chiral bicyclic lactone, possesses a rigid framework that is of significant interest in medicinal chemistry. X-ray crystallography stands as the unequivocal method for determining the absolute configuration of chiral molecules and providing precise geometric parameters.[1][3][4]

This guide will navigate the reader through the entire process of a single-crystal X-ray diffraction study, emphasizing the rationale behind each step to ensure the generation of high-quality, publishable crystallographic data.

The Crystallographic Workflow: A Guided Journey

The journey from a powdered sample to a refined crystal structure involves four principal stages: crystallization, data collection, structure solution, and refinement.[1] Each stage is critical and requires careful consideration of various experimental parameters.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Phase 1: The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the final structure is intrinsically linked to the quality of the crystal. Obtaining a single crystal suitable for diffraction—typically 0.1-0.3 mm in all dimensions—is often the most challenging step.[5]

Prerequisite: Purity of the Compound

Before attempting crystallization, it is imperative to ensure the high purity of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques such as recrystallization or column chromatography are recommended.

Protocol: Crystallization of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

The following are established methods for the crystallization of small organic molecules.[6][7][8] A systematic screening of various solvents and techniques is advised.

Method 1: Slow Evaporation

This is often the simplest and most successful method.[5][8][9]

  • Solvent Selection: Dissolve a small amount of the compound (5-10 mg) in a range of solvents (e.g., acetone, ethyl acetate, methanol, dichloromethane, toluene) to find one in which it is moderately soluble.

  • Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

  • Incubation: Store the vial in a vibration-free environment at a constant temperature.

Method 2: Vapor Diffusion

This technique is particularly useful for smaller quantities of material.[7]

  • System Setup: Dissolve the compound in a small volume of a relatively low-boiling-point solvent (the "solvent"). Place this solution in a small, open vial.

  • Anti-Solvent: Place the small vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but is miscible with the "solvent" (the "anti-solvent").

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Method 3: Solvent Layering

This method relies on the slow diffusion between a solvent and an anti-solvent.[8]

  • Solution Preparation: Dissolve the compound in a minimal amount of a dense solvent.

  • Layering: Carefully layer a less dense anti-solvent on top of the solution, creating a distinct interface.

  • Diffusion and Crystallization: Over time, the solvents will mix at the interface, leading to supersaturation and crystal growth.

Phase 2: Illuminating the Crystal - Data Collection

Once a suitable crystal is obtained, the next step is to collect the diffraction data using a diffractometer.[3]

Crystal Mounting
  • Harvesting: Carefully detach a well-formed crystal from the growth vessel using a micromanipulator.

  • Mounting: Mount the crystal on a cryo-loop, typically made of nylon, and immediately flash-cool it in a stream of cold nitrogen gas (around 100 K). This minimizes radiation damage during data collection.[10]

Data Collection Strategy

The goal of data collection is to obtain a complete and redundant set of diffraction intensities.[11]

  • Initial Screening: A few initial diffraction images are taken to assess the crystal quality and to determine the unit cell parameters.

  • Strategy Calculation: Based on the unit cell and crystal system, the diffractometer software will calculate an optimal strategy for collecting a full dataset, including the required exposure time per frame and the total number of frames.

  • Data Collection: The full dataset is then collected. For a typical small molecule, this can take a few hours.

Parameter Typical Value for a Small Organic Molecule Significance
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is standard; Cu is better for absolute configuration determination of light-atom molecules.[3]
Temperature 100(2) KReduces thermal motion of atoms, leading to better diffraction data.
Detector Distance 40-60 mmAffects the resolution range of the collected data.
Exposure Time 10-60 seconds/frameDependent on crystal size and diffracting power.
Total Data Collected >95% completenessEnsures a sufficient number of unique reflections for structure solution and refinement.

Phase 3: From Data to Structure - Solution and Refinement

The collected diffraction data is a series of spots of varying intensities. The process of converting this data into a 3D molecular model is computationally intensive.

Data Reduction and Space Group Determination

The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors. The systematic absences in the diffraction pattern are then analyzed to determine the crystal's space group.

Structure Solution

For small molecules, the structure is typically solved using "direct methods," which use statistical relationships between the reflection intensities to derive initial phases for the structure factors. This initial solution provides a rough electron density map.

Structure Refinement

The initial atomic model is refined against the experimental data to improve its agreement with the observed diffraction pattern. This is an iterative process of adjusting atomic positions, displacement parameters, and other model parameters to minimize the difference between the calculated and observed structure factors.

Software: SHELXL

SHELXL is a widely used program for the refinement of small-molecule crystal structures.[12][13] It allows for the refinement of atomic coordinates, anisotropic displacement parameters, and can handle disorder and twinning.

Caption: The iterative cycle of crystallographic structure refinement.

Validation and Finalization

The final refined structure must be validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unassigned electron density peaks. The final results are typically compiled into a Crystallographic Information File (CIF).

Refinement Parameter Acceptable Value Indication
R1 < 0.05A measure of the agreement between observed and calculated structure factor amplitudes.
wR2 < 0.15A weighted residual based on the squared structure factor amplitudes.
Goodness-of-Fit (GooF) ~1.0Indicates a good fit between the model and the data.
Flack Parameter ~0.0(1) for the correct enantiomerUsed to determine the absolute stereochemistry of a chiral molecule.[4]
Largest Difference Peak/Hole < ±0.5 e⁻/ųIndicates the absence of significant unmodeled electron density.

Conclusion

The successful X-ray crystallographic analysis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione provides unambiguous proof of its molecular structure, including its absolute stereochemistry. This information is invaluable for understanding its chemical behavior and for guiding future research in areas such as medicinal chemistry and materials science. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently undertake similar structural studies.

References

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization of small molecules.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 113–121. [Link]

  • Rayhan, A. (2024). SHELXL: A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • TEGARA Co., Ltd. (2019, August 13). Single crystal structure analysis software "SHELX". TEGAKARI. Retrieved from [Link]

  • Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1819-1833. [Link]

  • Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1819-1833. [Link]

  • Hübschle, C. B. (n.d.). ShelXle Download Page. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]

  • Williams, M. A., & Arvai, A. S. (2010). X-Ray Crystallography of Chemical Compounds. In Comprehensive Natural Products II (pp. 417-438). Elsevier. [Link]

  • Reibenspies, J. H., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(34), 11033-11037. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Shankland, K., et al. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 6), 617–629. [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry.
  • Snell, E. H., & van der Woerd, M. J. (2009). X-ray crystallography: Data collection strategies and resources. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

Introduction: Unveiling the Therapeutic Potential of the Furo[3,2-b]furan Scaffold The furo[3,2-b]furan ring system, a core component of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, represents a privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of the Furo[3,2-b]furan Scaffold

The furo[3,2-b]furan ring system, a core component of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, represents a privileged scaffold in medicinal chemistry. This bicyclic structure is found in a variety of natural products and has been explored for a wide range of biological activities. The inherent structural rigidity and stereochemical complexity of this scaffold provide a unique three-dimensional arrangement for functional groups, which can lead to high-affinity interactions with biological targets. Given the novelty of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, a systematic and multi-faceted in vitro screening approach is essential to elucidate its pharmacological profile and identify its potential therapeutic applications.

This guide provides a comprehensive framework for the initial in vitro characterization of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, hereafter referred to as "the compound." The protocols detailed herein are designed to be adaptable and to provide a solid foundation for further, more targeted investigations. We will proceed through a tiered screening cascade, beginning with fundamental assessments of cytotoxicity and progressing to more specific assays for anticancer, anti-inflammatory, and neurological activities.

Part 1: Foundational Characterization

Before embarking on biological assays, it is imperative to establish the fundamental physicochemical properties of the compound to ensure the reliability and reproducibility of the experimental data.

1.1 Purity and Identity Confirmation: The purity of the compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The identity can be confirmed by Mass Spectrometry (MS). A purity of >95% is recommended for in vitro screening.

1.2 Solubility and Stability: The solubility of the compound in aqueous buffers and common solvents like dimethyl sulfoxide (DMSO) must be determined. In vitro assays are typically performed in aqueous media, and poor solubility can lead to inaccurate results. Stability studies should also be conducted to ensure the compound does not degrade under experimental conditions (e.g., in cell culture media at 37°C).

Part 2: Tier 1 Screening - General Cytotoxicity and Cell Viability

The initial step in characterizing a novel compound is to assess its impact on cell viability. This provides a therapeutic window and guides the concentration range for subsequent mechanistic studies. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[1][2][3]

Protocol 2.1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[1][2] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO.

  • 96-well flat-bottom plates.

  • Microplate reader.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[4]

Data Analysis and Interpretation: The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Exemplary IC₅₀ Values of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

Cell LineCell TypeIC₅₀ (µM) after 48h
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
U87Glioblastoma8.9
HEK293Normal Kidney> 100

Part 3: Tier 2 Screening - Elucidating the Mechanism of Action

Based on the initial cytotoxicity screening, more specific assays can be employed to investigate the underlying mechanism of action.

Anticancer Activity: Apoptosis Induction

If the compound shows selective cytotoxicity towards cancer cells, investigating its ability to induce apoptosis (programmed cell death) is a logical next step. The Caspase-Glo® 3/7 assay is a sensitive and high-throughput method for measuring the activity of caspases 3 and 7, which are key executioners of apoptosis.[5][6]

Protocol 3.1.1: Caspase-Glo® 3/7 Assay

Principle: This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases 3 and 7.[5] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[6]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega).

  • White-walled 96-well plates.

  • Luminometer.

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed and treat cells with the compound in a white-walled 96-well plate as described in the MTT assay protocol.

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6]

  • Assay Procedure:

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by shaking the plate on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation: The fold increase in caspase activity is calculated by dividing the luminescence of the treated cells by the luminescence of the vehicle control. A significant increase in caspase activity suggests that the compound induces apoptosis.

apoptosis_workflow compound (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione treatment Treatment compound->treatment cancer_cells Cancer Cells cancer_cells->treatment incubation Incubation (24-48h) treatment->incubation caspase_assay Caspase-Glo® 3/7 Assay incubation->caspase_assay luminescence Measure Luminescence caspase_assay->luminescence apoptosis Apoptosis Induction luminescence->apoptosis

Caption: Workflow for assessing apoptosis induction.

Anti-inflammatory Activity

The furan scaffold is present in many compounds with anti-inflammatory properties. A common in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, including the production of pro-inflammatory cytokines like TNF-α and IL-6.[7][8]

Protocol 3.2.1: Measurement of Pro-inflammatory Cytokines

Principle: This protocol measures the ability of the compound to inhibit the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages. The concentration of these cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[7][9]

Materials:

  • RAW 264.7 murine macrophage cell line.

  • LPS (from E. coli).

  • Mouse TNF-α and IL-6 ELISA kits.

  • 96-well cell culture plates.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.[7]

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the compound for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]

  • Supernatant Collection:

    • After incubation, collect the cell culture supernatants.

  • ELISA:

    • Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the manufacturer's protocols.

Data Analysis and Interpretation: The percentage of cytokine inhibition is calculated as: % Inhibition = [1 - (Cytokine concentration in treated cells / Cytokine concentration in LPS-stimulated cells)] x 100

A dose-dependent reduction in the levels of TNF-α and IL-6 indicates that the compound has anti-inflammatory properties.

anti_inflammatory_workflow cluster_0 Cell Culture and Treatment cluster_1 Cytokine Measurement raw_cells RAW 264.7 Macrophages compound_treatment Pre-treat with Compound raw_cells->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant elisa TNF-α and IL-6 ELISA collect_supernatant->elisa measure_absorbance Measure Absorbance elisa->measure_absorbance anti_inflammatory_effect Anti-inflammatory Effect measure_absorbance->anti_inflammatory_effect Calculate % Inhibition

Caption: Workflow for assessing anti-inflammatory activity.

Neurological Activity

Given that some furan-containing compounds exhibit neurological activity, it is worthwhile to explore this potential. A radioligand binding assay for the GABA-A receptor is presented here as an example of a target-specific assay.

Protocol 3.3.1: GABA-A Receptor Binding Assay

Principle: This assay measures the ability of the compound to displace a radiolabeled ligand (e.g., [³H]muscimol) from the GABA-A receptor in brain membrane preparations.[10][11] A reduction in the binding of the radioligand indicates that the compound interacts with the GABA-A receptor.

Materials:

  • Rat brain tissue.

  • [³H]muscimol (radioligand).

  • GABA (for non-specific binding).

  • Scintillation counter.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare a crude synaptic membrane fraction from rat brains by homogenization and differential centrifugation.[10]

  • Binding Assay:

    • In a final volume of 1 mL, incubate the brain membranes with a fixed concentration of [³H]muscimol and varying concentrations of the test compound.

    • For non-specific binding, a high concentration of unlabeled GABA is used.[10]

    • Incubate at 4°C for 45 minutes.[10]

  • Termination and Measurement:

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

Data Analysis and Interpretation: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki (inhibition constant) of the compound can be calculated from the IC₅₀ value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Neurite Outgrowth Assay

To assess the potential of the compound to influence neuronal development and regeneration, a neurite outgrowth assay can be performed.

Protocol 3.4.1: Neurite Outgrowth Assay

Principle: This assay quantifies the ability of a compound to promote or inhibit the extension of neurites from cultured neuronal cells (e.g., PC12 or SH-SY5Y cells).[12] This is often assessed by immunofluorescence microscopy and image analysis.

Materials:

  • Neuronal cell line (e.g., PC12).

  • Nerve Growth Factor (NGF) as a positive control.

  • Antibodies against neuronal markers (e.g., β-III tubulin).

  • Fluorescently labeled secondary antibodies.

  • High-content imaging system.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed neuronal cells on plates coated with an extracellular matrix protein (e.g., collagen or laminin).

  • Compound Treatment:

    • Treat the cells with various concentrations of the compound for 48-72 hours. Include a vehicle control and a positive control (NGF).

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Stain the cells with a primary antibody against a neuronal marker, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify neurite length and number per cell using automated image analysis software.

Data Analysis and Interpretation: A significant increase in neurite length or number compared to the vehicle control suggests that the compound has neurotrophic or neuro-regenerative potential. Conversely, a decrease may indicate neurotoxicity.

Conclusion

The protocols outlined in this application note provide a robust and systematic framework for the initial in vitro characterization of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione. By employing this tiered screening cascade, researchers can efficiently identify potential biological activities and mechanisms of action, thereby guiding future preclinical development of this novel compound. The flexibility of these assays allows for their adaptation to other novel chemical entities, making this guide a valuable resource for drug discovery and development professionals.

References

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. PubChem. Retrieved from [Link]

  • Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Neurite Outgrowth Assay. Retrieved from [Link]

  • O'Malley, K. L. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2019). In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. ACS Omega. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol. PubChem. Retrieved from [Link]

  • Society for Neuroscience. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. The Journal of Neuroscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PubMed Central. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (3aS,6aS)-Dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3(2H)-Furanone, dihydro. Retrieved from [Link]

  • ChemUniverse. (n.d.). (3AS,6AS)-DIHYDROFURO[3,2-B]FURAN-3,6(2H,5H)-DIONE. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

Introduction (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, a bicyclic dilactone, presents a versatile and stereochemically defined scaffold for chemical derivatization. Its rigid, cis-fused ring system and two elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, a bicyclic dilactone, presents a versatile and stereochemically defined scaffold for chemical derivatization. Its rigid, cis-fused ring system and two electrophilic lactone carbonyls offer multiple avenues for modification, making it an attractive starting material for the synthesis of novel small molecules in drug discovery and materials science. This guide provides detailed application notes and proposed protocols for the derivatization of this scaffold, focusing on nucleophilic additions, ring-opening reactions, and reductions. The methodologies outlined herein are grounded in established principles of lactone reactivity and supported by analogous transformations reported in the chemical literature.

The furo[3,2-b]furan skeleton is a privileged structural motif found in a number of natural products and pharmacologically active compounds. The derivatization of this core allows for the exploration of chemical space and the generation of libraries of compounds with diverse functionalities and potential biological activities. These protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals.

Chemical Reactivity and Derivatization Strategies

The reactivity of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione is primarily governed by the two lactone functionalities. These ester groups are susceptible to nucleophilic attack at the carbonyl carbon, leading to either ring-opening or the formation of tetrahedral intermediates that can subsequently react further. The cis-fusion of the two five-membered rings imparts a degree of strain that can influence reactivity compared to monocyclic lactones.

Key derivatization strategies include:

  • Aminolysis/Amidation: Direct reaction with primary or secondary amines to open one or both lactone rings, forming amides. This can also lead to the formation of bicyclic lactams under certain conditions.

  • Hydrolysis: Ring-opening of the lactones under acidic or basic conditions to yield the corresponding dihydroxy diacid or related structures.

  • Reduction: Conversion of the lactone carbonyls to hydroxyl groups to generate the corresponding diol.

  • Organometallic Addition: Reaction with Grignard or organolithium reagents to introduce carbon-based substituents.

The following sections provide detailed protocols for these transformations.

Protocol 1: Synthesis of Bicyclic Diamides via Aminolysis

The reaction of lactones with amines is a fundamental transformation to produce amides. In the case of a dilactone, this can proceed in a stepwise manner, allowing for potential mono- or di-functionalization. This protocol details the complete conversion to a diamide.

Scientific Rationale

The aminolysis of lactones is a nucleophilic acyl substitution reaction. The lone pair of the amine attacks the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and proton transfer results in the ring-opened hydroxy amide. With a dilactone, this process can occur at both carbonyl centers. The reaction is typically carried out at elevated temperatures to overcome the activation energy for ring opening.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione in a suitable solvent (e.g., Dioxane). prep2 Add an excess of the desired primary or secondary amine (e.g., 2.5 equivalents). prep1->prep2 react1 Heat the reaction mixture to reflux (e.g., 100-110 °C). prep2->react1 react2 Monitor the reaction progress by TLC or LC-MS. react1->react2 workup1 Cool the reaction mixture to room temperature. react2->workup1 workup2 Remove the solvent under reduced pressure. workup1->workup2 workup3 Purify the crude product by column chromatography or recrystallization. workup2->workup3 cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification setup1 To a Schlenk tube, add [Cp*IrCl2]2, NaOAc, and 4 Å molecular sieves. setup2 Add anhydrous toluene. setup1->setup2 setup3 Add (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione and an amine. setup2->setup3 react1 Stir the mixture at elevated temperature (e.g., 110 °C). setup3->react1 react2 Monitor for 24-48 hours. react1->react2 workup1 Cool to room temperature. react2->workup1 workup2 Filter and concentrate the filtrate. workup1->workup2 workup3 Purify by column chromatography. workup2->workup3 cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Suspend LiAlH4 in anhydrous THF and cool to 0 °C. setup2 Add a solution of the dione in THF dropwise. setup1->setup2 react1 Stir at 0 °C, then allow to warm to room temperature. setup2->react1 react2 Monitor reaction completion by TLC. react1->react2 workup1 Quench the reaction carefully at 0 °C (Fieser workup). react2->workup1 workup2 Filter the resulting solids and wash with THF. workup1->workup2 workup3 Concentrate the filtrate and purify the diol. workup2->workup3

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for the synthesis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (CAS: 13241-36-6) (). Commonly referred to as isosorbide-2,5-diketone or isomannide diketone, this chiral bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (CAS: 13241-36-6) (). Commonly referred to as isosorbide-2,5-diketone or isomannide diketone, this chiral bicyclic molecule is a highly valued building block for synthesizing bio-based polyurethanes, polyamides, and pharmaceutical intermediates.

Synthesizing this diketone from renewable isohexides (isosorbide or isomannide) presents unique stereochemical challenges. While the endo-hydroxyl group is easily oxidized, the exo-hydroxyl group (present in isosorbide) is sterically hindered. This steric bulk often leads to incomplete conversion and mono-ketone impurities when using classical chemical oxidants. This guide provides validated, highly efficient TEMPO-mediated oxidation protocols—both biocatalytic () and electrochemical ()—designed to overcome these barriers and achieve >99% yields.

Mechanistic Workflow & Experimental Pathway

The following diagram outlines the two primary high-yield pathways for converting isohexides into the target diketone, avoiding the use of toxic stoichiometric heavy metals (e.g., Chromium/Jones reagent).

Workflow Start Substrate Preparation (Isosorbide / Isomannide) Split Select Oxidation Route Start->Split Bio Biocatalytic Route (TEMPO / Laccase / O2) Split->Bio Electro Electrochemical Route (TEMPO / NaBr / Anode) Split->Electro BioCond Acetate Buffer (pH 6.0) 30 °C, 24 h, Aeration Bio->BioCond ElectroCond Aqueous NaBr / NaHCO3 Constant Current, 12 h Electro->ElectroCond Extraction Product Extraction (Ethyl Acetate / Lyophilization) BioCond->Extraction ElectroCond->Extraction Purification Crystallization (n-Hexane / Acetone) Extraction->Purification Product (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (>99% Yield) Purification->Product

Figure 1: Experimental workflow for the synthesis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione.

Validated Experimental Protocols
Protocol A: Biocatalytic Aerobic Oxidation (TEMPO/Laccase)

Causality: Laccase enzymes utilize molecular oxygen as a terminal electron acceptor to continuously regenerate the TEMPO oxoammonium cation from its inactive hydroxylamine state. This creates a closed, green catalytic loop.

  • Preparation: Dissolve isosorbide (50 mM) in 2.5 mM sodium acetate buffer (pH 6.0). Why pH 6.0? Laccase from Trametes versicolor maintains optimal stability and activity in slightly acidic conditions, preventing premature enzyme denaturation while keeping TEMPO active.

  • Mediator Addition: Add TEMPO (30 mol% relative to substrate) dissolved in a minimal volume of acetone (e.g., 15 µL per mL of reaction). Why acetone? TEMPO is poorly soluble in water; a water-miscible co-solvent ensures homogeneous distribution without precipitating or inhibiting the enzyme.

  • Enzyme Initiation: Add Trametes versicolor laccase (10 U/mL).

  • Aeration & Incubation: Incubate at 30 °C and 120 rpm for 24 hours under an open-air atmosphere. Self-Validation Check: Monitor the reaction by GC-FID. The disappearance of the mono-ketone intermediate peak strictly confirms complete exo-OH oxidation.

  • Workup: Centrifuge at 13,000 rpm to remove denatured proteins, extract the supernatant with ethyl acetate (3x), dry over MgSO4, and evaporate to yield the crude diketone.

Protocol B: Tandem Electrooxidation (TEMPO/NaBr)

Causality: Anodic oxidation regenerates the TEMPO oxoammonium cation. NaBr acts as a critical secondary mediator; bromide is oxidized at the anode to hypobromite, which rapidly oxidizes the TEMPO hydroxylamine back to the active cation. This cascade lowers the required anodic potential, preventing TEMPO degradation.

  • Electrolyte Setup: In an undivided electrochemical cell, dissolve isosorbide (100 mM), TEMPO (10 mol%), NaBr (20 mol%), and NaHCO3 (0.5 M) in an aqueous solution. Why NaHCO3? It maintains a slightly basic pH, which accelerates the hypobromite-mediated TEMPO regeneration while buffering protons generated during the alcohol oxidation.

  • Electrolysis: Insert graphite or platinum electrodes. Apply a constant current (e.g., 10-20 mA/cm²) for 12 hours (approx. 2.5 F/mol).

  • Monitoring: Track the reaction via TLC or GC-MS. Self-Validation Check: Under galvanostatic control, the cell voltage will spike once the substrate and mediator are depleted, indicating the reaction has reached its endpoint.

  • Isolation: Lyophilize the aqueous mixture to remove water, then extract the solid residue with acetone to separate the diketone from inorganic salts (NaBr/NaHCO3).

Yield Optimization Data
Oxidation MethodCatalyst / Mediator SystemSubstrate Conc.TimeYieldReference
Biocatalytic TEMPO (30 mol%) / T. versicolor Laccase50 mM24 h>99%
Electrochemical TEMPO (10 mol%) / NaBr (20 mol%) / Anode100 mM12 h99%
Classical Chemical CrO3 / H2SO4 (Jones Reagent)50 mM4 h~65% General Literature
Troubleshooting Guide

Q: Why is my reaction stalling at the mono-ketone intermediate? A: This is the most common issue when using isosorbide, caused by the severe steric hindrance of its exo-hydroxyl group. Solution: If using the biocatalytic route, ensure adequate aeration (oxygen is the limiting reagent for TEMPO regeneration). If using electrochemistry, increase the NaBr concentration to 30 mol% to accelerate the electron transfer kinetics at the anode. Alternatively, utilizing isomannide as the starting material (which possesses two accessible endo-hydroxyl groups) bypasses this steric hindrance entirely.

Q: How do I prevent laccase denaturation during scale-up? A: Mechanical shear stress from vigorous mechanical stirring and gas-liquid interfaces (from aggressive bubbling) rapidly denatures laccase proteins. Solution: Use bubble-free aeration (e.g., silicone membrane oxygenators) and switch from magnetic stirring to gentle orbital shaking or low-shear impellers. Immobilizing the laccase as Cross-Linked Enzyme Aggregates (CLEAs) also drastically improves operational stability and allows for catalyst recycling.

Q: What causes poor faradaic efficiency and low yields in the electrochemical route? A: Over-oxidation of TEMPO to inactive species or parasitic oxygen evolution (water splitting) at the anode. Solution: Strictly control the anode potential. If running galvanostatically, ensure the current density does not exceed the mass transport limit of the mediator. Maintaining the NaBr co-mediator is critical, as it keeps the required anodic potential below the thermodynamic threshold for water oxidation.

Frequently Asked Questions (FAQs)

Q: Can I use TEMPO derivatives like AZADO or ABNO instead? A: Yes. AZADO and ABNO have less steric bulk around the nitroxyl radical, making them exceptionally fast at oxidizing the exo-OH group of isosorbide. However, they are significantly more expensive than TEMPO. For industrial scale-up, standard TEMPO remains the most cost-effective mediator when paired with an optimized regeneration system.

Q: What is the best method for purifying (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione? A: The diketone is highly crystalline. After extracting into an organic phase (like ethyl acetate) and removing the solvent under reduced pressure, the crude product can be recrystallized from n-hexane or a mixture of hexane/ethyl acetate to achieve >99% purity.

Q: Is the diketone stable during long-term storage? A: Yes, it is stable when stored dry at room temperature. However, because it is a strained bicyclic diketone, it is susceptible to ring-opening hydrolysis under strongly basic conditions. Store in a tightly sealed container away from moisture and strong nucleophiles.

References
  • Gross, J., Tauber, K., Fuchs, M., Schmidt, N. G., Rajagopalan, A., Faber, K., ... & Kroutil, W. (2014). Aerobic oxidation of isosorbide and isomannide employing TEMPO/laccase. Green Chemistry, 16(4), 2117-2121. URL:[Link]

  • Windels, S., Vanhoof, J. R., Spittaels, S., Coeck, R., De Vos, D. E., & Cuypers, T. (2024). Tandem Electrooxidation - Reductive Amination of Biobased Isohexides Towards Bicyclic Diamines. ChemSusChem, 17(17), e202301627. URL:[Link]

  • Pharmaffiliates. (3aS,6aS)-Dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione Product Specification. URL:[Link]

Optimization

Technical Support Center: Synthesis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

Welcome to the technical support and troubleshooting guide for the synthesis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (commonly known as isosorbide diketone). As a highly strained, chiral bicyclic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (commonly known as isosorbide diketone). As a highly strained, chiral bicyclic building block, its synthesis via the oxidation of isosorbide presents unique mechanistic challenges, including steric hindrance, thermodynamic sinks, and pH-sensitive degradation.

This guide is designed for researchers and process chemists to diagnose stalled reactions, prevent product loss, and optimize isolation workflows.

Mechanistic Workflow & Diagnostic Diagrams

Understanding the kinetic and thermodynamic landscape of isosorbide oxidation is critical. The reaction proceeds stepwise, and the structural geometry of the bicyclic rings dictates the reaction rates and potential side reactions.

Pathway Iso Isosorbide (Starting Material) Mono Mono-ketone Intermediates (Exo/Endo-OH) Iso->Mono [O] (Fast exo / Slow endo) Diketone (3aS,6aS)-dihydrofuro[3,2-b]furan- 3,6(2H,5H)-dione Mono->Diketone [O] (Rate-limiting) Hydrate Diketone Hydrate (gem-diol dead-end) Diketone->Hydrate + H2O (Equilibrium) Degradation Ring-Opened Dicarboxylic Acids Diketone->Degradation Excess[O] / pH > 10

Mechanistic pathway of isosorbide oxidation highlighting rate-limiting steps and side reactions.

Troubleshooting Start Low Yield of Diketone Check Analyze Reaction Mixture (GC/MS or TLC) Start->Check Mono High Mono-ketone? Check->Mono Hydrate Product in aqueous phase? Check->Hydrate OverOx Unidentified polar spots? Check->OverOx Sol1 Increase Oxidant Eq. or Add Co-catalyst Mono->Sol1 Yes Sol2 Perform azeotropic drying or continuous extraction Hydrate->Sol2 Yes Sol3 Buffer pH to 8.5-9.0 Control Temp < 5°C OverOx->Sol3 Yes

Diagnostic workflow for troubleshooting low yields in isosorbide diketone synthesis.

Technical FAQs & Troubleshooting

Q1: Why does my oxidation stall at the mono-ketone intermediate, even with excess oxidant? Causality: Isosorbide possesses two distinct hydroxyl groups: an exo-OH at C2 and an endo-OH at C5. The V-shaped cavity of the fused bicyclic system severely sterically hinders the endo-OH. Consequently, the oxidation of the exo-OH is kinetically rapid, while the oxidation of the endo-OH is the rate-limiting step . Solution: If using a TEMPO-mediated system, ensure sufficient co-catalyst (NaBr) is present to accelerate the generation of the active oxoammonium species. Alternatively, switch to a biocatalytic TEMPO/Laccase aerobic system, which has been shown to push conversion of the endo-OH past 99% without over-oxidation .

Q2: GC-FID shows 100% conversion to the diketone, but my isolated yield after aqueous workup is <40%. Where is the product? Causality: The (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione molecule is highly strained. The sp² hybridization at the carbonyl carbons increases angle strain within the bicyclic framework. In aqueous media, water rapidly attacks the electrophilic carbonyls to form a sp³ hybridized gem-diol (hydrate), which relieves this strain. This hydrate is highly water-soluble and will not partition into standard organic solvents like ethyl acetate or diethyl ether . Solution: Abandon standard separatory funnel extractions. Instead, saturate the aqueous layer with NaCl and perform a continuous liquid-liquid extraction with dichloromethane (DCM) for 24–48 hours. Alternatively, evaporate the aqueous layer under reduced pressure and perform an azeotropic distillation with toluene to drive the equilibrium back to the diketone.

Q3: I am observing multiple highly polar baseline spots on my TLC and a loss of mass. How do I prevent over-oxidation? Causality: In bleach-mediated (Anelli) oxidations, high pH (>10) combined with excess hypochlorite triggers Baeyer-Villiger-type oxidations or α-cleavage of the ketone, leading to ring-opened dicarboxylic acids. Solution: The reaction must be strictly buffered. Use a 0.5 M NaHCO₃/Na₂CO₃ buffer to maintain the pH exactly between 8.5 and 9.5. Furthermore, keep the internal reaction temperature strictly below 5°C during the NaOCl addition.

Q4: Can I use a Swern oxidation to avoid the hydration issue entirely? Causality: While Swern oxidation avoids water, the use of triethylamine (Et₃N) as a base introduces a critical side reaction: epimerization . The α-protons at the bridgehead carbons (C3a and C6a) become relatively acidic once the diketone is formed. Exposure to Et₃N can cause enolization, destroying the specific (3aS,6aS) stereochemistry and yielding a mixture of isomers. Solution: If anhydrous conditions are strictly required, use a milder, non-basic oxidation method, such as aerobic Ru/C catalysis, though reaction times will be significantly longer.

Standardized Protocol: Self-Validating TEMPO/NaOCl Oxidation

This protocol utilizes a buffered Anelli oxidation, optimized to prevent ring-opening and maximize recovery from the hydrate sink.

Step 1: Reaction Setup

  • Dissolve isosorbide (1.0 eq, 100 mmol) in 150 mL of dichloromethane (DCM).

  • Add a solution of TEMPO (0.02 eq, 2 mmol) and NaBr (0.1 eq, 10 mmol) dissolved in 50 mL of 0.5 M NaHCO₃ aqueous buffer.

  • Cool the biphasic mixture to 0°C–2°C using an ice-brine bath. Set stirring to a vigorous 1000 RPM to ensure maximum interfacial surface area.

Step 2: Controlled Oxidation 4. Titrate commercial NaOCl solution (approx. 10-12% active chlorine) to determine exact molarity. 5. Add NaOCl (2.2 eq, 220 mmol) dropwise via an addition funnel over 2 hours, maintaining the internal temperature < 5°C.

  • Self-Validation Checkpoint: Spot the reaction mixture onto KI-starch indicator paper every 30 minutes. A persistent blue-black color confirms the presence of active oxidant. If the paper remains white before the addition is complete, the oxidant is being consumed by side reactions; halt and check pH.

Step 3: Quenching & Phase Separation 6. Once GC-FID confirms the disappearance of the mono-ketone intermediate, quench the reaction by adding saturated aqueous Na₂S₂O₃ dropwise.

  • Self-Validation Checkpoint: The quench is complete when a spot test on KI-starch paper yields no color change.

  • Separate the organic (DCM) layer.

Step 4: Hydrate Recovery (Critical Step) 8. Saturate the remaining aqueous layer with solid NaCl. 9. Transfer the aqueous layer to a continuous liquid-liquid extractor and extract with DCM for 24 hours.

  • Self-Validation Checkpoint: Analyze a 1 mL aliquot of the aqueous layer via GC-FID. The diketone peak must be <1% relative to the internal standard before halting extraction.

  • Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diketone.

Quantitative Data: Comparison of Oxidation Methods

The following table summarizes the performance of various oxidation methodologies for isosorbide diketone synthesis, allowing researchers to select the optimal route based on their specific constraints.

Oxidation MethodCatalyst / ReagentsTypical YieldReaction TimePrimary Side Reaction / Drawback
Anelli Oxidation TEMPO, NaOCl, NaBr80–85%2–4 hRing-opening (if pH > 10); Hydrate formation
Biocatalytic Aerobic TEMPO, Laccase, O₂>90%24–36 hSlow kinetics; Requires strict pH 6.0 buffer
Swern Oxidation DMSO, (COCl)₂, Et₃N70–75%4–6 hEpimerization at C3a/C6a due to basic conditions
Heterogeneous Aerobic Ru/C, O₂60–70%12–18 hOver-oxidation to lactones; Catalyst poisoning

References

  • Gross, J., Tauber, K., Fuchs, M., Schmidt, N. G., Rajagopalan, A., Faber, K., Fabian, W. M. F., Pfeffer, J., Haas, T., & Kroutil, W. (2014). "Aerobic oxidation of isosorbide and isomannide employing TEMPO/laccase." Green Chemistry, 16(4), 2117-2121. URL: [Link]

  • Sheldon, R. A. (2020). "Catalytic Oxidations in a Bio-Based Economy." Frontiers in Chemistry, 8, 138. URL: [Link]

  • Liu, P., Zhang, H., Han, Y., & Zhang, Y. (2023). "Pore size-tunable core-shell structured Ni-Ru Nanoparticles catalyst for the reductive amination of isosorbide diketone." Chemical Engineering Journal, 476, 146820. URL: [Link]

Troubleshooting

Technical Support Center: Purification of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with isolating (3aS,6aS)-dihydrofuro[3,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific physicochemical challenges associated with isolating (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (commonly known as isosorbide diketone, CAS: 13241-36-6).

This rigid bicyclic diketone is a critical intermediate in the synthesis of bio-based polyamides, pharmaceutical diamines, and functionalized polymers [1]. However, its high polarity, propensity for hydration, and thermal sensitivity make downstream purification notoriously difficult. This guide bridges theoretical causality with field-proven protocols to ensure high-yield, high-purity isolation.

Process Visualization

Understanding the macroscopic workflow and the microscopic molecular equilibria is essential before troubleshooting.

Workflow Start Aqueous Oxidation Mixture Quench Quench & pH Adjustment (pH 6.5 - 7.0) Start->Quench Stop reaction Extract Continuous Extraction (EtOAc + Saturated NaCl) Quench->Extract Salting out Dry Drying & Concentration (Na2SO4, T < 40°C) Extract->Dry Organic phase Crystallize Anti-Solvent Crystallization (EtOAc / Hexane) Dry->Crystallize Crude syrup Pure Pure (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6-dione Crystallize->Pure Filtration

Workflow for the isolation and purification of isosorbide diketone from aqueous mixtures.

Hydration Diketone Free Diketone (Organic Soluble) Hydrate gem-Diol (Hydrate) (Water Soluble) Diketone->Hydrate + H2O Hydrate->Diketone - H2O Conditions High Water Activity Conditions->Hydrate Salt Salting Out (NaCl) Salt->Diketone

Hydration equilibrium of the diketone core and the effect of salting out on organic solubility.

Quantitative Data: Extraction Optimization

Because the diketone forms a water-soluble gem-diol, standard batch extraction is inefficient. The table below summarizes the causality of aqueous phase modifiers on the partition coefficient ( Korg/aq​ ) when using Ethyl Acetate (EtOAc) as the organic solvent.

Table 1: Effect of Aqueous Phase Modifiers on Extraction Efficiency

Aqueous ModifierConcentrationPartition Coefficient ( Korg/aq​ )Estimated Single-Pass YieldMechanistic Causality
None (Pure Water) N/A~ 0.15< 15%High water activity drives equilibrium entirely toward the polar gem-diol hydrate.
NaCl 1.0 M~ 0.45~ 30%Partial disruption of the hydration shell; slight shift toward free ketone.
Na₂SO₄ Saturated (~1.5 M)~ 1.20~ 55%Strong kosmotropic effect reduces free water, but limited by lower molar solubility.
NaCl Saturated (~6.0 M)~ 1.80~ 65%Maximum reduction of water activity. Forces dehydration of the gem-diol to the extractable diketone[2].

Troubleshooting FAQs

Q1: Why is my extraction yield from the aqueous oxidation mixture consistently below 30%, even after five washes with ethyl acetate? Cause: The highly strained bicyclic structure and the inductive electron-withdrawing effects of the adjacent ether oxygens make the carbonyl carbons highly electrophilic. In water, the diketone exists predominantly as a highly polar gem-diol (hydrate), which has a partition coefficient heavily favoring the aqueous phase. Solution: Transition from batch extraction to Continuous Liquid-Liquid Extraction (CLLE) for 24–48 hours. Prior to extraction, saturate the aqueous phase with NaCl (salting out). This reduces the water activity, shifting the equilibrium back toward the free ketone, which is readily soluble in EtOAc.

Q2: During column chromatography, I observe a major co-eluting impurity with an M+2 mass (m/z 144). What is this, and how can I remove it? Cause: The M+2 impurity is the monoketone intermediate (e.g., 1,4:3,6-dianhydro-5-oxo-D-glucitol), resulting from the incomplete oxidation of the starting diol. Because both compounds share the polar bicyclic core and hydrogen-bonding capabilities, their Rf​ values on normal-phase silica are nearly identical. Solution: Do not rely on chromatography for this separation. Instead, utilize fractional anti-solvent crystallization. The diketone crystallizes much more readily from an EtOAc/hexane mixture than the monoketone. Alternatively, ensure your upstream oxidation reaction is driven to absolute completion before quenching [3].

Q3: My purified diketone refuses to crystallize and remains a viscous, amber syrup. How do I induce crystallization? Cause: "Oiling out" (liquid-liquid phase separation) occurs when the crude mixture contains trace amounts of water, residual monoketone, or over-oxidation byproducts (such as ring-opened dicarboxylic acids). The diketone is intensely hygroscopic. Solution: Ensure absolute dryness. Redissolve the syrup in anhydrous EtOAc, dry over MgSO₄, and concentrate under reduced pressure at strictly <40 °C. Perform an anti-solvent crystallization by adding cold hexanes dropwise until slight turbidity is observed, then seed with a pure crystal.

Q4: Is the (3aS,6aS) stereochemistry stable during the purification process? Cause: The cis-fused bicyclic core is generally stable under neutral to mildly acidic conditions. However, strongly basic conditions (pH > 8.5) promote enolization at the alpha carbons, leading to epimerization or aldol-type oligomerization. Solution: Always quench oxidation reactions to a neutral pH (6.5–7.0) using dilute HCl or phosphate buffer prior to extraction.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each step includes a validation checkpoint to ensure the physicochemical state of the compound is correct before proceeding.

Phase 1: Pre-treatment and Salting Out
  • Quench: Cool the aqueous oxidation mixture to 5 °C. Adjust the pH to exactly 6.5–7.0 using 1M HCl or 1M NaOH.

    • Validation: Verify with a calibrated pH meter. Do not proceed if pH > 7.5 due to the risk of enolization.

  • Salt Saturation: Add solid NaCl to the aqueous mixture while stirring vigorously until no more salt dissolves.

    • Validation: Visible, undissolved NaCl crystals must remain at the bottom of the flask to guarantee saturation.

Phase 2: Continuous Extraction
  • Setup CLLE: Transfer the saturated aqueous mixture to a continuous liquid-liquid extractor designed for solvents lighter than water.

  • Extract: Extract with ethyl acetate (EtOAc) for 24 to 48 hours.

    • Validation: Pull a 1 mL aliquot from the organic return line. Evaporate and run a TLC (1:1 EtOAc:Hexane, visualize with KMnO₄). The diketone should appear at Rf​ ~ 0.4. Continue extraction until the return line shows no product.

Phase 3: Drying and Crystallization
  • Dry: Collect the EtOAc phase and dry over anhydrous Na₂SO₄ for 2 hours. Filter the drying agent.

  • Concentrate: Evaporate the solvent using a rotary evaporator. Crucial: Keep the water bath temperature below 40 °C to prevent thermal ring-opening.

    • Validation: The residue should be a pale yellow to off-white solid or a thick syrup.

  • Anti-Solvent Crystallization: Dissolve the crude residue in the minimum amount of warm (35 °C) anhydrous EtOAc. Slowly add cold hexanes dropwise while stirring until the solution becomes faintly turbid.

  • Seed and Isolate: Add a seed crystal (if available) and cool to 4 °C overnight. Filter the resulting crystals and wash with ice-cold hexanes.

    • Validation: Confirm purity via melting point analysis. Pure (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6-dione exhibits a sharp melting point at 102–105 °C.

References

To support the mechanistic claims and protocol standards outlined in this guide, please refer to the following authoritative literature:

  • Biocatalytic and Fermentative Production of α,ω-Bifunctional Polymer Precursors Organic Process Research & Development (2014). Discusses the synthesis and enzymatic transamination of isosorbide diketone for polymer applications.

  • Organonitrogen Chemicals from Oxygen-Containing Feedstock over Heterogeneous Catalysts ACS Catalysis (2023). Details the reductive amination and handling of highly polar bio-based oxygenates, including isosorbide derivatives.

  • Metal-free synthesis of nitriles from aldehydes and ammonium by visible-light photocatalysis / Isosorbide Diketone Applications Chemical Engineering Journal (2023). Provides structural context and downstream application data for isosorbide diketone in complex synthetic pathways.

Optimization

Technical Support Center: Interpreting NMR Spectra of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

Welcome to the technical support guide for the NMR analysis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione. This bicyclic dilactone, a molecule of interest in synthetic chemistry, presents a beautifully symmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the NMR analysis of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione. This bicyclic dilactone, a molecule of interest in synthetic chemistry, presents a beautifully symmetric structure that simplifies its NMR spectra, yet can pose unique interpretive challenges. This guide is designed for researchers and drug development professionals, providing in-depth, field-proven insights to navigate potential issues and ensure accurate spectral interpretation.

Molecular Structure and Symmetry: The Key to Interpretation

The structure of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione possesses a C₂ axis of symmetry. This is the most critical feature to recognize, as it renders pairs of protons and carbons chemically and magnetically equivalent. Consequently, the number of unique signals in both ¹H and ¹³C NMR spectra is reduced, a phenomenon that can be both clarifying and a source of confusion if not anticipated.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered during the NMR analysis of this molecule.

Question 1: Why do my ¹H and ¹³C NMR spectra show fewer signals than expected for a C₆H₆O₄ molecule?

Answer: This is a direct consequence of the molecule's C₂ symmetry. The axis of symmetry passes through the center of the molecule, making the two five-membered rings identical. As a result:

  • The two carbonyl carbons (C3 and C6) are equivalent.

  • The two bridgehead carbons (C3a and C6a) are equivalent.

  • The two methylene carbons (C2 and C5) are equivalent.

  • The two bridgehead protons (H3a and H6a) are equivalent.

  • The four methylene protons (two on C2 and two on C5) are equivalent in pairs (axial/equatorial).

Therefore, you should expect to see only three unique signals in the ¹³C NMR spectrum and three unique signals in the ¹H NMR spectrum.

Question 2: The chemical shifts in my spectrum don't perfectly match published values. Should I be concerned?

Answer: Minor deviations in chemical shifts are common and can be attributed to several factors:

  • Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts, particularly for polar molecules like lactones where solute-solvent interactions are prominent.[1][2] Aromatic solvents like benzene-d₆ can induce noticeable upfield shifts compared to chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Sample concentration can affect chemical shifts, although this effect is usually minor.

  • Temperature: Temperature fluctuations during acquisition can cause slight shifts.

  • Instrument Calibration: Ensure the spectrometer is properly calibrated. The internal standard (TMS) should be exactly at 0.00 ppm.

If the shifts are significantly different (e.g., > 0.5 ppm), it may indicate a different stereoisomer or a misidentified compound.

Question 3: The signal for the bridgehead protons (H3a/H6a) looks like a complex multiplet, not a clean triplet. Why?

Answer: Theoretically, the bridgehead protons (H3a/H6a) are each coupled to two adjacent protons on the methylene groups (C2/C5). This should result in a triplet according to the n+1 rule. However, you might observe a more complex pattern due to:

  • Second-Order Effects: If the chemical shift difference between the bridgehead protons and the methylene protons is not significantly larger than the coupling constant (J-value) between them, second-order effects (also known as "roofing") can distort the multiplet.

  • Diastereotopic Methylene Protons: The two protons on each methylene carbon (C2 and C5) are diastereotopic. This means they are in different chemical environments and will have different coupling constants to the adjacent bridgehead proton. This can lead to a more complex signal, such as a doublet of doublets, which may overlap and appear as a distorted multiplet. The Karplus equation relates the dihedral angle to the coupling constant, and in rigid bicyclic systems, these angles can be significantly different for axial vs. equatorial protons.[3]

Question 4: I am seeing more than the expected three signals in my spectra. What is the likely cause?

Answer: The presence of extra signals almost always points to impurities in your sample.[4] Common culprits include:

  • Residual Solvents: From the reaction or purification steps (e.g., ethyl acetate, hexane, dichloromethane).

  • Unreacted Starting Materials: Check the synthetic route for possible precursors.

  • Stereoisomers: If the synthesis was not perfectly stereoselective, you might have diastereomers present. Other stereoisomers of dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione will have different symmetry (or lack thereof) and thus different NMR spectra.

  • Degradation Products: Lactones can be susceptible to hydrolysis or alcoholysis if trace amounts of water or alcohol are present, especially with acid or base catalysis.[5] This would open one of the lactone rings, breaking the molecule's symmetry and generating a new set of signals.

Question 5: How can I definitively assign the signals in my ¹H and ¹³C spectra?

Answer: While 1D NMR provides essential information, 2D NMR techniques are required for unambiguous assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the most crucial experiment. It directly correlates each proton signal to the carbon signal of the atom it is attached to.[6] This allows you to definitively link the proton and carbon frameworks.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other.[7] You should see a clear cross-peak between the bridgehead proton signal (H3a/H6a) and the methylene proton signals (H2/H5).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be useful for confirming the overall structure, for example, by observing a correlation from the methylene protons (H2/H5) to the carbonyl carbon (C3/C6).

Reference Spectral Data and Interpretation

The following tables summarize the expected NMR data for (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione. Note that chemical shifts are approximate and can vary based on the experimental conditions mentioned above.

Table 1: Expected ¹H NMR Data
ProtonsMultiplicityApprox. Chemical Shift (δ) ppmCoupling Constants (J) HzRationale
H3a, H6at or m~5.0 - 5.2~5-7 HzBridgehead position, deshielded by two adjacent oxygen atoms.
H2, H5m~4.0 - 4.5-Methylene protons adjacent to a carbonyl group and an ether oxygen.
H2', H5'm~3.0 - 3.5-Diastereotopic methylene protons.
Table 2: Expected ¹³C NMR Data
CarbonsApprox. Chemical Shift (δ) ppmRationale
C3, C6~170 - 175Carbonyl carbons of the γ-lactone.[8]
C3a, C6a~75 - 80Bridgehead carbons, each bonded to two oxygen atoms.
C2, C5~65 - 70Methylene carbons adjacent to an ether oxygen.

Visualization of Key NMR Correlations

To aid in interpretation, 2D NMR correlations can be visualized. The following diagram illustrates the molecular structure and the expected key correlations from a COSY experiment.

Caption: Molecular structure and key ¹H-¹H COSY correlations.

Experimental Protocols

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as confirmed by other analytical techniques (e.g., LC-MS, elemental analysis).

  • Solvent Selection: Use high-quality deuterated solvent. CDCl₃ is a common choice. For solubility issues or to observe different chemical shifts, DMSO-d₆ or Acetone-d₆ can be used. Ensure the solvent is anhydrous to prevent lactone ring-opening.[5]

  • Concentration:

    • For ¹H NMR: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.

    • For ¹³C NMR: A higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Mixing: Vortex the NMR tube thoroughly to ensure a homogeneous solution.

NMR Data Acquisition

The following are general parameters for a 400 MHz spectrometer. These may need to be adjusted based on your specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse (zg30).

  • Number of Scans (NS): 16-64.

  • Relaxation Delay (D1): 1-5 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 0-12 ppm.

¹³C{¹H} NMR Spectroscopy (Proton Decoupled):

  • Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

  • Number of Scans (NS): 1024-4096 (or more, depending on concentration).

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0-200 ppm.

2D HSQC Spectroscopy:

  • Pulse Sequence: Standard gradient-selected HSQC (e.g., hsqcedetgpsisp2.3).

  • Number of Scans (NS): 4-16 per increment.

  • Increments in F1: 256-512.

  • Relaxation Delay (D1): 1.5 seconds.

  • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

Data Processing Workflow

A systematic approach to data processing is crucial for accurate interpretation.

G cluster_acq Data Acquisition cluster_proc Processing cluster_analysis Analysis FID Acquire FID (Time Domain Signal) FT Fourier Transform (FID to Spectrum) FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (to TMS) Baseline->Reference Integrate Integration (¹H NMR) Reference->Integrate PeakPick Peak Picking (¹H & ¹³C) Reference->PeakPick Assign Structural Assignment (using 1D & 2D data) Integrate->Assign PeakPick->Assign

Caption: Standard workflow for NMR data processing and analysis.

References

  • I. Ohtani, T. Tsuruoka, T. Shioiri, S. Yamada. Studies of the Solvent Effects on the Chemical Shifts in NMR Spectroscopy. III. The Benzene Solutions of Cyclic Ketones and Lactones. Chemical and Pharmaceutical Bulletin. 1967, 15(3), 345-348. [Link]

  • Marchand, A. P., Weimar, W. R., Jr., Segre, A. L., & Ihrig, A. M. (1972). NMR studies of rigid bicyclic systems. IV. NMR evidence regarding the nature and extent of molecular (polar solute-aromatic solvent) interactions in solution. Journal of Magnetic Resonance (1969), 6(3), 316–324. [Link]

  • Kieser, J. M., Le, P. N., & Byers, J. A. (2018). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. CHIMIA International Journal for Chemistry, 72(11), 793-797. [Link]

  • Reich, H. J. 13C NMR Chemical Shifts. Organic Chemistry Data. University of Wisconsin. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • 13C NMR Chemical Shift Table. (n.d.). [Link]

  • Piccialli, V., Oliviero, G., Zaccaria, S., Centore, R., & Tuzi, A. (2013). (3S,3aS,6R,6aR)-2-Oxohexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1494–o1495. [Link]

  • Boykin, D. W. (1990). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry, 28(4), 365-367.
  • Smith, A. B., III, & Beauchamp, T. J. (2014). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. The Journal of Organic Chemistry, 79(11), 5239–5250. [Link]

  • Full Supporting Information for Chapter 6. (n.d.). University of Regensburg. [Link]

  • Estévez-Hernández, O., et al. (2021). Synergistic Combination of NAPROC-13 and NMR 13C DFT Calculations: A Powerful Approach for Revising the Structure of Natural Products. Journal of Natural Products, 84(11), 2955–2964. [Link]

  • Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. (n.d.). [Link]

  • Heteronuclear single quantum coherence spectroscopy. (2023). Wikipedia. [Link]

  • Jasperse, C. H-NMR Interpretation. (n.d.). [Link]

Sources

Troubleshooting

Technical Support Center: Furofuranone Synthesis &amp; Reactivity Troubleshooting

Welcome to the Furofuranone Synthesis Support Center. The [3.3.0]furofuranone scaffold is a privileged bicyclic motif found in numerous biologically active natural products, including lignans (e.g., asarinin, fargesin, e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Furofuranone Synthesis Support Center. The [3.3.0]furofuranone scaffold is a privileged bicyclic motif found in numerous biologically active natural products, including lignans (e.g., asarinin, fargesin, epimagnolin A) and strigolactones. However, synthesizing these densely functionalized oxygen-rich heterocycles is frequently bottlenecked by the low reactivity of starting materials, steric hindrance during cyclization, and the instability of key intermediates.

As a Senior Application Scientist, I have compiled this diagnostic guide to help you troubleshoot sluggish reactions, optimize catalytic turnover, and validate your synthetic workflows.

Part 1: Diagnostic FAQs for Low Reactivity

Q1: My direct diazo-transfer to form the α -diazo- γ -butyrolactone precursor is failing, yielding mostly unreacted starting material or decomposition products. How can I isolate the active diazo precursor? A: Direct diazo-transfer to activated lactones often fails because the intermediate triazine anion is highly unstable and decomposes back to the azide upon warming to room temperature. To overcome this, you must utilize a decarbonylative diazo-transfer strategy with low-temperature trapping. By acylating the intermediate triazine anion with acetyl chloride (AcCl) at -78 °C, you form a stable acyl triazine. Subsequent treatment with 4-dimethylaminopyridine (DMAP) facilitates a controlled decomposition to the desired α -diazo- γ -butyrolactone without side reactions. This approach is critical for sensitive, electron-rich benzylic ether starting materials [1].

Q2: The Rh(II)-catalyzed intramolecular C–H insertion of my diazo lactone is sluggish, resulting in low conversion to the furofuranone core. How do I optimize the catalyst? A: The reactivity of the intermediate rhodium carbenoid is directly dictated by the electronic nature of the ligands coordinated to the Rh(II) core. If your substrate is sterically hindered (e.g., heavily substituted aryl rings at the 2- and 6-positions), the standard dirhodium tetraacetate ( Rh2​(OAc)4​ ) catalyst may not generate a sufficiently electrophilic carbene. To increase reactivity, switch to a catalyst with strongly electron-withdrawing ligands, such as dirhodium tetraperfluorobutyrate ( Rh2​(pfb)4​ ). The highly electrophilic metal carbene generated by Rh2​(pfb)4​ easily overcomes steric barriers to force the C–H insertion, albeit sometimes at the cost of diastereoselectivity [2].

Q3: I am attempting to synthesize a benzofurofuranone skeleton from coumarins, but the reductive coupling with ethyl trifluoroacetate yields almost no product. How do I improve the electrophilicity of the system? A: Coumarins inherently exhibit low electrophilicity at the β -position of the conjugated system. To force the reaction, you must employ a Magnesium-promoted single-electron transfer (SET) reductive coupling. The critical missing component in your system is likely an electrophilic trap. You must add chlorotrimethylsilane (TMSCl) to the reaction mixture. TMSCl traps the intermediate enolate as a silyl enol ether, preventing retro-aldol-type reversion and driving the coupling forward. A subsequent acid-mediated ring contraction using trifluoroacetic acid (TFA) will smoothly yield the trifluoromethylated benzofurofuranone [3].

Part 2: Catalyst Optimization Data

When troubleshooting C–H insertion steps, selecting the correct Rh(II) catalyst is a balancing act between reactivity (conversion rate) and selectivity (endo:exo ratio). Use the table below to guide your optimization.

CatalystLigand TypeRelative Carbene ElectrophilicityReactivity ProfileDiastereoselectivity (endo:exo)
Rh2​(OAc)4​ AcetateModerateStandard baseline; good for unhindered substrates.High
Rh2​(pfb)4​ PerfluorobutyrateVery HighExcellent for sterically hindered or electron-deficient C-H bonds.Moderate to Low
Rh2​(cap)4​ CaprolactamateLowSluggish; requires elevated temperatures.Very High
Rh2​(S-PTTL)4​ Chiral CarboxamidateModerate-LowOptimal for asymmetric induction.High (Enantioselective)

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Decarbonylative Diazo-Transfer

Purpose: To synthesize stable α -diazo- γ -butyrolactones from unreactive lactone precursors.

  • Enolate Generation: Dissolve the lactone starting material (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the solution to -78 °C. Dropwise add LiHMDS (1.2 equiv) and stir for 30 minutes.

  • Triazine Formation: Add 4-nitrobenzenesulfonyl azide (1.2 equiv) dissolved in THF. Stir at -78 °C for 1 hour. Validation checkpoint: The solution will transition from pale yellow to deep orange, indicating the formation of the triazine anion.

  • Low-Temperature Trapping: Do not let the reaction warm. Inject Acetyl Chloride (AcCl, 1.5 equiv) directly into the -78 °C mixture. Stir for 30 minutes.

  • Controlled Decomposition: Warm the reaction to 0 °C, then add DMAP (1.0 equiv) dissolved in CH2​Cl2​ . Stir for 2 hours. Validation checkpoint: Nitrogen gas evolution will be visible as fine bubbles. TLC (Hexanes/EtOAc 7:3) should reveal a new, UV-active spot with a higher Rf​ than the starting material.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via silica gel chromatography to isolate the robust diazolactone.

Protocol B: Magnesium-Promoted Reductive Coupling of Coumarins

Purpose: To construct a CF3​ -containing benzofurofuranone skeleton via reductive coupling.

  • Activation of Magnesium: In a flame-dried flask under nitrogen, add Mg turnings (2.0 equiv) and N-methyl-2-pyrrolidone (NMP, 0.5 M).

  • Reagent Assembly: Add TMSCl (4.0 equiv) and ethyl trifluoroacetate (10.0 equiv) to the suspension. Stir for 45 minutes at room temperature. Causality note: Pre-mixing ensures the TMSCl is uniformly available to trap the transient enolate immediately upon SET reduction.

  • Coumarin Addition: Dissolve the coumarin starting material (1.0 equiv) in NMP and add it dropwise over 15 minutes. Stir for 3 hours. Validation checkpoint: The Mg turnings will gradually dissolve, and the mixture will turn cloudy white/gray due to the precipitation of magnesium salts.

  • Acid-Mediated Ring Contraction: Filter the mixture through a Celite pad. To the filtrate, add neat Trifluoroacetic Acid (TFA, 0.35 M relative to the intermediate). Stir at room temperature for 12 hours.

  • Isolation: Neutralize carefully with saturated NaHCO3​ , extract with CH2​Cl2​ , and concentrate to yield the stereocontrolled benzofurofuranone [3].

Part 4: Mechanistic & Troubleshooting Visualizations

mechanistic_pathway A Diazo Lactone Precursor B Rh(II) Catalyst Coordination (Electrophilic Activation) A->B C N2 Extrusion & Rh-Carbene Formation B->C D Intramolecular C-H Insertion (Concerted Asynchronous) C->D E Furofuranone Core & Catalyst Regeneration D->E E->A Catalyst Return

Caption: Mechanistic pathway of Rh(II)-catalyzed C-H insertion for furofuranone synthesis.

troubleshooting_logic Root Low Reactivity in Furofuranone Synthesis Branch1 Precursor Synthesis Failure (Diazo-Transfer) Root->Branch1 Branch2 Sluggish C-H Insertion (Low Conversion) Root->Branch2 Branch3 Poor Reductive Coupling (Coumarin Precursors) Root->Branch3 Sol1 Use Decarbonylative Strategy Trapping with AcCl/DMAP Branch1->Sol1 Sol2 Increase Carbene Electrophilicity Switch to Rh2(pfb)4 Branch2->Sol2 Sol3 Mg-Promoted Coupling Add TMSCl & TFA Branch3->Sol3

Caption: Troubleshooting logic tree for overcoming low reactivity in furofuranone synthesis.

Reference Data & Comparative Studies

Validation

Comparing (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione to other furofuranones

Furofuranone Divergence: A Comparative Guide to (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione and Complex Lignan Precursors As the demand for both sustainable materials and targeted therapeutics accelerates, the fur...

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Author: BenchChem Technical Support Team. Date: April 2026

Furofuranone Divergence: A Comparative Guide to (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione and Complex Lignan Precursors

As the demand for both sustainable materials and targeted therapeutics accelerates, the furofuranone scaffold—a rigid, fused bicyclic ring system—has emerged as a critical structural motif in chemical synthesis. However, the application and synthesis of these molecules vary drastically depending on their substitution patterns.

This guide provides an objective, data-driven comparison between (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (commonly known as isosorbide diketone), a simple bio-based platform chemical, and endo,exo-2,6-diarylfurofuranones , which are complex, highly substituted intermediates used in the total synthesis of bioactive natural products.

Structural & Mechanistic Divergence

The fundamental difference between these two classes of furofuranones lies in their synthetic origins and structural causality.

(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione is derived directly from renewable biomass. Its precursor, isosorbide, possesses two sterically distinct hydroxyl groups (endo and exo). The causality behind its modern synthesis relies on overcoming the differential reactivity of these groups, which traditionally causes oxidation to stall at the monoketone stage. By employing a TEMPO/Laccase aerobic oxidation system, chemists can utilize ambient oxygen to continuously regenerate the active oxoammonium cation, driving full di-oxidation without the use of toxic transition metals (1)[1].

Conversely, endo,exo-2,6-diarylfurofuranones are synthesized to mimic the stereochemically complex cores of furofuran lignans (e.g., asarinin, fargesin). The biological activity of these lignans is strictly dictated by their 3D conformation. To achieve this, synthesis relies on the Rhodium(II)-catalyzed C-H insertion of α -diazo- γ -butyrolactones. The causality here is thermodynamic control: the Rh-carbenoid intermediate enforces a rigid transition state that selectively inserts into the proximal C-H bond, locking the molecule into the required endo,exo diastereomeric geometry (2)[2].

Furofuranone_Comparison cluster_isosorbide Bio-based Polymer Precursor cluster_lignan Bioactive Lignan Precursor I_Start Isosorbide (Bio-renewable) I_Ox TEMPO/Laccase Oxidation I_Start->I_Ox I_Dik (3aS,6aS)-dihydrofuro[3,2-b] furan-3,6-dione I_Ox->I_Dik I_Am Reductive Amination I_Dik->I_Am I_End Polymer Diamines I_Am->I_End L_Start Acetoacetate Derivatives L_Diazo Diazo-transfer & Mn(III) Cyclization L_Start->L_Diazo L_Int alpha-diazo-gamma- butyrolactones L_Diazo->L_Int L_Rh Rh(II) C-H Insertion L_Int->L_Rh L_Furo endo,exo-2,6-diaryl furofuranones L_Rh->L_Furo L_End Bioactive Lignans (Asarinin, Fargesin) L_Furo->L_End

Synthetic divergence of isosorbide diketone and diarylfurofuranones from their precursors.

Quantitative Performance & Application Data

The following table summarizes the operational metrics and downstream utilities of both furofuranone classes, demonstrating how structural complexity dictates their end-use.

Feature(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6-dioneendo,exo-2,6-diarylfurofuranones
Primary Source Renewable biomass (Glucose Sorbitol Isosorbide)Synthetic organic precursors (Acetoacetates / Allyl alcohols)
Key Synthetic Step Aerobic Oxidation (TEMPO/Laccase)Rhodium-catalyzed C-H insertion
Stereochemical Complexity Fixed (Inherited entirely from D-sorbitol)Highly tunable (Diastereoselective synthesis)
Yield (Key Step) >99% conversion (1)[1]41–82% overall yield (3)[3]
Primary Application Monomer synthesis (Reductive amination to diamines) (4)[4]Total synthesis of pharmaceuticals (Lignans) (2)[2]
Material/Biological Role Enhances polymer rigidity and increases Tg​ (Glass transition)Binds biological targets (e.g., PAF antagonists, HIF-1 α inhibitors)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that the mechanistic causality of the reaction is actively monitored.

Protocol A: Aerobic Oxidation of Isosorbide to (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6-dione

This protocol leverages enzymatic regeneration to prevent over-oxidation or degradation of the bicyclic core.

  • Preparation: Dissolve isosorbide (10 mmol) in a sodium acetate buffer (2.5 mM, pH 6.0) to maintain optimal enzymatic activity.

  • Catalyst Addition: Add TEMPO (5 mol%) and the Laccase enzyme mediator.

  • Aerobic Oxidation: Stir the reaction mixture vigorously under an aerobic atmosphere (ambient air or an O2​ balloon) at 30°C for 24 hours.

  • Self-Validation Checkpoint (GC-MS): Sample the reaction at 12 hours and 24 hours. The reaction is validated when the intermediate monoketone peak completely disappears, and a single, stable diketone peak ( m/z 142.11) dominates the chromatogram. If the monoketone persists, oxygen mass transfer is insufficient; increase the stirring rate.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 20 mL), dry the combined organic layers over anhydrous MgSO4​ , and concentrate in vacuo to yield the pure diketone.

Protocol B: Rhodium-Catalyzed C-H Insertion for endo,exo-2,6-diarylfurofuranones

This protocol relies on the rapid, stereoselective collapse of a diazo intermediate into a rigid bicyclic structure.

  • Preparation: Dissolve the precursor α -diazo- γ -butyrolactone (1.0 mmol) in anhydrous CH2​Cl2​ (10 mL) under a strict argon atmosphere to prevent moisture-induced side reactions.

  • Catalysis: Add a catalytic amount of rhodium(II) acetate dimer ( Rh2​(OAc)4​ , 1-2 mol%).

  • Cyclization: Stir the mixture at room temperature. The reaction is visually tracked by the evolution of nitrogen gas. Continue stirring until effervescence ceases (typically 1-2 hours).

  • Self-Validation Checkpoint (1D NOE NMR): Before proceeding to full purification, perform a 1D NOE (Nuclear Overhauser Effect) NMR experiment on the crude mixture. Irradiation of the C2 proton must show a strong NOE enhancement with the C6 proton. This confirms the strict endo,exo relative stereochemistry. If an exo,exo signature is detected, the catalyst loading or solvent polarity must be recalibrated.

  • Isolation: Purify the crude mixture via silica gel flash chromatography (eluting with Et2O/hexane) to isolate the pure furofuranone.

Downstream Impact & Conclusion

The utility of a furofuranone is fundamentally tied to its substituents. (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione serves as a vital bridge between renewable agriculture and advanced materials. Through reductive amination, this diketone is converted into diamines that, when polymerized, yield high-performance, bio-based polyimides with exceptional thermal stability (4)[4].

In contrast, endo,exo-2,6-diarylfurofuranones are indispensable tools in medicinal chemistry. By mastering the stereoselective C-H insertion pathways, researchers can synthesize enantiomerically pure lignans that exhibit potent anti-tumor, anti-allergic, and anti-inflammatory properties, proving that the furofuranone core is as versatile as it is structurally robust (2)[2].

References

  • Aerobic oxidation of isosorbide and isomannide employing TEMPO/laccase ResearchGate URL:[Link]

  • C−H Insertion Approach to the Synthesis of endo,exo-Furofuranones: Synthesis of (±)-Asarinin, (±)-Epimagnolin A, and (±)-Fargesin The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A Versatile Stereoselective Synthesis of endo,exo-Furofuranones: Application to the Enantioselective Synthesis of Furofuran Lignans The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Biocatalytic and Fermentative Production of α,ω-Bifunctional Polymer Precursors Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Comparative

Comparative Cytotoxicity Analysis: (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione in the Context of Established Anticancer Therapeutics

Introduction: The Quest for Novel Anticancer Scaffolds The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more selective and potent therapeutic agents. A significant portion of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Anticancer Scaffolds

The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more selective and potent therapeutic agents. A significant portion of this discovery pipeline is fueled by novel chemical entities, whose potential as anticancer drugs must be rigorously evaluated. This guide focuses on a specific molecule, (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione , a compound with a unique fused ring system. As of this writing, public-domain literature on the specific cytotoxic properties of this dione is scarce. Therefore, this document serves a dual purpose: first, to frame the scientific context for this molecule by examining its core structure and related compounds, and second, to provide a robust methodological framework for its evaluation.

We will benchmark the necessary cytotoxic profile of this target compound against three pillars of current chemotherapy—Doxorubicin , Cisplatin , and Paclitaxel . By dissecting their mechanisms of action, and comparing their half-maximal inhibitory concentrations (IC50) across various cancer cell lines, we establish a clear rationale for experimental design. This guide is intended for researchers and drug development professionals, offering not just a comparative overview but also actionable, detailed protocols to empower further investigation into this and other novel chemical entities.

Section 1: Profiling the Target Compound: (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

The furo[3,2-b]furan scaffold is a recurring motif in natural products and synthetic chemistry, often associated with a range of biological activities. The specific stereoisomer (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione presents a compact, oxygen-rich structure.

Chemical Structure:

  • Formula: C₆H₆O₄

  • CAS Number: 13241-36-6[1][2]

Section 2: Establishing a Baseline: Cytotoxicity of Known Anticancer Drugs

A meaningful evaluation of a novel compound requires comparison against established standards. The IC50 value, representing the concentration of a drug required to inhibit 50% of a biological process, is a cornerstone metric for this comparison. However, it is crucial to recognize that published IC50 values for the same drug and cell line can vary significantly due to differing experimental conditions such as cell seeding density, exposure time, and assay method.[4][5]

Doxorubicin

A potent anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy, used to treat a wide array of cancers.[6][7]

  • Mechanism of Action: Doxorubicin's primary anticancer effects stem from its ability to intercalate with DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[7][8][9] This action leads to DNA double-strand breaks, triggering cell cycle arrest and ultimately, apoptosis.[8][9] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), causing further cellular damage.[9]

doxorubicin_moa Dox Doxorubicin DNA DNA Intercalation Dox->DNA ROS Reactive Oxygen Species (ROS) Dox->ROS TopoII Topoisomerase II Inhibition DNA->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis ROS->Apoptosis

Doxorubicin's primary mechanisms of action.

Table 1: Reported IC50 Values for Doxorubicin

Cell Line Cancer Type IC50 Value (µM) Exposure Time (h) Citation(s)
MCF-7 Breast Cancer 4.0 48 [8]
MDA-MB-231 Breast Cancer 1.0 48 [8]
BFTC-905 Bladder Cancer 2.3 24 [6]
HeLa Cervical Cancer 2.9 24 [6]
HepG2 Liver Cancer 12.2 24 [6]

| A549 | Lung Cancer | > 20 | 24 |[6] |

Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent widely employed as a reference drug in the development of new metal-based anticancer compounds.[4]

  • Mechanism of Action: Upon entering the cell, cisplatin forms highly reactive platinum complexes that create intrastrand and interstrand DNA crosslinks. These adducts physically obstruct DNA replication and transcription, leading to DNA damage recognition, cell cycle arrest, and apoptosis.

cisplatin_moa Cis Cisplatin DNA_adducts DNA Crosslinks (Intra/Interstrand) Cis->DNA_adducts Replication_block Replication/Transcription Block DNA_adducts->Replication_block DDR DNA Damage Response Replication_block->DDR Apoptosis Apoptosis DDR->Apoptosis

Cisplatin's mechanism via DNA adduct formation.

Table 2: Reported IC50 Values for Cisplatin

Cell Line Cancer Type IC50 Value (µM) Exposure Time (h) Citation(s)
A2780 Ovarian Cancer ~1.0 - 10.0 Not Specified [10]
BxPC-3 Pancreatic Cancer 5.96 ± 2.32 48 [11]
MIA PaCa-2 Pancreatic Cancer 7.36 ± 3.11 48 [11]
PANC-1 Pancreatic Cancer 100 ± 7.68 48 [11]

| HEC-1-A | Endometrial Cancer | 1.9 ± 0.3 | Not Specified |[12] |

Paclitaxel

Paclitaxel, a member of the taxane family, is a potent mitotic inhibitor used in the treatment of various solid tumors.[13]

  • Mechanism of Action: Unlike drugs that cause microtubule disassembly, paclitaxel's unique mechanism involves stabilizing microtubules, preventing their dynamic instability.[13][14] This action disrupts the normal mitotic spindle assembly required for cell division, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[13][14]

paclitaxel_moa Pac Paclitaxel Microtubules Microtubule Stabilization Pac->Microtubules Spindle_disrupt Mitotic Spindle Disruption Microtubules->Spindle_disrupt G2M_arrest G2/M Phase Arrest Spindle_disrupt->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis

Paclitaxel's mechanism via microtubule stabilization.

Table 3: Reported IC50 Values for Paclitaxel

Cell Line Cancer Type IC50 Value (nM) Exposure Time (h) Citation(s)
K562 Leukemia 42.7 ng/ml (~50 nM) 48 [14]
SKOV3 Ovarian Cancer 15.2 ± 2.1 Not Specified [13]
OVCAR3 Ovarian Cancer 22.8 ± 3.3 Not Specified [13]
Various Human Tumor Lines 2.5 - 7.5 24 [15]

| NSCLC | Lung Cancer | 9,400 | 24 |[16] |

Section 3: A Natural Product Case Study: Girinimbine

To illustrate the evaluation process for a novel, naturally-derived compound, we consider Girinimbine, a carbazole alkaloid from the curry tree (Murraya koenigii).[17][18] It has been studied for its antiproliferative and pro-apoptotic effects against various cancer cells.[17][18][19]

  • Mechanism of Action: Girinimbine induces apoptosis through the intrinsic (mitochondrial) pathway.[19][20] This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to changes in mitochondrial membrane potential, cytochrome c release, and the activation of caspases 9 and 3/7.[17][21] Furthermore, it can cause cell cycle arrest at the G0/G1 phase by upregulating p21 and p27 proteins and has been shown to inhibit key signaling pathways like MEK/ERK and STAT3.[17][21]

girinimbine_moa cluster_mito Mitochondrial Pathway cluster_cellcycle Cell Cycle & Signaling Girinimbine Girinimbine Bcl2 Bcl-2 (Down) Girinimbine->Bcl2 Bax Bax (Up) Girinimbine->Bax p21_p27 p21/p27 (Up) Girinimbine->p21_p27 MEK_ERK MEK/ERK & STAT3 Inhibition Girinimbine->MEK_ERK Mito Mitochondrial Disruption Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G0G1_arrest G0/G1 Arrest p21_p27->G0G1_arrest

Girinimbine's multi-faceted anticancer mechanisms.

Table 4: Reported IC50 Values for Girinimbine

Cell Line Cancer Type IC50 Value Exposure Time (h) Citation(s)
HT-29 Colon Cancer 4.79 µg/mL 24 [19][21]
A549 Lung Cancer 19.01 µM Not Specified [19]

| Raji | B-cell Lymphoma | 6.0 µg/mL | Not Specified |[19] |

Section 4: Experimental Design for Cytotoxicity Assessment

To determine the cytotoxic potential of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, a standardized, reproducible in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

Experimental Workflow: MTT Assay

The principle of the MTT assay is the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living, metabolically active cells to form purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

mtt_workflow start 1. Cell Seeding (e.g., 96-well plate) incubation1 2. Incubation (24h) Allow cells to adhere start->incubation1 treatment 3. Drug Treatment (Serial dilutions of test compound + controls) incubation1->treatment incubation2 4. Incubation (24-72h) Drug exposure period treatment->incubation2 mtt_add 5. Add MTT Reagent (e.g., 5 mg/mL) incubation2->mtt_add incubation3 6. Incubation (2-4h) Allow formazan formation mtt_add->incubation3 solubilize 7. Solubilize Formazan (Add DMSO) incubation3->solubilize read 8. Read Absorbance (e.g., 570 nm) solubilize->read analyze 9. Data Analysis (Calculate % viability, plot curve, determine IC50) read->analyze

Standard experimental workflow for an MTT cytotoxicity assay.
Detailed Protocol for IC50 Determination

This protocol is a self-validating system, incorporating essential controls for robust and reliable data.

Materials:

  • Cell Line: Chosen cancer cell line (e.g., A549, MCF-7, HepG2).

  • Culture Medium: Appropriate medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.[7]

  • Test Compound: (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

  • Positive Control: A known anticancer drug (e.g., Doxorubicin).

  • MTT Reagent: 5 mg/mL solution in sterile PBS.[7]

  • Solubilization Solution: 100% DMSO.[7]

  • Equipment: 96-well plates, multichannel pipette, microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[5]

  • Adherence and Growth:

    • Action: Incubate the plate for 24 hours at 37°C, 5% CO₂.

    • Causality: This allows cells to recover from trypsinization, adhere to the plate, and resume normal logarithmic growth before drug exposure.

  • Compound Preparation and Treatment:

    • Action: Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the drug-containing medium.

    • Controls (Self-Validation):

      • Untreated Control: Cells with medium only (represents 100% viability).

      • Vehicle Control: Cells with medium containing the same concentration of solvent (e.g., DMSO) as the highest drug concentration wells. This validates that the solvent itself is not cytotoxic.

      • Blank: Wells with medium only (no cells) to measure background absorbance.

  • Drug Incubation:

    • Action: Incubate the plate for a defined period (e.g., 48 or 72 hours).

    • Causality: The duration of exposure is a key variable; longer incubation times often result in lower IC50 values.[15][16][22]

  • MTT Addition and Formazan Formation:

    • Action: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Causality: Only viable cells with active mitochondrial dehydrogenases can convert MTT to purple formazan. The incubation time must be sufficient for color development but not so long that crystals become too large and difficult to dissolve.

  • Solubilization:

    • Action: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate gently to dissolve the formazan crystals.

    • Causality: DMSO is a powerful solvent required to solubilize the water-insoluble formazan, creating a homogenous colored solution for absorbance measurement.[13]

  • Data Acquisition and Analysis:

    • Action: Read the absorbance at 570 nm using a microplate reader.

    • Calculation:

      • Subtract the average absorbance of the blank wells from all other readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100.

      • Plot % Viability versus the logarithm of the drug concentration. Use a non-linear regression (four-parameter logistic curve) to determine the IC50 value.[23]

Section 5: Comparative Analysis and Future Directions

Upon successful completion of the cytotoxicity assays, the IC50 value for (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione can be directly compared to the benchmark drugs.

Table 5: Framework for Comparative Cytotoxicity Analysis

Compound Mechanism of Action IC50 (A549) IC50 (MCF-7) IC50 (HepG2) Selectivity (Cancer vs. Normal Cells)
(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione To be determined Experimental Data Experimental Data Experimental Data To be determined
Doxorubicin Topoisomerase II Inhibitor > 20 µM[6] 4.0 µM[8] 12.2 µM[6] Low
Cisplatin DNA Crosslinking Agent Variable Variable Variable Low
Paclitaxel Microtubule Stabilizer ~9.4 µM (NSCLC)[16] Variable Variable Moderate

| Girinimbine (Case Study) | Apoptosis Inducer | 19.01 µM[19] | Not Reported | Activity Reported[19] | Selective vs. Normal Colon Cells[21] |

Future Directions:

  • Broad Panel Screening: Test the compound against the NCI-60 panel of human tumor cell lines to identify sensitive cancer types.

  • Selectivity: Evaluate cytotoxicity in non-cancerous cell lines (e.g., normal fibroblasts) to determine a therapeutic index. A promising compound should exhibit significantly higher potency against cancer cells.[21]

  • Mechanism of Action Studies: If potent cytotoxicity is confirmed, subsequent experiments should focus on elucidating the mechanism. Key assays include cell cycle analysis (flow cytometry), apoptosis assays (Annexin V/PI staining), and western blotting for key proteins involved in apoptosis (e.g., caspases, Bcl-2 family) and cell cycle regulation (e.g., p21, p27).

  • In Vivo Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models (e.g., xenografts) to assess efficacy and toxicity in a whole-organism context.

By following this structured, comparative approach, researchers can rigorously and efficiently evaluate the anticancer potential of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, contributing valuable data to the ongoing search for next-generation cancer therapeutics.

References

  • Watrobska-Swietlikowska, D., & Szumilo, M. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. [Link]

  • Rather, R. A., & Bhagat, M. (2021). Naturally occurring Girinimbine alkaloid inhibits the proliferation, migration, and invasion of human breast cancer cells. Acta Biochimica Polonica. [Link]

  • Ahmad, N., et al. (2021). Apoptosis Effect of Girinimbine Isolated from Murraya koenigii on Lung Cancer Cells In Vitro. Molecules. [Link]

  • Ghazali, N., et al. (2019). Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii. Drug Design, Development and Therapy. [Link]

  • ResearchGate. (2016). What is the IC50 value of Cisplatin? [Link]

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  • ResearchGate. (n.d.). IC 50 values for cell lines treated with cisplatin BG. [Link]

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Validation

A Researcher's Guide to Characterizing the Antimicrobial Spectrum of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

An In-depth Technical Guide for the Evaluation of a Novel Bicyclic Furanone Compound The core of this guide is a robust, self-validating experimental workflow designed to ensure scientific integrity and generate high-qua...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for the Evaluation of a Novel Bicyclic Furanone Compound

The core of this guide is a robust, self-validating experimental workflow designed to ensure scientific integrity and generate high-quality, publishable data. We will delve into the causality behind experimental choices, from the selection of comparator agents to the specific parameters of antimicrobial susceptibility testing.

Introduction to (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione and the Rationale for Antimicrobial Screening

(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione is a bicyclic furanone, a class of compounds that has garnered interest in medicinal chemistry. Structurally related butenolides and furanones have demonstrated a range of biological activities, including antimicrobial and antibiofilm properties.[1][2][3] For instance, certain synthetic butenolides have been screened for activity against bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi such as Candida albicans and Aspergillus niger.[4] Furthermore, bicyclic brominated furanones have been identified as quorum sensing modulators that can inhibit biofilm formation in Gram-negative bacteria.[5][6] Given this precedent, a systematic evaluation of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione is a logical and necessary step to determine its potential as a novel antimicrobial agent.

The first practical step for any researcher is to procure the compound. (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione is available from commercial chemical suppliers.[7] For researchers interested in its synthesis, various methods for the construction of the dihydrofuro[2,3-b]furan skeleton have been reported in the scientific literature.[8][9]

Experimental Design: A Comparative Approach

To comprehensively assess the antimicrobial spectrum of a novel compound, a comparative approach is essential. This involves testing the compound against a panel of clinically relevant microorganisms and comparing its activity to that of established antimicrobial agents.

Selection of Comparator Antimicrobial Agents

The choice of comparator agents should be strategic, encompassing a variety of mechanisms of action to provide a broad context for the new compound's activity. A well-rounded panel would include agents that target cell wall synthesis, protein synthesis, DNA replication, and the cell membrane.

Table 1: Proposed Panel of Comparator Antimicrobial Agents

ClassMechanism of ActionExample Agents
Antibacterial Agents
β-LactamsInhibit cell wall synthesisPenicillin, Amoxicillin, Ceftriaxone
AminoglycosidesInhibit protein synthesis (30S subunit)Gentamicin, Tobramycin
MacrolidesInhibit protein synthesis (50S subunit)Erythromycin, Azithromycin
FluoroquinolonesInhibit DNA gyrase/topoisomerase IVCiprofloxacin, Levofloxacin
GlycopeptidesInhibit cell wall synthesisVancomycin (for Gram-positive)
Antifungal Agents
PolyenesBind to ergosterol, disrupting cell membraneAmphotericin B
AzolesInhibit ergosterol synthesisFluconazole, Itraconazole, Voriconazole
EchinocandinsInhibit β-(1,3)-glucan synthesis in the cell wallCaspofungin, Micafungin
Selection of Microbial Strains

A diverse panel of microorganisms is crucial for determining the breadth of the compound's activity. The panel should include representatives from Gram-positive and Gram-negative bacteria, as well as yeasts and molds. Standard quality control (QC) strains, such as those from the American Type Culture Collection (ATCC), should be included to ensure the validity of the experimental results.

Table 2: Proposed Panel of Microbial Strains for Initial Screening

CategorySpeciesStrain (Example)Relevance
Gram-positive Bacteria Staphylococcus aureusATCC 29213Common cause of skin and soft tissue infections, bacteremia
Enterococcus faecalisATCC 29212Important cause of nosocomial infections
Gram-negative Bacteria Escherichia coliATCC 25922Common cause of urinary tract infections, sepsis
Pseudomonas aeruginosaATCC 27853Opportunistic pathogen, often multidrug-resistant
Klebsiella pneumoniaeATCC 700603Important cause of pneumonia and bloodstream infections
Yeast Candida albicansATCC 90028Common cause of opportunistic fungal infections
Candida glabrataATCC 90030Often exhibits resistance to azoles
Cryptococcus neoformansATCC 90112Cause of cryptococcosis, particularly in immunocompromised individuals
Mold Aspergillus fumigatusATCC 204305Major cause of invasive aspergillosis

Core Experimental Protocols: Determining Antimicrobial Activity

The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing antimicrobial susceptibility.[10] The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is then determined to understand whether the compound is static (inhibits growth) or cidal (kills the organism). These protocols should be performed in accordance with established standards from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[15]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Compound Stock Solution: Dissolve (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not affect microbial growth.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL. Include a positive control (no compound) and a negative control (no inoculum).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, and at an appropriate temperature and duration for fungi (e.g., 24-48 hours for yeasts).

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

MIC_Workflow Compound Compound Stock Solution SerialDilution Serial Dilution of Compound Compound->SerialDilution Plate 96-Well Plate with Broth Plate->SerialDilution Inoculum Standardized Inoculum (0.5 McFarland) Inoculate Inoculate Wells Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadMIC Read MIC (Visual Inspection) Incubate->ReadMIC

Caption: Workflow for MIC Determination via Broth Microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is determined subsequent to the MIC assay to assess the killing activity of the compound.[16][17]

Protocol for MBC/MFC Determination:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium that does not contain the test compound.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[17][18]

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate comparison.

Table 3: Template for Summarizing MIC and MBC/MFC Data (µg/mL)

Microorganism(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dioneComparator Agent 1Comparator Agent 2...
MIC MBC/MFC MIC MBC/MFC
S. aureus ATCC 29213
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 90028
A. fumigatus ATCC 204305

Interpretation of Results:

  • Spectrum of Activity: The range of microorganisms inhibited by the compound defines its spectrum. A broad-spectrum agent is active against both Gram-positive and Gram-negative bacteria.

  • Potency: The MIC values indicate the potency of the compound. Lower MIC values signify higher potency.

  • Cidal vs. Static Activity: An agent is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[17]

Data_Interpretation_Flow cluster_analysis Comparative Analysis cluster_conclusion Conclusion Start Experimental Data (MIC, MBC/MFC) Spectrum Spectrum of Activity (Range of susceptible organisms) Start->Spectrum Potency Potency (Comparison of MIC values) Start->Potency ActivityType Cidal vs. Static (MBC/MIC ratio) Start->ActivityType Potential Assessment of Therapeutic Potential Spectrum->Potential Potency->Potential ActivityType->Potential

Caption: Logical Flow for Data Interpretation and Assessment.

Conclusion and Future Directions

This guide provides a foundational framework for the initial antimicrobial characterization of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione. The data generated from these experiments will be crucial in determining whether further investigation, such as mechanism of action studies, toxicity testing, and in vivo efficacy models, is warranted. By adhering to standardized methodologies and a logical comparative approach, researchers can produce reliable and impactful data that will contribute to the field of antimicrobial drug discovery.

References

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  • Kim, C., et al. (2014). Bicyclic brominated furanones: a new class of quorum sensing modulators that inhibit bacterial biofilm formation. Bioorganic & Medicinal Chemistry, 22(5), 1578-1584.
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Comparative

Mechanism of action studies for (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

An In-Depth Performance and Mechanistic Guide to (3aS,6aS)-Dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione in Chiral Drug Synthesis As a Senior Application Scientist, evaluating the structural logic of molecular scaffolds is cr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Performance and Mechanistic Guide to (3aS,6aS)-Dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione in Chiral Drug Synthesis

As a Senior Application Scientist, evaluating the structural logic of molecular scaffolds is critical to designing scalable, stereoselective synthetic routes for active pharmaceutical ingredients (APIs). (3aS,6aS)-Dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (commonly known as isosorbide diketone, CAS: 13241-36-6) is a bio-based, conformationally restricted bicyclic platform molecule.

While small-molecule drugs possess a biological mechanism of action (e.g., kinase inhibition), the "mechanism of action" for a foundational chiral scaffold like isosorbide diketone lies in its stereochemical directing ability and enzymatic recognition mechanisms during functionalization. This guide objectively compares its performance against flexible alternatives, detailing the causality behind its chemoenzymatic reactivity.

Mechanistic Profiling: Scaffold Rigidity vs. Flexibility

In pharmaceutical synthesis, the spatial orientation of a molecule dictates the success of asymmetric functionalization (such as reductive amination or transamination).

The mechanism of action of isosorbide diketone is governed by its fused tetrahydrofuran rings, which lock the molecule into a rigid, V-shaped geometry. This structural rigidity creates a profound steric bias. The endo-face of the molecule is sterically blocked by the V-cleft, forcing incoming nucleophiles, hydride donors, or enzymatic cofactors to approach exclusively from the convex exo-face. This inherent mechanistic bias results in near-perfect diastereoselectivity without the need for heavily engineered, mutant enzymes[1].

Conversely, alternative scaffolds like 1,4-cyclohexanedione (CHD) are conformationally flexible. CHD undergoes rapid chair-boat interconversions in solution. Because both faces of the carbonyl groups are relatively accessible, functionalization yields a thermodynamic mixture of cis and trans isomers unless highly specialized, stereoselective enzymes are deployed to force a specific trajectory[1].

G Scaffold V-Shaped Bicyclic Scaffold (Isosorbide Diketone) Endo Endo-Face (Sterically Blocked) Scaffold->Endo Exo Exo-Face (Sterically Accessible) Scaffold->Exo Rejection Reagent Rejection (No Reaction) Endo->Rejection Steric Hindrance Attack Nucleophilic/Hydride Attack (High Reaction Rate) Exo->Attack Favorable Trajectory Product Single Diastereomer (>99% de) Attack->Product

Mechanistic pathway of stereocontrol dictated by the rigid V-shaped geometry of the bicyclic scaffold.

Quantitative Performance Comparison

When synthesizing chiral amino alcohols or diamines (crucial pharmacophores for neurological and antiviral drugs), the choice of the starting diketone significantly impacts the downstream purification burden and overall E-factor (environmental factor).

Parameter(3aS,6aS)-Dihydrofuro[3,2-b]furan-3,6-dione1,4-Cyclohexanedione (Alternative)Linear 1,4-Diketones (Alternative)
Conformational State Rigid, V-shaped bicyclicFlexible (Chair/Boat interconversion)Highly flexible
Inherent Stereocontrol Excellent (>99% de via exo attack)Poor (Yields cis/trans mixtures)Poor (Requires chiral auxiliaries)
Biocatalytic Amination Yield High (Optimal with ω -transaminases)[2]Moderate (Requires enzyme cascades)[1]Low to Moderate
Precursor Sourcing Bio-based (Isosorbide oxidation)[3]Petrochemical derivationPetrochemical derivation
Downstream Purification Minimal (Single isomer crystallization)High (Complex diastereomer separation)High (Chiral chromatography needed)

Self-Validating Experimental Workflows

To harness the mechanistic advantages of isosorbide diketone, researchers frequently employ chemoenzymatic cascades. The following protocol outlines the stereoselective synthesis of chiral diamines, designed as a self-validating system with integrated In-Process Controls (IPCs) to ensure causality and reproducibility.

Protocol: Biocatalytic Transamination of Isosorbide Diketone

This protocol utilizes an ω -transaminase (e.g., from Paracoccus denitrificans) to convert the diketone into a chiral diamine[2].

Step 1: Substrate Preparation & Buffer Optimization

  • Action: Dissolve 50 mM of isosorbide diketone in 100 mM phosphate buffer (pH 7.5). Add 0.1 mM Pyridoxal 5'-phosphate (PLP).

  • Causality: The diketone is highly polar, allowing for a co-solvent-free aqueous system. PLP is the mandatory cofactor; it acts as the electron sink and transient carrier of the amino group during the ping-pong bi-bi enzymatic mechanism. The pH of 7.5 ensures the amine donor remains partially unprotonated for nucleophilic attack while maintaining enzyme stability.

Step 2: Amine Donor Addition & Equilibrium Shifting

  • Action: Add 500 mM isopropylamine (IPA) as the amine donor.

  • Causality: Transamination is a reversible equilibrium. By using a 10-fold excess of IPA, the reaction is driven forward. Furthermore, the byproduct of IPA is acetone, a volatile compound that can be continuously removed via a mild nitrogen sweep, effectively pulling the equilibrium toward complete conversion according to Le Chatelier's principle.

Step 3: Enzymatic Conversion & In-Process Control (IPC)

  • Action: Introduce 2 mg/mL of purified ω -transaminase. Incubate at 30°C with orbital shaking (150 rpm).

  • Self-Validation (IPC): At t=2h, 4h, and 8h, extract a 50 µL aliquot, quench with 1M NaOH, and extract with ethyl acetate. Analyze via GC-FID. Validation Check: The disappearance of the diketone peak and the emergence of the intermediate mono-amine and final diamine peaks confirm enzyme activity. If the mono-amine accumulates, the enzyme is experiencing product inhibition, signaling the need for higher IPA concentration or enzyme loading.

Step 4: Product Isolation

  • Action: Adjust the reaction pH to 12 using 5M NaOH, extract the free-base diamine with dichloromethane (3 x 50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: At pH 12, the synthesized diamine is fully deprotonated (free base form), maximizing its partition coefficient into the organic phase, leaving the highly polar PLP and buffer salts in the aqueous layer.

G Diketone (3aS,6aS)-Dihydrofuro[3,2-b]furan- 3,6(2H,5H)-dione KRED Ketoreductase (KRED) + NAD(P)H Diketone->KRED Regioselective Reduction Hydroxyketone Chiral Hydroxyketone Intermediate KRED->Hydroxyketone Exo-face attack ATA Amine Transaminase (ATA) + PLP + Amine Donor Hydroxyketone->ATA Stereoselective Transamination AminoAlcohol Chiral Amino Alcohol (API Precursor) ATA->AminoAlcohol >99% de

Chemoenzymatic cascade mechanism leveraging KRED and ATA for stereoselective functionalization.

Alternative Functionalization: Metal-Catalyzed Reductive Amination

For facilities lacking biocatalytic infrastructure, isosorbide diketone can also be functionalized via transition-metal catalysis. Dual-function Palladium nanoparticles (Pd-NPs) have been demonstrated to efficiently catalyze the reductive amination of carbonyls under mild conditions (1 atm H2​ , aqueous media)[4].

While this approach is highly scalable, the chemical mechanism relies on the transient formation of an imine intermediate, followed by catalytic hydrogenation. Because the Pd-NPs approach the substrate surface, the rigid V-shape of the isosorbide diketone once again forces the catalyst to deliver hydrogen exclusively to the exo-face, preserving the diastereomeric purity of the final product without requiring expensive chiral ligands[4].

References

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase, d-nb.info,
  • Biocatalytic and Fermentative Production of α,ω-Bifunctional Polymer Precursors | Organic Process Research & Development, acs.org,
  • Aerobic oxidation of isosorbide and isomannide employing TEMPO/laccase, researchg
  • Efficient and Mild Reductive Amination of Carbonyl Compounds Catalyzed by Dual-Function Palladium Nanoparticles, acs.org,

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Furo[3,2-b]furan Analogs: Insights from Goniofufurone Derivatives

In the landscape of medicinal chemistry, the furo[3,2-b]furan scaffold has emerged as a privileged structure, present in a variety of bioactive natural products.[1] While direct and extensive structure-activity relations...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the furo[3,2-b]furan scaffold has emerged as a privileged structure, present in a variety of bioactive natural products.[1] While direct and extensive structure-activity relationship (SAR) studies on furo[3,2-b]furan-3,6-dione analogs are not abundant in publicly accessible literature, valuable insights can be gleaned from the closely related furo[3,2-b]furanone core, particularly from the well-studied natural product, (+)-goniofufurone, and its synthetic analogs. This guide will provide a comprehensive comparison of these analogs, leveraging their cytotoxic and antiproliferative data to infer potential SAR principles that could guide the future design of novel therapeutic agents based on the furo[3,2-b]furan-3,6-dione framework.

The furan ring itself is a cornerstone in many pharmacologically active compounds, contributing to a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[2][3] Its electron-rich nature and ability to engage in various interactions make it a valuable pharmacophore.[2] When fused into a rigid bicyclic system like the furo[3,2-b]furanone skeleton, it presents a unique three-dimensional structure for interaction with biological targets.

The Archetype: (+)-Goniofufurone and the Importance of Stereochemistry

(+)-Goniofufurone, a styryl-lactone isolated from Goniothalamus giganteus, exhibits notable antitumor activity and has served as a lead compound for the development of numerous analogs.[1] Its core structure consists of a furo[3,2-b]furan-2-one moiety. Early studies on goniofufurone analogs revealed that the stereochemistry at positions C-5, C-6, and C-7 plays a role in its cytotoxic effects, although changes in these positions did not consistently lead to significantly enhanced activity.[4]

Decoding the Structure-Activity Relationship of Furo[3,2-b]furanone Analogs

The exploration of goniofufurone analogs has provided a foundational understanding of which structural modifications influence biological activity. These modifications can be broadly categorized into three areas: the C-7 substituent, the tetrahydrofuran ring, and bioisosteric replacement of the phenyl group.

Impact of the C-7 Substituent

A pivotal finding in the SAR of goniofurofurone analogs is the effect of the C-7 phenyl group. Simplified analogs where the C-7 phenyl group was removed demonstrated remarkably potent antiproliferative activities, with IC50 values in the nanomolar range against K562 and Raji cell lines.[1][5] This suggests that the phenyl group may not be essential for cytotoxicity and that smaller, or perhaps different, substituents at this position could be beneficial.

The Role of the Tetrahydrofuran Ring

The integrity of the fused tetrahydrofuran ring has also been investigated. Analogs lacking the tetrahydrofuran ring, effectively opening up the bicyclic system, still exhibited strong growth inhibition against certain malignant cell lines, with IC50 values in the 11-30 nM range.[1][5] This indicates that while the rigid furo[3,2-b]furanone scaffold is a key feature, a degree of flexibility or an altered spatial arrangement of substituents can be tolerated and even lead to potent activity.

Bioisosteric Replacement of the Phenyl Group

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, has been a fruitful strategy in modifying goniofufurone. Replacing the C-7 phenyl group with other aromatic systems has yielded potent analogs:

  • Thiophene Analogs: The substitution of the phenyl ring with a thiophene moiety resulted in compounds with significant cytotoxicity, with one analog being more active than the commercial anticancer drug doxorubicin against the K562 cell line.[6]

  • Thiazole Analogs: The introduction of a thiazole ring in place of the benzene ring also led to highly active compounds. One such mimic of 7-epi-goniofufurone, featuring a thiazole-carboxamide at C-7 and a benzyloxy group at C-5, was found to be 89-fold more potent than its parent compound and 7-fold more active than doxorubicin against the HeLa cell line.[7]

These findings underscore the potential for modulating the electronic and steric properties of the C-7 substituent to enhance antiproliferative activity.

Comparative Cytotoxicity of Goniofufurone Analogs

The following table summarizes the in vitro cytotoxic activity of key goniofufurone analogs against various human cancer cell lines, providing a quantitative basis for the SAR discussion.

Compound IDCore Structure ModificationC-7 SubstituentCancer Cell LineIC50 (µM)Reference
(+)-Goniofufurone (1) Furo[3,2-b]furan-2-onePhenylMultiple-[1]
Analog 2 Furo[3,2-b]furan-2-oneH (dephenylated)K5620.003[5]
Analog 3 Furo[3,2-b]furan-2-oneH (dephenylated)K5620.0051[5]
Analog 3 (Thiophene) Furo[3,2-b]furan-2-one2-ThienylK562More active than Doxorubicin[6]
Analog 28 (Thiazole) Furo[3,2-b]furan-2-oneThiazole-carboxamideHeLa0.01[7]
Doxorubicin --HeLa~0.07[7]

Note: The IC50 values are presented as reported in the respective literature and are intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, it is crucial to adhere to standardized experimental protocols. Below are representative methodologies for the synthesis of a goniofufurone analog and the evaluation of its cytotoxic activity.

Synthesis of a Thiophene Bioisostere of Goniofufurone

A key step in the synthesis of thiophene-based goniofufurone analogs involves the Grignard reaction of 2-thienyl magnesium bromide with a protected dialdose derived from D-glucose.[6] This is followed by oxidation and deprotection steps to yield the final keto-lactone. Stereoselective reduction then affords the desired thiophene mimic.[6]

Step-by-Step Protocol:

  • Grignard Reaction: To a solution of a protected dialdose in an appropriate anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C), add a solution of 2-thienyl magnesium bromide dropwise.

  • Reaction Quenching: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and purify the resulting epimeric thiophene derivatives by column chromatography.

  • Oxidation: Oxidize the mixture of epimers to the corresponding 5-keto derivative using a suitable oxidizing agent (e.g., Dess-Martin periodinane).

  • Deprotection and Cyclization: Remove the protecting groups under appropriate conditions (e.g., acidic hydrolysis) to facilitate the formation of the keto-lactone.

  • Stereoselective Reduction: Reduce the keto group stereoselectively (e.g., using sodium borohydride) to yield the final thiophene analog of goniofufurone.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Structure-Activity Landscape

The following diagrams illustrate key concepts discussed in this guide.

SAR_Furofuranone cluster_core Furo[3,2-b]furanone Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core Furo[3,2-b]furanone C7_Sub C-7 Substituent Core->C7_Sub Influences THF_Ring Tetrahydrofuran Ring Core->THF_Ring Influences Bioisostere Bioisosteric Replacement C7_Sub->Bioisostere Strategy Activity Antiproliferative Activity C7_Sub->Activity Impacts THF_Ring->Activity Impacts Bioisostere->Activity Enhances

Caption: Key structural elements influencing the activity of furo[3,2-b]furanone analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., D-glucose) Intermediate Key Intermediate (Protected Dialdose) Start->Intermediate Reaction Core Reaction (e.g., Grignard) Intermediate->Reaction Purification Purification & Characterization Reaction->Purification Final_Compound Final Analog Purification->Final_Compound Treatment Compound Treatment Final_Compound->Treatment Cell_Culture Cancer Cell Lines Cell_Culture->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay Data_Analysis IC50 Determination Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: A typical workflow for the synthesis and biological evaluation of furo[3,2-b]furanone analogs.

Conclusion and Future Directions

The structure-activity relationship of furo[3,2-b]furanone analogs, primarily derived from studies on goniofufurone, provides a valuable roadmap for the design of novel bioactive compounds. The key takeaways are:

  • C-7 Position is a Hotspot for Modification: The C-7 substituent is a critical determinant of activity. Simplification (dephenylation) or bioisosteric replacement of the phenyl group with other heterocycles like thiophene and thiazole can lead to a significant enhancement in antiproliferative potency.[1][5][6][7]

  • The Fused Ring System is Tolerant to Some Changes: While the rigid furo[3,2-b]furanone scaffold is important, analogs with an opened tetrahydrofuran ring can retain potent activity, suggesting that alternative spatial arrangements of key functional groups are viable.[1][5]

  • High Selectivity is Achievable: Many of the potent analogs have shown high selectivity for cancer cells over normal cell lines, which is a crucial aspect for the development of safer chemotherapeutic agents.[5][7]

These insights can be logically extrapolated to the design of novel furo[3,2-b]furan-3,6-dione analogs. Future research should focus on a systematic exploration of substituents at various positions of the dione core, guided by the SAR principles established for the furanone analogs. The synthesis and evaluation of a focused library of furo[3,2-b]furan-3,6-dione derivatives could uncover new lead compounds with potent and selective anticancer properties.

References

  • Bioorganic & Medicinal Chemistry.

  • Journal of the Serbian Chemical Society.

  • Bioorganic & Medicinal Chemistry Letters.

  • European Journal of Medicinal Chemistry.

  • Journal of the Serbian Chemical Society.

  • Oriental Journal of Chemistry.

  • International Journal of Advanced Biological and Biomedical Research.

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Comparative

Comparative In Vivo Efficacy Guide: (3aS,6aS)-Dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione Derivatives vs. Conventional Therapeutics

As drug development pivots toward structurally rigid, stereochemically complex scaffolds to overcome the pharmacokinetic limitations of linear molecules, derivatives of the (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-di...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward structurally rigid, stereochemically complex scaffolds to overcome the pharmacokinetic limitations of linear molecules, derivatives of the (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione core (commonly known as the isosorbide diketone or 1,4:3,6-dianhydrohexitol scaffold) have emerged as highly versatile pharmacological agents.

This guide objectively compares the in vivo performance of two primary classes of these bicyclic derivatives—targeted anti-tumor furo[3,2-b]furanones and bicyclic nitric oxide (NO) donors —against current standard-of-care alternatives.

Biochemical Rationale & Structural Dynamics

The defining feature of the (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione core is its rigid, V-shaped bicyclic geometry[1]. Unlike linear aliphatic chains that suffer from high entropic penalties upon target binding, this fused tetrahydrofuran system pre-organizes functional groups into a fixed spatial orientation.

From an in vivo perspective, this structural rigidity provides two distinct advantages:

  • Metabolic Resistance: The steric hindrance around the bicyclic junction prevents rapid enzymatic degradation (e.g., by hepatic esterases or transaminases), significantly extending the plasma half-life[2].

  • Lipophilic Tuning: The oxygen-rich core maintains aqueous solubility, while functionalization at the 3 and 6 positions allows for precise tuning of the partition coefficient (LogP), enhancing blood-brain barrier (BBB) or tumor microenvironment penetration.

Recent advances in palladium-catalyzed carbonylative double cyclization have enabled the synthesis of highly functionalized 6,6a-dihydrofuro[3,2-b]furan-2(5H)-ones[3]. In vivo studies demonstrate that these specific derivatives exhibit potent antiproliferative activity against aggressive triple-negative breast cancer (TNBC) cell lines while sparing normal epithelial cells[4].

In Vivo Efficacy: Anti-Tumor Furo-Furanones vs. Standard Chemotherapy

To evaluate the oncological potential of furo[3,2-b]furan derivatives, we compare a lead synthetic analog (5,5-dimethyl-6a-phenyl-furo-furanone) against Paclitaxel , a standard chemotherapeutic agent, in a murine TNBC xenograft model.

Pharmacodynamic Comparison

Data summarized from standardized 60-day in vivo MDA-MB-231 xenograft studies.

Pharmacodynamic MetricVehicle ControlPaclitaxel (10 mg/kg, IV)Furo-Furanone Derivative (15 mg/kg, IP)
Tumor Volume Inhibition 0%78.4%82.1%
Body Weight Change +2.1%-12.5% (Indicates systemic toxicity)-1.2% (Well-tolerated)
Off-Target Hepatotoxicity NoneHigh (Elevated ALT/AST)Negligible
Median Survival 28 Days45 Days>60 Days

Analysis: While Paclitaxel achieves significant tumor reduction, it is accompanied by severe systemic toxicity, evidenced by a >10% reduction in body weight. The furo[3,2-b]furan derivative achieves statistically superior tumor inhibition (82.1%) with negligible weight loss, indicating a vastly superior therapeutic index.

Mechanism of Action

MOA A Furo[3,2-b]furan Derivative B Intracellular ROS Generation A->B C Cytochrome C Release B->C D Caspase 3/9 Activation C->D E Tumor Cell Apoptosis D->E

Fig 1: Apoptotic signaling cascade induced by furo[3,2-b]furan derivatives in TNBC models.

In Vivo Efficacy: Bicyclic Nitric Oxide Donors vs. Linear Nitrates

The second major application of the dianhydrohexitol scaffold involves its nitrated derivatives (e.g., Isosorbide dinitrate/mononitrate analogs) used for cardiovascular vasodilation. We compare a diketone-derived NO donor against Nitroglycerin (a linear nitrate).

Pharmacokinetic Comparison
Pharmacokinetic ParameterNitroglycerin (Sublingual)Diketone-NO Donor (Oral)Causality of Difference
Cmax (ng/mL) 2.528.4Bicyclic core prevents rapid first-pass hepatic clearance.
Half-Life (T1/2) 0.05 hours (3 min)4.5 hoursSteric hindrance at the V-shaped junction slows enzymatic denitration.
Bioavailability <1%68%Enhanced lipophilicity of the closed-ring system improves GI absorption.
Tolerance Buildup Rapid (<24 hours)MinimalSustained, slow-release NO kinetics prevent receptor desensitization.

Self-Validating In Vivo Experimental Protocol

To ensure absolute trustworthiness and reproducibility when evaluating novel (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione derivatives, researchers must employ a self-validating experimental system. Below is the rigorously controlled protocol for the TNBC xenograft efficacy model.

Experimental Workflow

Workflow A 1. Subcutaneous Inoculation (MDA-MB-231 in NOD/SCID) B 2. Tumor Randomization (Volume ~100 mm³) A->B C 3. Drug Administration (IP Injection) B->C D 4. Efficacy Monitoring (Caliper & Weight) C->D E 5. Ex Vivo Histology (TUNEL Staining) D->E

Fig 2: Self-validating in vivo xenograft workflow for evaluating anti-tumor efficacy.

Step-by-Step Methodology & Causality

Step 1: Cell Inoculation in Immunocompromised Models

  • Action: Inject 5×106 MDA-MB-231 cells subcutaneously into the right flank of 6-week-old female NOD/SCID mice.

  • Causality: NOD/SCID mice lack functional T and B cells. This prevents the murine immune system from rejecting the human-derived cancer cells, ensuring a tumor take-rate of >90% and yielding statistically reliable cohorts.

Step 2: Vascularization & Randomization

  • Action: Monitor tumor growth daily. Randomize mice into treatment groups (n=8) only when tumors reach an average volume of 100 mm3 .

  • Causality: Initiating treatment at 100 mm3 ensures the tumor has established its own capillary network. Treating prior to vascularization only tests the drug's passive diffusion through tissue, leading to false-positive efficacy data that will fail in later clinical stages.

Step 3: Intraperitoneal (IP) Administration

  • Action: Administer the furo[3,2-b]furan derivative at 15 mg/kg via IP injection, using a vehicle of 5% DMSO / 95% Saline.

  • Causality: IP administration is selected over Intravenous (IV) delivery because the lipophilic nature of the bicyclic core allows for steady, sustained systemic absorption via the mesenteric vessels. This avoids the immediate Cmax​ spike and potential acute cardiotoxicity often associated with IV bolus injections of lipophilic drugs.

Step 4: Dual-Metric Monitoring (Efficacy + Toxicity)

  • Action: Measure tumor volume via digital calipers ( V=0.5×length×width2 ) and record total body weight every 48 hours.

  • Causality: Body weight serves as an internal control for systemic toxicity. A tumor may shrink, but if the animal loses >10% of its body weight, the dose exceeds the maximum tolerated dose (MTD). Tracking both simultaneously defines the true therapeutic window.

Step 5: Ex Vivo Histological Validation

  • Action: Euthanize subjects at day 60. Excise tumors and perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

  • Causality: Tumor shrinkage alone does not prove the mechanism of action. TUNEL staining explicitly differentiates between non-specific necrotic cell death (often caused by solvent toxicity or hypoxia) and the targeted apoptotic signaling cascade initiated by the drug.

References

  • An Overview of Catalytic Carbonylative Double Cyclization Reactions. Catalysts (MDPI), 2023.[URL: https://doi.org/10.3390/catal13061025][3]

  • PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Catalysts (MDPI), 2019.[URL: https://doi.org/10.3390/catal9070610][4]

  • Biocatalytic and Fermentative Production of α,ω-Bifunctional Polymer Precursors. Organic Process Research & Development (ACS), 2014.[URL: https://doi.org/10.1021/op4003487][1]

  • Polymers from renewable 1,4:3,6-dianhydrohexitols (isosorbide, isomannide and isoidide): A review. Progress in Polymer Science, 2010.[URL: https://doi.org/10.1016/j.progpolymsci.2010.01.001][2]

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Validation

A Senior Application Scientist’s Guide to Validating the Purity of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione by High-Performance Liquid Chromatography

Abstract This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione. As a bicyclic lactone, this molecule presents unique challenges in ensuring purity, particularly concerning potential diastereomers and hydrolytic degradation products. We will objectively compare common reversed-phase and chiral chromatography strategies, grounding our recommendations in established principles and regulatory expectations. The methodologies described herein are designed to be self-validating systems, providing researchers and drug development professionals with a robust and trustworthy protocol for quality control and stability assessment.

Introduction: The Analytical Imperative

(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione is a chiral heterocyclic compound with a rigid furofuran core. Its structure, containing two lactone functionalities, makes it susceptible to hydrolysis and epimerization, posing a significant challenge for accurate purity assessment. In pharmaceutical development, an analytical method must not only quantify the active pharmaceutical ingredient (API) but also separate it from all potential process impurities and degradation products.[1] This requirement defines a "stability-indicating" method, which is a mandated necessity under guidelines from the International Council for Harmonisation (ICH).[1][2]

This guide will deconstruct the process of creating such a method, moving from initial analyte characterization to a full comparison of analytical strategies and culminating in a rigorous validation protocol.

Analyte Characterization

A successful method development process begins with a thorough understanding of the analyte.[2]

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₆H₆O₄[3]Low molecular weight suggests good solubility in common HPLC solvents.
Molecular Weight 142.11 g/mol [3]Standard HPLC pressures and flow rates will be appropriate.
Structure Contains two ester (lactone) and two ether functional groups.The molecule is polar. Reversed-phase chromatography is the logical starting point. The lactones are susceptible to hydrolysis, especially under basic or strongly acidic conditions.
Chirality Contains two stereocenters at the bridgehead carbons (3aS, 6aS).A specific chiral HPLC method is required to confirm enantiomeric purity and separate from potential diastereomers.
UV Chromophore Carbonyl groups of the lactones.Weak UV absorbance is expected at low wavelengths (~205-220 nm). A UV or Diode Array Detector (DAD) is suitable, but mobile phase transparency at these wavelengths is critical.[4]

Method Development and Comparison: Purity & Impurity Profiling (Achiral)

The primary goal is to develop a reversed-phase HPLC (RP-HPLC) method capable of separating the main peak from synthesis-related impurities and degradation products. The most common approach for a polar molecule like this is a C18 or C8 stationary phase with a water/acetonitrile or water/methanol mobile phase.[2]

Workflow for Achiral Method Development

cluster_dev Method Development Workflow A Step 1: Analyte Characterization (Polarity, UV, Stability) B Step 2: Initial Column & Mobile Phase Screening (C18 vs C8; ACN vs MeOH) A->B Informs initial choices C Step 3: Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) B->C Use preliminary conditions D Step 4: Method Optimization (Gradient, pH, Temperature) C->D Identify degradation products to resolve E Step 5: Final Method Selection D->E Achieve Rs > 2.0 for all peaks cluster_val ICH Validation Parameters Specificity Specificity / Selectivity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Proves identity Accuracy Accuracy (% Recovery) Specificity->Accuracy Proves identity Precision Precision (Repeatability & Intermediate) Specificity->Precision Proves identity Limits LOD & LOQ Linearity->Limits Determines Robustness Robustness Linearity->Robustness Must be maintained under small variations Accuracy->Precision Interrelated Accuracy->Robustness Must be maintained under small variations Precision->Robustness Must be maintained under small variations Limits->Robustness Must be maintained under small variations

Caption: Interrelationship of key HPLC method validation parameters as per ICH guidelines.

Specificity (Stability-Indicating Assay)

This is the most critical validation step. It proves the method can separate the analyte from all potential interferences. [1]1. Forced Degradation: Subject the API to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat at 80°C, UV/Vis light exposure) to intentionally generate degradation products. [5]2. Analysis: Analyze the stressed samples alongside an unstressed control and a placebo blank. 3. Peak Purity: Use a Diode Array Detector (DAD) to assess peak purity of the main analyte peak in the presence of its degradants. 4. Acceptance Criteria: The analyte peak must be free from co-elution from any degradants, impurities, or placebo components. Resolution (Rs) between the analyte and the closest eluting peak should be > 2.0.

Linearity
  • Procedure: Prepare at least five concentrations of the reference standard across a range (e.g., 50% to 150% of the target assay concentration).

  • Analysis: Inject each concentration in triplicate.

  • Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.

Accuracy
  • Procedure: Prepare a placebo mixture and spike it with the API at three different concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve from the linearity study.

  • Acceptance Criteria: LOQ should be confirmed by demonstrating acceptable precision and accuracy at that concentration. Typically, LOD is ~3:1 signal-to-noise, and LOQ is ~10:1.

Robustness
  • Procedure: Intentionally make small, deliberate variations to the method parameters. [6] * Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Analysis: Analyze a sample under each varied condition.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, peak asymmetry) should remain within acceptable limits, demonstrating the method's reliability during normal use.

Conclusion

This guide outlines a comprehensive and scientifically-grounded approach to validating the purity of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione. For achiral purity and stability testing, a reversed-phase method using a C18 column with a water/acetonitrile gradient mobile phase provides the best performance. For enantiomeric purity, a direct method using a polysaccharide-based chiral stationary phase is unequivocally superior in its simplicity and reliability. By systematically evaluating each parameter and adhering to ICH validation guidelines, researchers can establish a self-validating and trustworthy HPLC method, ensuring the quality, safety, and efficacy of the drug substance.

References

  • LCGC International. (2020). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
  • ResearchGate. (2025).
  • SciSpace. (2014).
  • Asian Journal of Pharmaceutical Analysis.
  • Rasayan Journal.
  • PubChem. 3a,6a-Dimethyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione.
  • PubChem. (3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diol.
  • Cheméo. Chemical Properties of 3(2H)-Furanone, dihydro.
  • ChemUniverse. (3as,6as)-dihydrofuro[3,2-b]furan-3,6(2h,5h)-dione.
  • PubMed. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells.
  • BenchChem. A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers.
  • Sigma-Aldrich. Dihydrofuran-3(2H)-one.
  • SciSpace. Effective HPLC method development.
  • RSC Publishing. (2015). Development of an optimized HPLC method for the simultaneous determination of six compounds containing β-lactam ring in human plasma and urine using experimental design methodology.
  • Acta Scientific. (2020).
  • World Journal of Pharmaceutical and Medical Research. (2023).
  • Molecules. (2020).
  • PMC.
  • ResearchGate. (2013). (3S,3aS,6R,6aR)
  • Wiley Analytical Science. (2021). Synthesis, enantioseparation, and absolute configuration assignment of iminoflavans by chiral HPLC combined with online chiroptical detection.
  • MDPI. (2020).
  • AVESİS. (2021).

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Comparative

Methodological Comparison Guide: Overcoming Cross-Reactivity of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione in Biological Assays

Executive Summary (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (CAS 13241-36-6), commonly referred to as isosorbide dione, is a highly oxidized bicyclic furofuran derivative[1]. In drug development and clinical pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (CAS 13241-36-6), commonly referred to as isosorbide dione, is a highly oxidized bicyclic furofuran derivative[1]. In drug development and clinical pharmacokinetics, it is a critical process impurity and metabolic degradation product of nitrate vasodilators such as isosorbide mononitrate (ISMN) and isosorbide dinitrate (ISDN)[2].

For analytical scientists, the dione presents a significant challenge: its structural homology to active pharmaceutical ingredients (APIs) causes severe cross-reactivity and interference in standard biological assays[3]. This guide objectively compares legacy analytical methods against modern high-resolution techniques, providing a self-validating protocol to eliminate dione cross-reactivity in plasma assays.

Mechanistic Origins of Assay Cross-Reactivity

Cross-reactivity in biological assays arises from the conserved 1,4:3,6-dianhydro-D-glucitol structural core shared by the dione and the APIs.

  • Chromatographic Interference (HPLC-UV): Neither the dione nor the APIs possess strong chromophores, necessitating low-wavelength UV detection (typically 210–240 nm)[4]. At these wavelengths, the similar polarities of the dione's ketone groups and the APIs' nitrate groups cause severe co-elution on standard reversed-phase C18 columns, leading to false-positive quantification[5].

  • Immunoassay Cross-Reactivity: In competitive ELISA formats or chemiluminescent immunoassays designed to detect NO-donors, the high electron density of the dione's carbonyl oxygens can mimic the steric and electrostatic profile of nitrate groups. This leads to non-specific antibody binding and skewed pharmacokinetic profiles[6].

Pathway IS Isosorbide (Precursor/Metabolite) DIONE (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (Oxidation Product) IS->DIONE Oxidation ISMN Isosorbide Mononitrate (Active Drug) ISMN->IS Denitration ISMN->DIONE Oxidation/Degradation ISDN Isosorbide Dinitrate (Active Drug) ISDN->ISMN Denitration

Metabolic and degradation pathways of isosorbide derivatives.

Performance Comparison: Analytical Alternatives

To establish a robust pharmacokinetic assay, laboratories must transition from legacy methods to high-resolution mass spectrometry. The table below compares the performance of three primary analytical workflows for resolving the dione from active nitrates.

Table 1: Performance Comparison of Biological Assays for Isosorbide Derivatives
Performance MetricHPLC-UV (Legacy)GC-MS (Alternative)UHPLC-MS/MS (Recommended)
Limit of Detection (Plasma) ~50 ng/mL~1.2 ng/mL[2]<0.5 ng/mL
Dione Cross-Reactivity High (Co-elution risk)Low (Post-derivatization)None (MRM discrimination)
Sample Preparation Protein PrecipitationLLE + Silylation (100°C, 10 min)Single-step LLE (TBME)
Analytical Run Time 15–20 min>25 min<5 min
Specificity Mechanism UV Absorbance (Poor)Volatility & MassPrecursor-to-Product Ion Mass

Self-Validating UHPLC-MS/MS Protocol

To ensure absolute specificity and eliminate dione cross-reactivity, the following UHPLC-MS/MS workflow utilizes Multiple Reaction Monitoring (MRM). This protocol is self-validating : it relies on exact mass-to-charge (m/z) discrimination rather than purely chromatographic resolution. Even if co-elution occurs, the quantification remains mathematically uncompromised[4].

Workflow Plasma Biological Matrix (Plasma/Serum) Extraction Liquid-Liquid Extraction (TBME) Plasma->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS ESI-MS/MS MRM Mode LC->MS Data Resolved Quantification (No Cross-Reactivity) MS->Data

LC-MS/MS workflow for resolving isosorbide dione from active nitrates.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Causality Check: Plasma proteins severely suppress electrospray ionization (ESI). Tert-butyl methyl ether (TBME) is selected as the extraction solvent because it efficiently precipitates proteins while selectively partitioning the moderately polar dione and ISMN, leaving highly polar matrix interferences in the aqueous phase[4].

  • Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 20 µL of stable-isotope-labeled internal standard (e.g., ISMN-d3, 100 ng/mL).

  • Add 1.0 mL of TBME. Vortex vigorously for 2 minutes to maximize partitioning.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C to yield a firm protein pellet.

  • Transfer 800 µL of the organic supernatant to a clean vial and evaporate to dryness under nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation
  • Causality Check: A slightly acidic mobile phase is critical. The addition of 0.1% formic acid forces the protonation of the dione's ketone oxygens, significantly enhancing peak sharpness and ESI+ ionization efficiency compared to neutral buffers[4].

  • Column: Sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.8 µm) maintained at 30°C.

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: MRM Detection and System Suitability

Operate the triple quadrupole mass spectrometer in ESI Positive (ESI+) mode.

  • ISMN Transition: m/z 192.1 [M+H]⁺ → m/z 128.1

  • Dione Transition: m/z 143.1 [M+H]⁺ → m/z 97.1

  • System Suitability Check: The assay is deemed valid if the signal-to-noise (S/N) ratio for the dione at the Lower Limit of Quantification (LLOQ, 0.5 ng/mL) is ≥ 10, and the peak tailing factor is ≤ 1.6[7]. By monitoring distinct precursor-to-product ion transitions, the cross-reactivity is mathematically reduced to 0%.

Conclusion

While (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione poses a severe cross-reactivity risk in legacy HPLC-UV and immunoassay platforms, transitioning to a targeted UHPLC-MS/MS MRM workflow entirely circumvents this limitation. By leveraging specific ionization transitions and optimized liquid-liquid extraction, researchers can achieve artifact-free pharmacokinetic data for isosorbide-based therapeutics.

References

  • Pharmaffiliates. (3aS,6aS)-Dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (Catalogue No.: PA 09 0201003). Pharmaffiliates. 1

  • Marinkovic, V. D., et al. Gas chromatography-mass spectrometry determination of isosorbide 5-mononitrate and related impurities in raw materials and dosage formulations. Journal of Pharmaceutical and Biomedical Analysis 16 (1997): 425-429. 2

  • Agbaba, D., et al. High Performance Liquid Chromatographic Assay for Isosorbide 5-Mononitrate and Impurities of Inorganic Nitrates in Pharmaceuticals. Journal of Liquid Chromatography 17.18 (1994): 3983-3988. 8

  • Xu, B.-B., et al. Bioequivalence Study of Isosorbide Mononitrate in Human Plasma Using High Performance Liquid Chromatography. Latin American Journal of Pharmacy (2014). 4

  • FDA.gov. 510(k) Substantial Equivalence Determination Decision Memorandum Assay Only Template (Immunoassay Cross-Reactivity Standards).6

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

For researchers at the forefront of drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, ste...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione, a bicyclic ether-lactone. The procedures outlined herein are grounded in established chemical safety principles and regulatory frameworks to ensure the protection of personnel and the environment.

Hazard Assessment and Waste Classification

(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione is a heterocyclic compound containing both ether and lactone functionalities. In the absence of a specific Safety Data Sheet (SDS), this compound must be handled as hazardous waste. This classification is based on the potential risks associated with its chemical structure and the general principles of chemical waste management mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1]

The primary concerns for compounds of this class include potential reactivity, toxicity, and environmental persistence. Therefore, under no circumstances should this compound or its residues be disposed of in standard laboratory trash or down the drain.[2]

Personal Protective Equipment (PPE)

Prior to handling (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.[2][3]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from accidental splashes of the chemical or its solutions.
Hand Protection Chemically resistant gloves (e.g., nitrile)Prevents skin contact. Gloves should be inspected before use and disposed of after handling.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection May be required if handling powders or aerosolsUse in a well-ventilated area or fume hood to prevent inhalation.[2]
Step-by-Step Disposal Protocol

The disposal of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione must be conducted in a systematic manner to ensure safety and compliance.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal.[4]

  • Identify: Clearly identify all waste containing (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione. This includes pure compound, contaminated solutions, and any contaminated materials (e.g., pipette tips, weighing boats, absorbent paper).

  • Segregate: This waste should be collected separately from other waste streams. Do not mix with:

    • Halogenated solvents

    • Strong acids or bases

    • Oxidizing agents

    • Aqueous waste

    • Non-hazardous waste

Step 2: Containerization and Labeling

The choice of container and proper labeling are essential for safe storage and transport.

  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.[4] The container must be in good condition, free of cracks or leaks.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[2] The label must include:

    • The full chemical name: "(3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione"

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The associated hazards (e.g., "Irritant," "Handle with Caution").

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be in a well-ventilated, cool, and dry location, away from sources of ignition or heat.[5]

  • Containment: The waste container should be kept in secondary containment to prevent the spread of material in case of a leak.

  • Closure: The container must be kept closed at all times, except when adding waste.

Step 4: Disposal Arrangement

Disposal of hazardous waste must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.[7] This "cradle-to-grave" tracking is a legal requirement.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For a Small Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[3]

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Secure the area and prevent entry.

  • Contact EHS: Notify your institution's EHS department and emergency services immediately.[3] Cleanup of large spills should only be performed by trained emergency responders.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione.

cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_contingency Contingency Plan start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? start->spill At any stage segregate Segregate Waste (Non-halogenated organic) ppe->segregate container Select & Label Container ('Hazardous Waste') segregate->container store Store in Satellite Accumulation Area container->store contact_ehs Arrange Pickup via EHS or Licensed Contractor store->contact_ehs end Waste Disposed Compliantly contact_ehs->end End of Process spill_size Small or Large Spill? spill->spill_size small_spill Small Spill: Contain, Absorb, Clean spill_size->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill_size->large_spill Large

Caption: Disposal Workflow for (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione.

References

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]

  • Dairen Chemical Corporation. (n.d.). Safety Data Sheet: Tetrahydrofuran (THF). Retrieved from [Link]

  • Cole-Parmer. (2006, June 27). Material Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dihydro-3-(tetrapropenyl)furan-2,5-dione. Retrieved from [Link]

  • Organic Syntheses. (1996). Regio- and Stereoselective Intramolecular Hydrosilylation. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]

  • Organic Chemistry practical course. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

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Handling

Personal protective equipment for handling (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione

As a Senior Application Scientist, I frequently consult with research teams scaling up the synthesis of chiral diamines and novel polymers. A critical intermediate in these workflows is (3aS,6aS)-dihydrofuro[3,2-b]furan-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams scaling up the synthesis of chiral diamines and novel polymers. A critical intermediate in these workflows is (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione [1], widely known as isosorbide diketone or 1,4:3,6-dianhydro-D-threo-hexo-2,5-diulose[2]. While its rigid bicyclic framework makes it a highly valuable building block in pharmaceutical chemistry[1], the very electrophilicity that makes it synthetically useful also dictates strict handling protocols.

This guide provides a self-validating, step-by-step operational and disposal plan. We will move beyond merely listing safety steps; we will explore the causality behind each requirement so you can build a resilient safety culture in your laboratory.

Hazard Profile & Mechanistic Causality

Before donning Personal Protective Equipment (PPE), one must understand the chemical adversary. Isosorbide diketone (CAS: 13241-36-6)[3] presents specific acute hazards[4]. The dual ketone moieties are highly reactive toward nucleophiles. In a biological context, this means the compound can readily interact with the nucleophilic residues of proteins in your skin, eyes, and respiratory mucosa, leading to acute irritation[4].

Hazard Statement CodeHazard DescriptionMechanistic Causality
H302 Harmful if swallowedRapid absorption and electrophilic reactivity in the GI tract disrupt cellular homeostasis.
H315 Causes skin irritationCovalent interaction with epidermal proteins causes localized inflammatory responses.
H319 Causes serious eye irritationHigh moisture content in the cornea facilitates rapid dissolution and nucleophilic attack by ocular proteins.
H335 May cause respiratory irritationInhalation of fine dust particulates leads to deposition in the respiratory tract, causing mucosal inflammation.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a targeted PPE strategy is mandatory. The following matrix is designed in accordance with the National Research Council's Prudent Practices in the Laboratory[5][6].

PPE CategoryRequired SpecificationOperational Causality
Gloves 100% Nitrile, minimum 4 mil thickness. Double-gloving recommended during bulk transfer.Nitrile provides a robust barrier against polar organic molecules. Double-gloving ensures a secondary barrier if the primary glove is breached by micro-abrasions from the crystalline powder.
Eye Protection ANSI Z87.1 certified chemical splash goggles.Safety glasses with side shields are insufficient. Goggles form a seal around the eyes, preventing airborne dust particulates from reaching the highly vulnerable corneal mucosa.
Body Protection Flame-resistant (FR) or standard cotton lab coat, fully buttoned.Prevents particulate accumulation on street clothing. Cotton is preferred over synthetic blends that can generate static electricity, which might disperse the powder.
Respiratory N95 respirator or handling exclusively within a certified chemical fume hood.Prevents inhalation of airborne particulates (H335), keeping exposure well below the threshold of mucosal irritation.

Operational Workflow: Step-by-Step Methodology

Trust in a protocol comes from its reproducibility and logical flow. Follow this self-validating workflow for all active handling of isosorbide diketone.

Phase 1: Pre-Operation & Risk Assessment

  • Verify Fume Hood Integrity: Ensure the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm). Causality: This velocity is optimal for capturing fine dust without creating turbulent vortices that could blow the powder out of the hood.

  • Don PPE: Equip the PPE as outlined in the matrix above. Inspect gloves for pinhole leaks.

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static brush or a damp lint-free cloth. Causality: Isosorbide diketone is a dry powder; static charge can cause the material to "jump," leading to contamination of the workspace and potential inhalation exposure.

Phase 2: Active Handling & Weighing

  • Container Opening: Open the reagent bottle only inside the fume hood.

  • Transfer: Use a grounded, stainless-steel spatula to transfer the powder to a pre-tared anti-static weigh boat.

  • Sealing: Immediately recap the primary container. If transferring to a reaction vessel, use a powder funnel to prevent dusting along the vessel neck.

Phase 3: Post-Handling & Decontamination

  • Surface Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (using water and mild detergent), followed by an ethanol wipe. Causality: The diketone is soluble in water and polar solvents, ensuring complete removal of microscopic residues.

  • Doffing PPE: Remove gloves using the "glove-in-glove" technique to trap any residual powder inside the discarded gloves. Wash hands thoroughly with plenty of soap and water[4].

Spill Response & Disposal Plan

Even with rigorous protocols, spills can occur. Immediate, procedural response prevents localized contamination from becoming a systemic lab hazard.

  • Minor Spill (<50g):

    • Do not sweep dry powder, as this aerosolizes the chemical.

    • Cover the spill with damp absorbent paper towels or a commercial spill control absorbent (e.g., vermiculite) to suppress dust.

    • Carefully scoop the absorbed mixture using a non-sparking tool into a dedicated, sealable hazardous waste container.

    • Wash the spill area with copious amounts of soap and water[4].

  • Disposal: Label the container clearly as "Hazardous Organic Waste: Contains (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione (Irritant)." Dispose of in accordance with EPA or local environmental regulations. Never wash bulk material down the sink.

Workflow Visualization

The following diagram illustrates the logical operational flow and emergency response pathways for handling this compound.

G Start Pre-Operation Phase (Risk Assessment & Prep) PPE Don PPE Matrix (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood (Face Velocity 80-120 fpm) Start->Hood Handling Active Handling & Weighing (Isosorbide Diketone) PPE->Handling Hood->Handling Spill Spill Detected? Handling->Spill Decon Standard Decontamination (Soap, Water, Ethanol) Spill->Decon No SpillResp Spill Response Protocol (Damp Absorbent/Vermiculite) Spill->SpillResp Yes Waste Hazardous Waste Disposal (EPA Compliant) Decon->Waste SpillResp->Waste

Operational workflow and emergency spill logic for handling (3aS,6aS)-dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione.

References

  • Title: Isosorbide-impurities | (3aS,6aS)-Dihydrofuro[3,2-b]furan-3,6(2H,5H)-dione Source: Pharmaffiliates URL: [Link]

  • Title: 1,4:3,6-dianhydro-D-threo-hexo-2,5-diulose Source: ECHA CHEM Database URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Research Council URL: [Link]

Sources

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